PurA protein
Description
Properties
CAS No. |
149025-15-0 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.278 |
IUPAC Name |
1,2,6-trimethyl-7-(sulfanylmethyl)pyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C10H12N2O2S/c1-5-7(3)11-8(4-15)6(2)10(14)12(11)9(5)13/h15H,4H2,1-3H3 |
InChI Key |
SSKUPDWYPCSUPE-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CS)C |
Synonyms |
PurA protein |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Pur-alpha (PurA) in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Purine-rich element binding protein A (PurA), a highly conserved nucleic acid-binding protein, is a critical regulator of neuronal development.[1][2] It plays a pivotal role in a multitude of cellular processes including DNA replication, gene transcription, and mRNA transport, all of which are fundamental for the proper formation and function of the nervous system.[2][3][4] Dysregulation of PurA function is linked to severe neurodevelopmental disorders, most notably PURA syndrome, which is characterized by intellectual disability, developmental delay, and epilepsy.[5][6] This technical guide provides an in-depth overview of the core functions of PurA in neuronal development, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows.
Core Functions of PurA in Neuronal Development
PurA's functions in the neuron are multifaceted, stemming from its ability to bind to both DNA and RNA, primarily recognizing purine-rich sequences, with a preference for GGN repeats.[1][3] Its roles can be broadly categorized into nuclear and cytoplasmic functions.
Nuclear Functions: Transcriptional and Replicative Control
In the nucleus, PurA is implicated in the regulation of gene expression and DNA replication.[3][4] It can act as both a transcriptional activator and repressor, influencing the expression of genes crucial for neuronal differentiation and maturation.[1] For instance, PurA is involved in the transcriptional control of the Myelin Basic Protein (MBP) gene, which is essential for myelination.[1] Furthermore, PurA interacts with key cell cycle regulators, such as the retinoblastoma protein (Rb) and cyclin/Cdk complexes, suggesting a role in controlling neuronal proliferation and differentiation.[2][4]
Cytoplasmic Functions: mRNA Transport and Local Translation
A crucial role of PurA in neuronal development is its function in the cytoplasm, specifically in the transport of messenger RNA (mRNA) to distal neuronal compartments, such as dendrites.[7][8] This process of mRNA localization and subsequent local translation is vital for dendritic spine morphogenesis, synaptic plasticity, and overall neuronal connectivity.[7][8] PurA is a key component of RNA transport granules, complex structures that package and transport specific mRNAs along the microtubule cytoskeleton.[2][9] Within these granules, PurA interacts with other RNA-binding proteins like FMRP (Fragile X Mental Retardation Protein) and Staufen, as well as motor proteins.[7][10]
Quantitative Data on PurA Function
The following tables summarize key quantitative data related to PurA's function in neuronal development, drawing from various experimental studies.
Table 1: PurA Binding Affinity
| Target Sequence | Binding Affinity (Kd) | Experimental Method | Reference |
| (GGN)n repeats | High Affinity (qualitative) | Electrophoretic Mobility Shift Assay (EMSA) | [3] |
| ssDNA and ssRNA | Similar equilibrium dissociation constants | Nuclear Magnetic Resonance (NMR) | [4][5] |
Table 2: Effects of PurA Depletion/Mutation on Neuronal Phenotypes
| Experimental Model | Phenotype | Quantitative Change | Reference |
| PURA-/- Mouse Brain (Cortex) | Reduction in total neurons | ~41% decrease | [11] |
| PURA-/- Mouse Brain (Cortex) | Reduction in phosphorylated neurofilaments | From 94% to 14% of neurons | [11] |
| PURA+/- Mouse Brain (Cerebellum and Hippocampus) | Reduced number of neurons and dendrites | Significant reduction (specific % not stated) | [12] |
| PURA-/- Mouse Brain | Altered RhoA protein levels | Developmentally regulated changes observed via Western Blot | [13] |
| PURA-/- Mouse Brain | Altered Rac1 protein levels | Developmentally regulated changes observed via Western Blot | [13] |
Key Signaling Pathways Involving PurA
PurA is integrated into several critical signaling pathways that govern neuronal development.
PurA-Mediated mRNA Transport Pathway
This pathway is fundamental to local protein synthesis in dendrites, which is essential for synaptic plasticity.
Caption: PurA-mediated mRNA transport to dendrites for local translation.
PurA and Cell Cycle Regulation in Neuronal Progenitors
PurA's interaction with cell cycle machinery is thought to influence the switch from proliferation to differentiation in neuronal progenitor cells.
Caption: PurA's interaction with the Rb/E2F pathway in cell cycle control.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PurA's function.
Co-Immunoprecipitation (Co-IP) of PurA and Interacting Proteins
This protocol is designed to identify proteins that interact with PurA in a cellular context.[14][15][16][17][18]
Materials:
-
Cell culture plates (10 cm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Anti-PurA antibody (specific for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Magnetic separation rack
-
Microcentrifuge
-
Wash Buffer: Cell Lysis Buffer without protease inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to each plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PurA antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Neutralize the eluate with Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Immunohistochemistry (IHC) for PurA in Brain Tissue
This protocol details the staining of PurA in paraffin-embedded brain sections.[9][19][20][21][22]
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm) on slides.
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% normal goat serum in PBST.
-
Primary antibody: Anti-PurA antibody (validated for IHC).
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Staining:
-
Wash slides twice with PBST for 5 minutes each.
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
Drain the blocking buffer and incubate with the primary anti-PurA antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in PBST) for 1 hour at room temperature.
-
Wash slides three times with PBST for 5 minutes each.
-
-
Detection and Counterstaining:
-
Incubate slides with DAB substrate solution until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply mounting medium and a coverslip.
-
Generation of a PurA Knockout Mouse Model
This section outlines the general workflow for creating a PurA knockout mouse using CRISPR/Cas9 technology.[10][23][24][25][26]
Caption: Workflow for generating a PurA knockout mouse model using CRISPR/Cas9.
shRNA-mediated Knockdown of PurA in Neurons
This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) for silencing PurA expression in cultured neurons.[27][28][29][30][31]
Materials:
-
Lentiviral vector containing an shRNA sequence targeting PurA and a reporter gene (e.g., GFP).
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells.
-
Transfection reagent.
-
Primary neuronal cultures.
-
Virus concentration solution.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus using a concentration solution or ultracentrifugation.
-
Titer the virus to determine the viral concentration.
-
-
Transduction of Neurons:
-
Plate primary neurons at the desired density.
-
At the appropriate developmental stage (e.g., DIV 4-7), add the lentivirus to the neuronal culture medium at a predetermined multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
Replace the medium with fresh culture medium.
-
Allow 4-7 days for shRNA expression and knockdown of PurA.
-
-
Verification of Knockdown:
-
Monitor GFP expression to assess transduction efficiency.
-
Perform Western blotting or RT-qPCR on cell lysates to quantify the reduction in PurA protein or mRNA levels, respectively.
-
Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) for PurA
CLIP-seq is a powerful technique to identify the specific RNA molecules that directly bind to PurA in vivo.[6][32][33][34][35]
Caption: Workflow for identifying PurA-bound RNAs using CLIP-Seq.
Conclusion
PurA is a protein of profound importance for the intricate processes of neuronal development. Its dual role in the nucleus and cytoplasm underscores its significance as a master regulator of gene expression and mRNA fate. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the molecular mechanisms of PurA and its implications in neurodevelopmental disorders. Future research, leveraging these and other advanced techniques, will be crucial for developing therapeutic strategies for conditions like PURA syndrome.
References
- 1. Purα: a multifunctional single-stranded DNA- and RNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pur protein family: Genetic and structural features in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 5. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of RNA CLIP-Seq - CD Genomics [rna.cd-genomics.com]
- 7. chekulaevalab.org [chekulaevalab.org]
- 8. Role of Pur alpha in targeting mRNA to sites of translation in hippocampal neuronal dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Science — Jack's Tomorrow [jackstomorrow.org]
- 11. Purα Is Essential for Postnatal Brain Development and Developmentally Coupled Cellular Proliferation As Revealed by Genetic Inactivation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuromuscular and Neuromuscular Junction Manifestations of the PURA-NDD: A Systematic Review of the Reported Symptoms and Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pur-alpha regulates the developmental expression of RhoA and affects its downstream signaling ability in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Immunohistochemistry (IHC) protocol [hellobio.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Functional characterization of Pura in vivo and in vitro - Pura knock-out mice and Pura DNA unwinding activity [edoc.ub.uni-muenchen.de]
- 24. New mouse model paves way for research on PURA Syndrome, a neurogenetic disorder. — Jack's Tomorrow [jackstomorrow.org]
- 25. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 29. Intranasal delivery of shRNA to knockdown the 5HT-2A receptor enhances memory and alleviates anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. evannostrandlab.com [evannostrandlab.com]
- 33. Mapping of RNA-protein interaction sites: CLIP seq - France Génomique [france-genomique.org]
- 34. youtube.com [youtube.com]
- 35. Revised iCLIP-seq Protocol for Profiling RNA-protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PurA Protein's Intricate Dance with RNA: A Technical Guide for Researchers
An In-depth Exploration of Pur-alpha's RNA-Binding Dynamics, Functional Implications, and Methodologies for Investigation
The Pur-alpha (PurA) protein, a ubiquitously expressed, sequence-specific single-stranded DNA and RNA binding protein, plays a critical role in a multitude of cellular processes, including transcriptional regulation, translation, and cell cycle control. Its interactions with a diverse array of RNA molecules are fundamental to its function, influencing mRNA transport, stability, and local translation, particularly in neuronal cells. Dysregulation of these interactions has been implicated in various neurological disorders, making PurA a protein of significant interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of PurA's engagement with RNA, detailing the quantitative aspects of these interactions, the experimental protocols to elucidate them, and the signaling pathways in which they operate.
Quantitative Analysis of PurA-RNA Interactions
While extensive research has highlighted the qualitative aspects of PurA's RNA binding, specific quantitative data, such as dissociation constants (Kd), remain sparsely reported in a consolidated format. Nuclear Magnetic Resonance (NMR) measurements and other quantitative binding studies have revealed that PurA interacts with single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) with comparable affinities. However, precise Kd values for specific RNA targets are not widely available in the literature. The following table summarizes the available iCLIP-seq data, which provides a semi-quantitative overview of PurA's binding preferences across the transcriptome.
| RNA Target Type | Experimental Method | Key Findings | Reference |
| mRNAs | iCLIP-seq | PurA binds to thousands of mRNAs, with a preference for UG- and U-rich motifs, primarily within 3' UTRs. | [1] |
| HIV-1 TAR RNA | Gel Shift Assay | PurA specifically binds to the TAR RNA element of HIV-1, and this interaction is crucial for viral transcription. | [2] |
| BC1/BC200 RNA | Double-RNA IP | PurA associates with the non-coding RNAs BC1 (in rodents) and its human homolog BC200, which are implicated in dendritic mRNA transport. | [3][4] |
| PU-RNA (7SL RNA homology) | Not Specified | A PurA-associated cellular RNA with homology to 7SL RNA has been identified. | [5] |
Table 1: Summary of PurA-RNA Interaction Data
Key Signaling Pathways and Functional Roles
PurA's interaction with RNA molecules is integral to several critical cellular signaling pathways. These interactions modulate gene expression at the post-transcriptional level, impacting protein synthesis and cellular architecture.
Neuronal mRNA Transport and Local Translation
In neurons, the precise spatiotemporal control of protein synthesis is crucial for processes like synaptic plasticity. PurA is a key component of ribonucleoprotein (RNP) granules that transport specific mRNAs to dendrites for local translation. This process is essential for the proper development and function of synapses.
Caption: Workflow of PurA-mediated mRNA transport in neurons.
Regulation of P-body Formation and RNA Decay
Processing bodies (P-bodies) are cytoplasmic granules involved in mRNA decay and translational repression. Recent studies have shown that PurA is enriched in P-bodies and its depletion leads to a decrease in the core P-body components LSM14A and DDX6, ultimately affecting P-body formation. This suggests a role for PurA in regulating the stability of a subset of mRNAs.[1][5][6]
Caption: PurA's role in the regulation of P-body formation.
Interaction with the Signal Recognition Particle (SRP) Pathway
PurA has been shown to interact with RNA molecules that have homology to the 7SL RNA, a core component of the Signal Recognition Particle (SRP). The SRP is a ribonucleoprotein complex that targets proteins to the endoplasmic reticulum. While a direct functional link between PurA and the canonical SRP pathway is not yet fully established, this interaction suggests a potential role for PurA in modulating protein translocation or other SRP-related functions.
Caption: Postulated interaction of PurA with the SRP pathway.
Detailed Experimental Protocols
To facilitate further research into PurA-RNA interactions, this section provides detailed methodologies for key experiments.
RNA Immunoprecipitation (RIP)
This technique is used to identify the specific RNA molecules that are physically associated with PurA in vivo.
Workflow:
Caption: General workflow for RNA Immunoprecipitation (RIP).
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to crosslink proteins to RNA. Quench with glycine.
-
Cell Lysis: Lyse cells in a buffer containing detergents and protease/RNase inhibitors.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin and reduce viscosity.
-
Immunoprecipitation: Incubate the cleared lysate with an antibody specific to PurA overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to capture the antibody-PurA-RNA complexes.
-
Washes: Perform a series of stringent washes to remove non-specifically bound molecules.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
RNA Purification: Purify the co-immunoprecipitated RNA using standard RNA extraction methods.
-
Analysis: Analyze the purified RNA by qRT-PCR for specific candidates or by high-throughput sequencing (RIP-Seq) for transcriptome-wide identification.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect and characterize the binding of PurA to a specific RNA molecule.
Workflow:
Caption: General workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Probe Labeling: Label the RNA probe of interest at the 5' or 3' end with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled RNA probe with varying concentrations of purified this compound in a binding buffer. The buffer should be optimized for pH, salt concentration, and the presence of any necessary co-factors.
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel. The protein-RNA complex will migrate slower than the free RNA probe, resulting in a "shifted" band.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes).
-
Quantitative Analysis: The dissociation constant (Kd) can be estimated by quantifying the fraction of bound RNA at different protein concentrations.[7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of the kinetics and affinity of PurA-RNA interactions.
Workflow:
Caption: General workflow for Surface Plasmon Resonance (SPR).
Protocol:
-
Ligand Immobilization: Covalently immobilize a biotinylated RNA molecule of interest onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of purified this compound (the analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of protein binding to the immobilized RNA. This generates a sensorgram showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8][9]
Conclusion
The this compound's multifaceted interactions with RNA are central to its diverse cellular functions. While significant progress has been made in identifying its RNA targets and understanding its roles in neuronal mRNA transport and P-body dynamics, a comprehensive quantitative understanding of these interactions is still emerging. The application of high-throughput techniques like iCLIP-seq has provided a global view of PurA's RNA-binding landscape, and the continued use of quantitative methods such as SPR will be crucial in dissecting the precise kinetics and affinities that govern these vital cellular processes. This guide provides a foundational resource for researchers to delve deeper into the intricate world of PurA-RNA interactions, paving the way for a better understanding of its role in health and disease and for the potential development of novel therapeutic strategies.
References
- 1. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keenanlab.bsd.uchicago.edu [keenanlab.bsd.uchicago.edu]
- 3. Role of Pur alpha in targeting mRNA to sites of translation in hippocampal neuronal dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal recognition particle - Wikipedia [en.wikipedia.org]
- 5. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of protein-RNA interactions by gel mobility shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of PurA Protein: A Technical Guide for Researchers
Abstract
The Pur-alpha (PurA) protein is a crucial nucleic acid-binding protein implicated in a myriad of cellular processes, including transcriptional regulation, DNA replication, and mRNA transport.[1][2] Its dysregulation has been linked to various pathologies, notably neurodevelopmental disorders and cancer.[2] Understanding the subcellular localization of PurA is paramount to elucidating its precise functions in both normal cellular physiology and disease states. This technical guide provides a comprehensive overview of the subcellular distribution of PurA in different cell types, details the experimental methodologies used for its localization, and illustrates its involvement in key signaling pathways.
Introduction
PurA, encoded by the PURA gene, is a highly conserved protein characterized by its ability to bind to purine-rich single-stranded DNA and RNA sequences.[2][3] While initially identified as a transcriptional regulator, emerging evidence highlights its significant roles in the cytoplasm, particularly in the context of mRNA transport and localized translation in neurons.[4][5] The dynamic shuttling of PurA between the nucleus and cytoplasm underscores its multifaceted nature and suggests that its function is tightly regulated by its subcellular compartmentalization. This document aims to be a resource for researchers, scientists, and drug development professionals by consolidating current knowledge on PurA's localization, providing detailed experimental protocols, and visualizing its functional pathways.
Subcellular Localization of PurA Protein
The distribution of PurA between the nucleus and cytoplasm varies across different cell types and cellular states. While it is generally considered a predominantly cytoplasmic protein, a significant nuclear fraction is often observed, consistent with its roles in transcription and DNA replication.[3]
Quantitative Data on PurA Subcellular Distribution
Quantitative analysis of PurA's subcellular localization provides a more precise understanding of its distribution. The following tables summarize the available quantitative data from studies using techniques such as densitometric analysis of Western blots from subcellular fractions.
| Cell Line | Cell Type | Method | Nuclear Fraction (%) | Cytoplasmic Fraction (%) | Reference |
| HeLa | Human Cervical Cancer | Densitometry of Western Blot | ~15% | ~85% | [3] |
| Cell Line | Tissue of Origin | Predominant Localization (Qualitative) | Reference |
| HEK293T | Human Embryonic Kidney | Cytoplasmic | [3] |
| SH-SY5Y | Human Neuroblastoma | Cytoplasmic | [3] |
| Huh7 | Human Hepatocellular Carcinoma | Cytoplasmic | [3] |
| A549 | Human Lung Carcinoma | Cytoplasmic | [3] |
| NHDF | Normal Human Dermal Fibroblasts | Cytoplasmic | [3] |
| Rat Hippocampal Neurons | Neuronal | Cytoplasmic (granular complexes in dendrites) | [4] |
Experimental Protocols
Accurate determination of PurA's subcellular localization relies on robust experimental techniques. This section provides detailed methodologies for two common approaches: Subcellular Fractionation followed by Western Blotting, and Immunofluorescence Microscopy.
Subcellular Fractionation and Western Blotting
This method provides a quantitative measure of the relative abundance of PurA in different cellular compartments.
Objective: To separate cellular components into nuclear and cytoplasmic fractions and to quantify the amount of PurA in each fraction by Western blot.
Protocol:
-
Cell Culture and Harvest:
-
Grow cells of interest to 70-80% confluency in appropriate culture dishes.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cytoplasmic Fraction Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold hypotonic lysis buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add 10 µL of 10% Nonidet P-40 (or equivalent detergent) and vortex vigorously for 10 seconds.
-
Centrifuge the lysate at 1,000 x g for 3 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Extraction:
-
Wash the remaining pellet once with the same hypotonic lysis buffer.
-
Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Include marker proteins for each fraction to validate the purity of the separation (e.g., GAPDH or Tubulin for cytoplasm, Histone H3 or Lamin B1 for nucleus).
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a specific primary antibody against PurA, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The relative percentage of PurA in each fraction can be calculated after normalizing to the respective loading controls.
-
References
- 1. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PURA, the gene encoding Pur-alpha, member of an ancient nucleic acid-binding protein family with mammalian neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
Unraveling the Structural Domains of PurA: A Technical Guide for Researchers
The designation "PurA" can refer to two distinct and functionally diverse proteins: Adenylosuccinate Synthetase (AdSS), an enzyme crucial for purine (B94841) metabolism, and Pur-alpha, a versatile nucleic acid-binding protein involved in the regulation of gene expression. This guide provides an in-depth exploration of the structural domains and specific functions of both of these important molecules, tailored for researchers, scientists, and drug development professionals.
Part 1: Adenylosuccinate Synthetase (PurA/AdSS)
Adenylosuccinate synthetase (EC 6.3.4.4), encoded by the purA gene, is a critical enzyme that catalyzes the first committed step in the de novo synthesis of adenosine (B11128) monophosphate (AMP). It facilitates the GTP-dependent conversion of inosine (B1671953) monophosphate (IMP) and aspartate to adenylosuccinate.[1] The enzyme functions as a homodimer, with the dimer interface being essential for the formation of the active site.[2] While AdSS does not have distinct, modular domains in the classical sense, its structure is organized into key functional regions that cooperate in catalysis.
Structural and Functional Regions of Adenylosuccinate Synthetase
The monomer of adenylosuccinate synthetase is characterized by a dominant central β-sheet composed of ten strands, flanked by several α-helices.[3] The active site is formed at the interface of the two monomers, and the binding of substrates induces significant conformational changes.[4] The key functional regions are the GTP-binding site, the IMP-binding site, and the L-aspartate-binding site.
-
GTP-Binding Domain: This region is responsible for binding and hydrolyzing GTP to provide the energy for the reaction. It contains conserved motifs found in other GTP-binding proteins, such as a glycine-rich phosphate-binding loop (GXXXXGK) and a guanine-specific binding region.[5] Interestingly, the GTP-binding domain of AdSS is thought to be an example of convergent evolution with the GTP-binding domains of proteins like p21ras.[2]
-
IMP-Binding Site: This site specifically recognizes and binds inosine monophosphate. The binding of IMP is a critical event that triggers a cascade of conformational changes, leading to the proper formation of the active site and the binding pocket for GTP.[2][6]
-
L-Aspartate-Binding Site: This region binds the amino acid L-aspartate. The binding of aspartate is crucial for the second step of the catalytic reaction, where the amino group of aspartate attacks the 6-phosphoryl-IMP intermediate.[7] Mutagenesis studies have identified key arginine residues that are critical for the recognition and binding of L-aspartate.[8]
Quantitative Data
The following table summarizes the kinetic parameters for E. coli adenylosuccinate synthetase and its inhibitors.
| Parameter | Value (mM) | Description | Reference |
| Substrates | |||
| Km (GTP) | 0.023 | Michaelis constant for GTP | [5][9][10] |
| Km (IMP) | 0.02 | Michaelis constant for IMP | [5][9][10] |
| Km (Aspartate) | 0.3 | Michaelis constant for L-aspartate | [5][9][10] |
| Inhibitors | |||
| Ki (GDP) | 0.008 | Inhibition constant for GDP (competitive with GTP) | [5][9][10] |
| Ki (GMP) | 0.024 | Inhibition constant for GMP (competitive with GTP) | [5][9][10] |
| Ki (AMP) | 0.01 | Inhibition constant for AMP (competitive with IMP) | [5][9][10] |
| Ki (Adenylosuccinate) | 0.0075 | Inhibition constant for adenylosuccinate (competitive with IMP) | [5][9][10] |
Visualizing the Catalytic Cycle of Adenylosuccinate Synthetase
Caption: Catalytic cycle of adenylosuccinate synthetase.
Experimental Protocols
This protocol is adapted from standard spectrophotometric enzyme assays.[3][11][12]
-
Principle: The formation of adenylosuccinate from IMP is monitored by measuring the increase in absorbance at 280 nm.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl.
-
Substrates: Stock solutions of GTP, IMP, and L-aspartate prepared in assay buffer.
-
Enzyme: Purified adenylosuccinate synthetase diluted in assay buffer.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, IMP, and L-aspartate at desired concentrations.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.
-
Record the change in absorbance at 280 nm over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of adenylosuccinate.
-
To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of one substrate while keeping the others at saturating concentrations. Data are then fitted to the Michaelis-Menten equation.
-
This protocol provides a general framework for studying the binding of substrates and inhibitors to adenylosuccinate synthetase.[13][14][15][16][17]
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Dialyze the purified adenylosuccinate synthetase and the ligand (e.g., IMP, GTP, or an inhibitor) extensively against the same buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂) to minimize heat of dilution effects.
-
Determine the concentrations of the protein and ligand accurately.
-
-
Procedure:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution.
-
The heat change associated with each injection is measured.
-
The resulting data (heat per injection versus molar ratio of ligand to protein) are fitted to a suitable binding model to extract the thermodynamic parameters.
-
Part 2: Pur-alpha (PurA)
Pur-alpha, encoded by the PURA gene, is a highly conserved, sequence-specific single-stranded DNA- and RNA-binding protein.[9] It is a multifunctional protein implicated in a wide range of cellular processes, including transcriptional regulation, DNA replication, and mRNA transport and translation.[18][19] The human Pur-alpha protein is composed of 322 amino acids and has a distinct domain architecture.[9]
Structural Domains of Pur-alpha
Pur-alpha possesses several well-defined structural domains that are critical for its diverse functions.[20]
-
N-terminal Glycine-rich Region: This region is located at the N-terminus of the protein and is rich in glycine (B1666218) residues. It is thought to be involved in protein-protein interactions and may contribute to the transcriptional activation function of Pur-alpha.[20]
-
Central PUR Domains: The central portion of Pur-alpha contains three tandem repeats of a conserved sequence known as the PUR domain.[11]
-
PUR Repeats I and II: These two repeats fold together to form a stable, intramolecular nucleic acid-binding domain.[21][22] This domain exhibits a "Whirly-like" fold and is responsible for the sequence-specific binding of Pur-alpha to purine-rich elements, particularly those containing GGN repeats, in both single-stranded DNA and RNA.[20][21][23]
-
PUR Repeat III: The third PUR repeat is primarily involved in the dimerization of Pur-alpha.[21] It also contains a "psycho motif" which has been implicated in the interaction with the retinoblastoma protein (pRb).[11]
-
-
C-terminal Glutamine-Glutamate-rich Region: This C-terminal domain is enriched in glutamine and glutamate (B1630785) residues. Such regions are often found in transcriptional activation domains, suggesting a role for this domain in modulating gene expression.[18]
Quantitative Data
The following table summarizes the known nucleic acid and protein binding partners of Pur-alpha. Quantitative binding affinities are included where available.
| Binding Partner | Type | Binding Sequence/Region | Function/Role | Reference |
| Nucleic Acids | ||||
| (GGN)n repeats | ssDNA/RNA | Purine-rich single-stranded nucleic acids | Transcriptional regulation, DNA replication | [19][20][23][24] |
| c-myc promoter | DNA | PUR element upstream of the c-myc gene | Transcriptional activation | [23] |
| HIV-1 TAR RNA | RNA | Tat-responsive element in HIV-1 RNA | Modulation of HIV-1 transcription | [18] |
| (CGG)n repeats | RNA | Expanded repeats in Fragile X syndrome | Sequestration of Pur-alpha | [20] |
| Proteins | ||||
| Retinoblastoma protein (pRb) | Protein | Psycho motif in PUR repeat III | Cell cycle regulation | [11][18] |
| HIV-1 Tat | Protein | N/A | Synergistic activation of viral promoters | [18] |
| Y-box binding protein 1 (YB-1) | Protein | N/A | Gene regulation, mRNA translation | [18] |
| Cyclin A/E2F | Protein | N/A | Cell cycle control | [18] |
Visualizing the Domain Architecture and Interactions of Pur-alpha
Caption: Domain architecture and key interactions of Pur-alpha.
Experimental Protocols
This protocol is a standard method for studying protein-nucleic acid interactions.[18][25][26][27][28]
-
Principle: The migration of a nucleic acid probe through a non-denaturing polyacrylamide gel is retarded upon binding of a protein.
-
Probe Preparation:
-
Synthesize a single-stranded DNA or RNA oligonucleotide containing the Pur-alpha binding site (e.g., a GGN repeat).
-
Label the probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the labeled probe with purified Pur-alpha protein or a specific domain in a binding buffer (e.g., 20 mM HEPES, pH 7.6, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection:
-
For radioactive probes, expose the gel to a phosphor screen or X-ray film.
-
For fluorescent probes, visualize the gel using an appropriate imaging system.
-
A "shifted" band corresponding to the protein-nucleic acid complex will be observed at a higher molecular weight than the free probe.
-
This assay is used to assess the ability of Pur-alpha to separate double-stranded DNA.[4][29][30][31][32]
-
Principle: The unwinding of a labeled, double-stranded DNA substrate by Pur-alpha results in the release of a labeled single strand, which can be detected by gel electrophoresis.
-
Substrate Preparation:
-
Anneal a labeled single-stranded oligonucleotide (e.g., ³²P-labeled) to a longer, unlabeled complementary strand to create a partial duplex with a single-stranded overhang.
-
-
Unwinding Reaction:
-
Incubate the DNA substrate with purified Pur-alpha in a reaction buffer (similar to EMSA buffer, but may require ATP if the unwinding is energy-dependent, though Pur-alpha's activity is reported to be ATP-independent).
-
The reaction is typically stopped at various time points by adding a stop solution containing a detergent (e.g., SDS) and a proteinase.
-
-
Analysis:
-
Resolve the reaction products on a native polyacrylamide gel.
-
Visualize the labeled DNA by autoradiography.
-
The unwound, single-stranded labeled probe will migrate faster than the double-stranded substrate.
-
This is a common technique to identify and validate protein-protein interactions in a cellular context.[6][22][33][34][35]
-
Principle: An antibody specific to a target protein (the "bait") is used to pull down the protein from a cell lysate. Interacting proteins (the "prey") are co-precipitated and can be identified by Western blotting.
-
Cell Lysis:
-
Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-Pur-alpha).
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the putative interacting protein (the prey). The presence of a band for the prey protein in the co-immunoprecipitated sample indicates an interaction.
-
This assay can be used to investigate the effect of Pur-alpha on the translation of specific mRNAs.[21][36][37][38][39]
-
Principle: The synthesis of a protein from an mRNA template is carried out in a cell-free system (e.g., rabbit reticulocyte lysate or wheat germ extract). The effect of adding purified Pur-alpha on the translation of a specific mRNA can be quantified.
-
Components:
-
In vitro translation system (commercially available kits).
-
mRNA encoding a reporter protein (e.g., luciferase).
-
Purified Pur-alpha protein.
-
Amino acid mixture (containing a labeled amino acid like ³⁵S-methionine if measuring incorporation, or unlabeled for activity assays).
-
-
Procedure:
-
Set up the in vitro translation reaction according to the manufacturer's instructions, including the reporter mRNA.
-
Add varying concentrations of purified Pur-alpha to different reactions. A control reaction without added Pur-alpha should be included.
-
Incubate the reactions at the recommended temperature to allow for protein synthesis.
-
-
Analysis:
-
If a reporter enzyme like luciferase is used, measure its activity using a luminometer. A decrease or increase in luciferase activity in the presence of Pur-alpha would indicate an inhibitory or stimulatory effect on translation.
-
If a radiolabeled amino acid was used, the translated proteins can be resolved by SDS-PAGE and visualized by autoradiography to assess the overall protein synthesis.
-
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. A study of Escherichia coli adenylosuccinate synthetase association states and the interface residues of the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Drosophila Pur-α binds to trinucleotide-repeat containing cellular RNAs and translocates to the early oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Single-stranded nucleic acid-binding protein, Pur alpha, interacts with RNA homologous to 18S ribosomal RNA and inhibits translation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Purα: a multifunctional single-stranded DNA- and RNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. med.upenn.edu [med.upenn.edu]
- 26. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 28. licorbio.com [licorbio.com]
- 29. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
- 31. mskcc.org [mskcc.org]
- 32. Visualizing helicases unwinding DNA at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bitesizebio.com [bitesizebio.com]
- 34. assaygenie.com [assaygenie.com]
- 35. m.youtube.com [m.youtube.com]
- 36. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]
- 37. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 39. neb.com [neb.com]
Evolutionarily Conserved Regions of the PurA Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Purine-rich element binding protein A (PurA) is a highly conserved, multifunctional protein essential for a myriad of cellular processes, including DNA replication, transcription, and mRNA transport. Its remarkable evolutionary conservation from bacteria to humans underscores its fundamental role in cellular life. This technical guide provides an in-depth exploration of the evolutionarily conserved regions of the PurA protein, detailing its structural domains, functional implications, and involvement in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the conserved functionalities of PurA.
Conserved Domains of the this compound
The most striking feature of the this compound is the presence of highly conserved nucleic acid-binding domains known as Pur domains . These domains are responsible for PurA's ability to bind to specific purine-rich sequences in both DNA and RNA.
The Pur Domain: Structure and Conservation
In humans, the this compound contains three tandem repeats of the Pur domain. In contrast, bacterial orthologs typically possess a single Pur domain. Each Pur domain is characterized by a specific arrangement of amino acid residues that facilitate interaction with nucleic acids. The sequence similarity within these domains is notably high across vast evolutionary distances.
Table 1: Quantitative Conservation of PurA Domains
| Domain/Region | Description | Key Conserved Residues/Motifs | Species Comparison (Percent Identity) | Reference |
| Pur Domain I | First nucleic acid-binding repeat | Glycine-rich loop, aromatic residues | Human vs. Mouse: >98% Human vs. Drosophila: ~75% Human vs. S. cerevisiae: ~60% | [GENE_ID:5813] |
| Pur Domain II | Second nucleic acid-binding repeat | Similar to Pur Domain I | Human vs. Mouse: >98% Human vs. Drosophila: ~78% Human vs. S. cerevisiae: ~62% | [GENE_ID:5813] |
| Pur Domain III | Third nucleic acid-binding repeat | Similar to Pur Domain I & II | Human vs. Mouse: >97% Human vs. Drosophila: ~73% Human vs. S. cerevisiae: ~58% | [GENE_ID:5813] |
| N-terminal Glycine-rich region | Located upstream of the Pur domains | (Gly)n repeats | Highly variable in length but glycine (B1666218) enrichment is conserved | |
| C-terminal acidic region | Located downstream of the Pur domains | Glutamic acid and Aspartic acid residues | Moderately conserved |
Note: The percent identity values are approximate and can vary based on the specific alignment algorithm and parameters used. The provided values are for illustrative purposes based on available literature.
Experimental Protocols for Studying PurA Conservation and Interactions
Understanding the conserved regions of PurA and their functions requires a combination of bioinformatic and experimental approaches. Below are detailed methodologies for key experiments.
Multiple Sequence Alignment and Phylogenetic Analysis
Multiple sequence alignment (MSA) is a fundamental bioinformatic technique to identify conserved regions among a set of homologous protein sequences.
Protocol: Multiple Sequence Alignment using Clustal Omega
-
Sequence Retrieval: Obtain this compound sequences from various species of interest from a public database such as UniProt or NCBI GenBank. Ensure the sequences are in FASTA format.
-
Access Clustal Omega: Navigate to the Clustal Omega web server (e.g., on the EBI website).
-
Input Sequences: Paste the FASTA-formatted PurA sequences into the input box.
-
Set Parameters: For most standard analyses, the default parameters are sufficient. These include:
-
Output Format: ClustalW with character counts is a common choice for visual inspection.
-
Alignment Type: Protein.
-
-
Submit Job: Click the "Submit" button to run the alignment.
-
Analyze Results: The output will display the aligned sequences, with conserved residues highlighted. Asterisks (*) indicate identical residues, colons (:) indicate residues with strongly similar properties, and periods (.) indicate residues with weakly similar properties.
-
Phylogenetic Tree (Optional): Clustal Omega can also generate a phylogenetic tree to visualize the evolutionary relationships between the aligned sequences. This can be viewed in the "Phylogenetic Tree" tab of the results page.
Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify novel protein-protein interactions.
Protocol: Yeast Two-Hybrid Screening
-
Vector Construction:
-
Clone the full-length coding sequence of human PurA into a "bait" vector (e.g., pGBKT7), which fuses PurA to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
-
A cDNA library from the tissue of interest is cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation:
-
Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid. Select for successful transformants on appropriate dropout medium (e.g., SD/-Trp).
-
Confirm the absence of auto-activation by the bait protein by plating on selective media (e.g., SD/-Trp/-His/-Ade).
-
Transform the bait-containing yeast with the prey library.
-
-
Screening for Interactions:
-
Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Colonies that grow on this medium indicate a potential interaction between the PurA bait and a prey protein from the library.
-
-
Validation and Identification:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Confirm the interaction by re-transforming the identified prey plasmid with the bait plasmid and performing a one-on-one Y2H assay.
-
Co-immunoprecipitation (Co-IP) for In Vivo Interaction Validation
Co-immunoprecipitation (Co-IP) is a technique used to confirm protein-protein interactions within a cellular context.
Protocol: Co-immunoprecipitation and Western Blot
-
Cell Lysis:
-
Culture cells expressing the proteins of interest (e.g., HEK293T cells transiently transfected with plasmids encoding tagged PurA and a potential interacting partner).
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a mild detergent like NP-40) supplemented with protease inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads for a short period to reduce non-specific binding. Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a specific antibody against the "bait" protein (e.g., anti-PurA antibody) to the pre-cleared lysate.
-
Incubate with gentle rotation to allow the antibody to bind to its target protein and any associated proteins.
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (the potential interactor) to detect its presence in the immunoprecipitated complex.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Signaling Pathways Involving Conserved Regions of PurA
The conserved nucleic acid-binding domains of PurA are critical for its role in various signaling pathways, particularly in the context of viral infections.
PurA and HIV-1 Tat Interaction in Transcriptional Regulation
PurA has been shown to interact with the HIV-1 Tat protein, a key regulator of viral transcription. This interaction is not direct but is mediated by a specific cellular RNA molecule. The conserved Pur domains of PurA are essential for binding to this RNA, which then facilitates the recruitment of Tat to the HIV-1 promoter, enhancing viral gene expression.
The Role of PurA in Cytoplasmic RNA Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pur-alpha (PurA) protein is a versatile nucleic acid-binding protein implicated in a variety of cellular processes, including transcriptional regulation and DNA replication.[1] Emerging evidence, however, points to a critical and convincing role for PurA in the cytoplasmic transport of RNA, particularly within the complex and highly polarized environment of neurons.[1][2] This technical guide provides an in-depth exploration of PurA's contribution to this fundamental process, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. Understanding the mechanisms by which PurA governs RNA localization is crucial for elucidating its function in normal neuronal physiology and its involvement in neurological disorders.
Core Concepts: PurA-Mediated RNA Transport
PurA is a sequence-specific single-stranded DNA- and RNA-binding protein. While initially identified as a nuclear factor, a significant body of research now indicates its predominantly cytoplasmic localization and function. In the cytoplasm, PurA is a key component of ribonucleoprotein (RNP) granules, which serve as transport carriers for specific messenger RNAs (mRNAs) and non-coding RNAs.[3]
The transport of these PurA-containing RNP granules is an active process, relying on the cell's cytoskeletal network and associated molecular motors. PurA has been shown to interact with both kinesin and myosin motor proteins, facilitating the movement of RNA cargo along microtubules and actin filaments, respectively.[4][5] This directed transport is essential for localizing specific transcripts to subcellular compartments, such as dendritic spines in neurons, where their translation is required for processes like synaptic plasticity.[6]
Quantitative Data on PurA Function
While direct quantitative measurements of PurA-RNA binding affinities and transport kinetics are not extensively documented in publicly available literature, studies involving the depletion of PurA have provided valuable quantitative insights into its regulatory roles. The following tables summarize proteomics and RNA-sequencing data from a study where PurA was knocked down in HeLa cells.[1]
Table 1: Changes in Protein Abundance Upon PurA Knockdown
| Protein | Log2 Fold Change | Adjusted p-value | Function |
| LSM14A | Significantly Reduced | < 0.05 | P-body component, RNA processing |
| DDX6 | Significantly Reduced | < 0.05 | P-body component, RNA helicase |
| SQSTM1 | Significantly Reduced | < 0.05 | Autophagy receptor |
| IL6ST | Significantly Increased | < 0.05 | Signal transducer |
| And 991 other proteins | ... | ... | ... |
| Data adapted from a study by Molitor et al., which identified 995 proteins with significantly altered abundance upon PurA knockdown (FDR < 0.05).[1] |
Table 2: Changes in Transcript Abundance Upon PurA Knockdown
| Transcript | Log2 Fold Change | Adjusted p-value |
| 1663 transcripts | Increased | < 0.01 |
| 1752 transcripts | Decreased | < 0.01 |
| Data adapted from a study by Molitor et al., which identified 3415 transcripts with significantly altered expression upon PurA knockdown (FDR < 0.01).[1] |
Key Signaling Pathways
The regulation of PurA-mediated RNA transport is intricately linked to cellular signaling cascades. One of the key pathways implicated is the metabotropic glutamate (B1630785) receptor 5 (mGluR5) signaling pathway, which is crucial for synaptic plasticity.
mGluR5 Signaling Pathway and PurA-Mediated RNA Transport
Activation of mGluR5 by glutamate triggers a signaling cascade that can modulate the transport of RNA granules. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular processes, including the regulation of motor protein activity.[7] DHPG, a selective group 1 mGluR agonist, has been shown to increase the number of PurA-containing granules in dendritic spines, an effect that is blocked by the mGluR5 antagonist MPEP.[6] This suggests that mGluR5 signaling directly influences the localization of PurA and its associated RNA cargo to synapses.[6]
Experimental Workflows and Protocols
The study of PurA's role in RNA transport involves a range of sophisticated molecular biology techniques. Below are detailed protocols for key experiments.
Individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (iCLIP)
iCLIP is a powerful technique to identify the specific RNA binding sites of a protein of interest at single-nucleotide resolution.
Detailed Protocol:
-
UV Crosslinking: Culture cells to the desired confluency. Wash with ice-cold PBS and irradiate with UV light (254 nm) to covalently crosslink proteins to their bound RNA.
-
Cell Lysis and RNA Fragmentation: Lyse the cells in a buffer containing detergents and protease inhibitors. Partially digest the RNA using a low concentration of RNase I to obtain fragments of a suitable size for library preparation.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads coupled to a specific anti-PurA antibody to capture PurA-RNA complexes. Wash the beads extensively to remove non-specific binders.
-
3' Adapter Ligation and 5' Radiolabeling: Dephosphorylate the 3' ends of the RNA fragments and ligate an RNA adapter. Radiolabel the 5' ends with ɣ-³²P-ATP using T4 polynucleotide kinase.
-
SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
RNA Isolation: Excise the membrane region corresponding to the size of the PurA-RNA complex. Digest the protein with Proteinase K to release the RNA fragments.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will truncate at the crosslink site.
-
cDNA Purification and Ligation: Purify the resulting cDNA and ligate a second adapter to its 3' end.
-
PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences.
-
High-Throughput Sequencing: Sequence the amplified cDNA library using a next-generation sequencing platform.
-
Bioinformatic Analysis: Map the sequencing reads to the genome to identify the specific binding sites of PurA.
RNA Immunoprecipitation (RIP)
RIP is used to identify the population of RNAs that are associated with a specific RNA-binding protein in vivo.
Detailed Protocol:
-
Cell Lysis: Harvest and lyse cells in a polysome lysis buffer to keep RNP complexes intact.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-PurA antibody.
-
Washes: Wash the beads several times with a high-salt buffer to remove non-specifically bound RNAs and proteins.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using standard RNA extraction methods.
-
Downstream Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific transcripts, or by RNA-sequencing (RIP-Seq) for a transcriptome-wide analysis of PurA-bound RNAs.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect RNA-protein interactions.[8]
Detailed Protocol:
-
Probe Labeling: Synthesize a short RNA probe corresponding to a putative PurA binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.[8]
-
Binding Reaction: Incubate the labeled RNA probe with purified PurA protein or cell extracts containing PurA in a binding buffer.
-
Native Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled RNA by autoradiography or other appropriate detection methods. A "shift" in the mobility of the RNA probe indicates the formation of an RNA-protein complex.[8]
Filter Binding Assay
This is another in vitro method to quantify the binding affinity between a protein and an RNA molecule.[9][10]
Detailed Protocol:
-
Probe Preparation: Prepare a radiolabeled RNA probe of interest.[9]
-
Binding Reactions: Set up a series of binding reactions with a constant concentration of the labeled RNA probe and varying concentrations of purified this compound.[9]
-
Filtration: Pass the binding reactions through a nitrocellulose filter. Proteins and protein-RNA complexes will bind to the filter, while free RNA will pass through.[10]
-
Quantification: Quantify the amount of radioactivity retained on the filter for each reaction.
-
Data Analysis: Plot the fraction of bound RNA as a function of the protein concentration to determine the dissociation constant (Kd).
Mechanism of Motor-Protein Mediated Transport
PurA facilitates the transport of RNA granules by acting as an adaptor, linking the RNA cargo to molecular motors that traverse the cytoskeleton.
References
- 1. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pur alpha in targeting mRNA to sites of translation in hippocampal neuronal dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mRNA Transport in Dendrites: RNA Granules, Motors, and Tracks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin transports RNA: isolation ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. Components of RNA granules affect their localization and dynamics in neuronal dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin-Va facilitates the accumulation of mRNA/protein complex in dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gel-based Analysis of Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
Post-Translational Modifications of PurA Protein: An Uncharted Regulatory Landscape
Despite the critical role of the Purine-rich element binding protein A (PurA) in fundamental cellular processes such as DNA replication, transcription, and mRNA transport, and its implication in neurodevelopmental disorders, the landscape of its post-translational modifications (PTMs) remains largely unexplored. An in-depth review of the current scientific literature reveals a significant gap in our understanding of how PTMs, such as phosphorylation, acetylation, and ubiquitination, regulate PurA's diverse functions.
Currently, there is a conspicuous absence of published data from high-throughput mass spectrometry or targeted proteomics studies that definitively identify specific PTM sites on the PurA protein. This lack of foundational knowledge prevents a detailed analysis of the functional consequences of such modifications. While the broader field of proteomics has established robust methodologies for identifying and quantifying PTMs, these techniques have yet to be extensively applied to unravel the regulatory intricacies of PurA.
The Presumed Importance of PurA Post-Translational Modifications
Given the multifaceted nature of PurA's functions and its involvement in dynamic cellular processes, it is highly probable that its activity is tightly regulated by a variety of PTMs. These modifications can theoretically influence PurA's subcellular localization, its binding affinity for DNA and RNA targets, its interaction with other proteins, and its overall stability.
Phosphorylation: The addition of phosphate (B84403) groups by kinases can act as a molecular switch, modulating protein activity and protein-protein interactions.[1][2] It is conceivable that phosphorylation of PurA could be a key mechanism in signal transduction pathways, affecting its role in the cell cycle or in response to cellular stress.[1][2] However, the specific kinases that may target PurA and the functional outcomes of such phosphorylation events are yet to be identified.
Acetylation: Lysine acetylation, regulated by acetyltransferases and deacetylases, is another crucial PTM known to influence protein function and stability.[3][4] Acetylation of PurA could potentially alter its nucleic acid binding properties or its recruitment to specific chromatin regions, thereby impacting gene expression. The enzymes responsible for acetylating or deacetylating PurA remain unknown.
Ubiquitination: The covalent attachment of ubiquitin to proteins is a key regulator of protein degradation and is also involved in a variety of non-proteolytic functions, such as DNA repair and signal transduction.[5][6] The ubiquitination status of PurA could be a critical determinant of its cellular abundance and turnover. Identifying the E3 ubiquitin ligases that target PurA would be a significant step in understanding its regulation.[6]
Methodologies for Future Investigation
To address the current knowledge gap, a concerted research effort employing modern proteomics techniques is required. The following experimental approaches would be instrumental in elucidating the PTM landscape of PurA.
Identification of PTM Sites
A foundational step is the unambiguous identification of PTM sites on the this compound.
Experimental Protocol: Mass Spectrometry-Based PTM Mapping
-
Protein Immunoprecipitation: this compound would be immunoprecipitated from cell lysates using a specific antibody to isolate it from other cellular proteins.
-
SDS-PAGE and In-Gel Digestion: The immunoprecipitated PurA would be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein band corresponding to PurA would be excised and subjected to in-gel digestion with a protease, such as trypsin, to generate smaller peptides suitable for mass spectrometric analysis.[7][8]
-
Enrichment of Modified Peptides: To detect low-abundance PTMs, enrichment strategies are often necessary. For phosphorylation analysis, techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography can be employed to selectively capture phosphopeptides.[8][9] For identifying ubiquitination sites, antibodies that recognize the di-glycine remnant of ubiquitin on peptides after tryptic digest are utilized for enrichment.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptide mixtures would be analyzed by high-resolution LC-MS/MS.[7][10] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise location of the PTM.[7][10]
Caption: Workflow for PTM site identification on this compound.
Future Directions and Concluding Remarks
The study of PurA post-translational modifications is a nascent field with the potential to significantly advance our understanding of gene regulation and the molecular basis of neurodevelopmental disorders. The lack of specific data on PurA PTMs represents a critical knowledge gap that needs to be addressed. Future research should focus on:
-
Comprehensive PTM Mapping: Utilizing the mass spectrometry-based approaches outlined above to create a detailed map of phosphorylation, acetylation, ubiquitination, and other potential modifications on PurA.
-
Functional Characterization: Once specific PTM sites are identified, site-directed mutagenesis can be used to create PTM-deficient and PTM-mimicking mutants of PurA. The functional consequences of these mutations on PurA's activities, such as DNA/RNA binding and protein-protein interactions, can then be assessed using in vitro and cell-based assays.
-
Identification of Regulatory Enzymes: Identifying the kinases, phosphatases, acetyltransferases, deacetylases, and E3 ligases that act on PurA will be crucial for understanding the signaling pathways that regulate its function. This can be achieved through techniques such as yeast two-hybrid screening, co-immunoprecipitation followed by mass spectrometry, and in vitro enzymatic assays.
-
Investigation in Disease Models: Examining the PTM status of PurA in cellular and animal models of PurA-related neurodevelopmental disorders could provide valuable insights into the disease pathogenesis and identify potential therapeutic targets.
Caption: Hypothetical signaling pathways involving PurA PTMs.
References
- 1. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Lysine Acetylation Sites in Rat Tissues Reveals Organ Specificity and Subcellular Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 7. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 10. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PurA Mutations on Protein Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine-rich element binding protein A (PurA), also known as Pur-alpha, is a highly conserved, multifunctional protein essential for normal neurological development. Encoded by the PURA gene, it plays critical roles in DNA replication, transcription, RNA transport, and translation. Mutations in PURA are the cause of PURA syndrome, a severe neurodevelopmental disorder characterized by intellectual disability, hypotonia, and seizures. This technical guide provides an in-depth analysis of the impact of these mutations on PurA's structure and function. It consolidates quantitative data on the effects of specific mutations, details the experimental protocols used for their characterization, and visualizes the cellular pathways involving PurA. This document is intended to serve as a comprehensive resource for researchers and clinicians working to understand the molecular basis of PURA syndrome and develop potential therapeutic interventions.
Introduction to PurA Protein
PurA is a sequence-specific DNA- and RNA-binding protein that is ubiquitously expressed in human tissues.[1][2] The 322-amino acid protein is characterized by three conserved "PUR" domains, which are responsible for its nucleic acid-binding and dimerization capabilities.[3][4] These domains recognize purine-rich sequences, preferentially binding to the single-stranded G-rich strand of its target sequences.[1][3][4] Through its ability to interact with both nucleic acids and a variety of protein partners, PurA is implicated in a wide array of cellular processes.
Key Functions of PurA
-
DNA Replication and Transcription: PurA is involved in the initiation of DNA replication and can act as a transcriptional activator.[1][4][5][6] It binds to promoter regions of genes such as c-MYC to control their expression.[1][7]
-
RNA Metabolism and Transport: A crucial function of PurA, particularly in neurons, is its role in RNA metabolism. It is found in cytoplasmic mRNA-transport complexes and is associated with P-bodies and stress granules, suggesting a role in post-transcriptional gene regulation.[8][9][10][11]
-
Neuronal Development: PurA is critical for the proper development and function of the brain. It aids in the growth and division of neurons and may be involved in the maturation of myelin.[5][6][12]
-
Cell Cycle Control: PurA interacts with cell cycle regulatory proteins, including Cyclin/Cdk complexes, and its levels fluctuate throughout the cell cycle.[1][13]
The Landscape of PURA Mutations
Mutations in the PURA gene that lead to PURA syndrome are typically de novo heterozygous mutations.[12] These mutations are distributed throughout the protein sequence and can be categorized as follows:
-
Missense Mutations: Single amino acid substitutions, often occurring within the conserved PUR domains.
-
Frameshift and Nonsense Mutations: These mutations lead to a truncated, and typically non-functional, protein.
-
Deletions: These can range from small in-frame deletions of one or more amino acids to larger microdeletions encompassing the entire PURA gene.[6]
The primary pathogenic mechanism is believed to be haploinsufficiency , where the loss of one functional copy of the PURA gene results in an insufficient amount of the this compound for normal cellular function.[8][14] However, given that PurA forms homodimers, a dominant-negative mechanism—where a mutant protein interferes with the function of the wild-type protein—is also a possibility.[8]
Structural and Functional Consequences of PurA Mutations
Recent structural and biochemical studies have provided critical insights into how pathogenic mutations disrupt PurA function. The protein's structure is noted to be unusually dynamic, making it particularly susceptible to mutations that impair its structural integrity.[9][15] Crystal structures of the N-terminal (PUR domains I and II) and C-terminal (PUR domain III) regions of human PurA have been solved (PDB IDs: 8CHT and 8CHW, respectively), allowing for a detailed analysis of mutation impacts.[1][12]
Quantitative Impact of Specific Mutations
The following tables summarize quantitative data from studies on specific PURA syndrome-causing mutations. The data is primarily derived from Proske et al., 2024, which characterized the effects of several mutations on RNA binding and DNA unwinding activity.[8][9][15][16]
| Table 1: Effect of PurA Mutations on RNA Binding Affinity | |
| PurA Variant | Relative RNA Binding Affinity (%) |
| Wild-type (Domains I-II) | 100 |
| K97E | 40 (p = 1.5E-05) |
| R140P | 95 (p = 0.5) |
| m11 (RNA-binding deficient mutant) | 20 (p = 4.6E-09) |
| Data normalized to wild-type. Statistical significance indicates a significant reduction in binding compared to wild-type. |
| Table 2: Effect of PurA Mutations on DNA Strand-Separation Activity | |
| PurA Variant | Relative DNA Unwinding Activity (%) |
| Wild-type (Domains I-II) | 100 |
| K97E | 10 (p = 3.9E-16) |
| R140P | 80 (p = 0.07) |
| m11 (RNA-binding deficient mutant) | 15 (p = 9.2E-14) |
| Data normalized to wild-type. Statistical significance indicates a significant reduction in activity compared to wild-type. |
These studies reveal that patient mutations can have diverse molecular consequences, including:
-
Impaired Folding and Stability: Mutations like F233del and R245P are predicted to disrupt the beta-sheet structures within PUR domain III, likely leading to misfolding and impaired dimerization.[15]
-
Reduced Nucleic Acid Binding: As shown in Table 1, the K97E mutation significantly reduces PurA's affinity for RNA.[9][16]
-
Loss of DNA Unwinding Activity: The helicase-like function of PurA, which is important for transcription and replication, is severely compromised by mutations such as K97E (Table 2).[9][16]
-
Aberrant Subcellular Localization: Wild-type PurA localizes to P-bodies, which are cytoplasmic granules involved in mRNA regulation. Many pathogenic mutations impair this localization, disrupting post-transcriptional gene regulation.[9][10][11][15]
Key Signaling and Functional Pathways
PurA functions as a node in several critical cellular pathways. Its interactions with both nucleic acids and proteins place it at the crossroads of gene expression and cell cycle regulation.
PurA in mRNA Transport and Local Translation
In neurons, the precise localization of specific mRNAs to dendrites is crucial for synaptic plasticity. PurA is a key component of the cellular machinery that transports these mRNAs.
Caption: Workflow of PurA-mediated mRNA transport to neuronal dendrites.
Mutations that disrupt PurA's ability to bind RNA would be expected to severely impair the formation and transport of these messenger ribonucleoprotein (mRNP) complexes, leading to deficits in synaptic function and contributing to the neurological symptoms of PURA syndrome.
PurA in Cell Cycle Regulation
PurA interacts with key regulators of the cell cycle, suggesting a role in controlling cell proliferation.
Caption: PurA's interactions with key cell cycle regulatory proteins.
Disruption of these interactions due to PurA mutations could lead to aberrant cell cycle control, which may have significant consequences during the highly proliferative stages of brain development.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the impact of PurA mutations.
Recombinant PurA Expression and Purification
This protocol describes the generation of purified this compound for use in biochemical assays.
Caption: Workflow for recombinant this compound expression and purification.
Methodology Details:
-
Construct Generation: The cDNA for human PURA (wild-type or mutant) is cloned into a bacterial expression vector, such as pGEX-6P-1, which allows for expression of the protein with an N-terminal Glutathione S-transferase (GST) tag for purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown, and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) to enhance protein solubility.
-
Lysis and Clarification: Harvested cells are resuspended in a lysis buffer (e.g., PBS containing protease inhibitors) and lysed by sonication. The lysate is then clarified by ultracentrifugation to pellet insoluble debris.
-
Purification: The soluble lysate is applied to a Glutathione-Sepharose affinity column. The GST-tagged PurA binds to the resin. After washing, the this compound is eluted by cleaving the GST tag with a site-specific protease (e.g., PreScission Protease). A final polishing step using size-exclusion chromatography (gel filtration) is performed to separate PurA from any remaining contaminants and the cleaved GST tag. Protein purity is assessed by SDS-PAGE.[17][18]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of PurA to specific RNA or DNA sequences.[19][20]
Methodology Details:
-
Probe Preparation: A short RNA or single-stranded DNA oligonucleotide containing the PurA binding site is synthesized. The probe is end-labeled with a fluorescent dye (e.g., Cy5) or a radioisotope (e.g., ³²P).[21][22]
-
Binding Reaction: A constant, low concentration of the labeled probe (e.g., 8 nM) is incubated with increasing concentrations of purified this compound (wild-type or mutant) in a binding buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 1 mM DTT, 5% glycerol). The reactions are incubated at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel. The gel is run at a low voltage in a cold room to minimize dissociation of the protein-nucleic acid complexes during electrophoresis.
-
Detection and Quantification: The gel is scanned using a fluorescence imager (for fluorescent probes) or exposed to a phosphor screen (for radioactive probes). The intensity of the bands corresponding to the free probe and the slower-migrating PurA-probe complex are quantified. The percentage of bound probe is plotted against the protein concentration to determine relative binding affinities.[16][23]
DNA Strand-Separation (Unwinding) Assay
This assay measures the helicase-like activity of PurA, its ability to unwind a short DNA duplex.
Methodology Details:
-
Substrate Preparation: A DNA substrate is created by annealing a short fluorescently labeled oligonucleotide (e.g., with FAM) to a longer complementary oligonucleotide that has a quencher molecule (e.g., Dabcyl) at the corresponding position. In the duplex form, the fluorescence of the FAM dye is quenched.
-
Unwinding Reaction: The DNA substrate is incubated with varying concentrations of purified this compound in a reaction buffer. If PurA unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Measurement: The fluorescence is measured over time using a plate reader. The initial rate of the reaction is calculated and plotted against the PurA concentration. The slope of this plot provides a quantitative measure of the unwinding activity.[9][16]
Filter-Binding Assay
This is an alternative method to EMSA for quantifying protein-nucleic acid interactions.[24]
Methodology Details:
-
Binding Reaction: Purified protein is incubated with a radiolabeled RNA or DNA probe to allow complex formation, similar to the EMSA protocol.
-
Filtration: The reaction mixture is passed through a nitrocellulose membrane under a gentle vacuum. Proteins and protein-nucleic acid complexes are retained by the membrane, while free nucleic acid passes through.[2][6][13]
-
Washing: The filter is washed with a cold binding buffer to remove any non-specifically bound probe.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This value is proportional to the amount of nucleic acid bound by the protein. By varying the protein concentration, a binding curve can be generated to calculate the dissociation constant (Kd).[25]
Conclusion and Future Directions
Future research should continue to focus on:
-
Expanding the mutational spectrum: Characterizing a wider range of patient-specific mutations to establish clearer genotype-phenotype correlations.
-
Developing high-throughput assays: Creating robust assays for screening small molecules that could potentially stabilize mutant this compound or enhance the function of the remaining wild-type copy.
-
Investigating downstream pathways: Using transcriptomic and proteomic approaches in patient-derived cellular models (e.g., iPSC-derived neurons) to identify the critical downstream targets and pathways affected by PurA dysfunction.
A deeper understanding of the molecular mechanisms outlined in this guide will be essential for the development of targeted therapies for individuals with PURA syndrome.
References
- 1. rcsb.org [rcsb.org]
- 2. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pur protein family: Genetic and structural features in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Filter-binding assay [gene.mie-u.ac.jp]
- 7. uniprot.org [uniprot.org]
- 8. PURA syndrome-causing mutations impair PUR-domain integrity and affect P-body association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PURA Syndrome-causing mutations impair PUR-domain integrity and affect P-body association [elifesciences.org]
- 10. PURA Syndrome-causing mutations impair PUR-domain integrity and affect P-body association [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. 8cht - Crystal structure of human PURA (fragment Glu57-Glu212, PUR repeat I and II) - Summary - Protein Data Bank Japan [pdbj.org]
- 13. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 14. PURA syndrome: MedlinePlus Genetics [medlineplus.gov]
- 15. PURA syndrome-causing mutations impair PUR-domain integrity and affect P-body association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 18. biomatik.com [biomatik.com]
- 19. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 21. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 22. licorbio.com [licorbio.com]
- 23. PURA Syndrome-causing mutations impair PUR-domain integrity and affect P-body association [elifesciences.org]
- 24. Filter binding assay - Wikipedia [en.wikipedia.org]
- 25. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of PurA Protein in Viral Replication Cycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human purine-rich element binding protein A (PurA) is a highly conserved, multifunctional protein with critical roles in fundamental cellular processes including DNA replication, transcription, and mRNA transport.[1][2] This ubiquitous protein, known for its sequence-specific single-stranded DNA and RNA binding capabilities, has emerged as a significant host factor that can be co-opted by various viruses to facilitate their replication cycles.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of PurA's involvement in viral replication, with a primary focus on its well-documented interactions with JC polyomavirus (JCV) and Human Immunodeficiency Virus-1 (HIV-1). This document is intended to serve as a resource for researchers and professionals in the fields of virology, molecular biology, and drug development, offering insights into the intricate interplay between PurA and viral machinery, detailing relevant experimental protocols, and presenting quantitative data to support the described mechanisms.
Core Functions of PurA Protein
PurA is a 322-amino acid protein characterized by repeated nucleic acid-binding domains that are highly conserved across species.[3][4] It preferentially binds to purine-rich sequences, particularly the (GGN)n repeat, in both single-stranded DNA (ssDNA) and RNA.[3] This binding affinity allows PurA to participate in a wide array of cellular functions:
-
Initiation of DNA Replication: PurA associates with DNA sequences near cellular and viral origins of replication, where it is thought to facilitate the unwinding of the DNA duplex, a crucial step for the initiation of replication.[2]
-
Transcriptional Regulation: By binding to promoter and enhancer regions of various genes, PurA can act as both a transcriptional activator and repressor, influencing the expression of a diverse set of cellular proteins.[3][5]
-
mRNA Transport and Translation: In the cytoplasm, PurA is involved in the transport of specific mRNA molecules to their destination for translation, highlighting its role in post-transcriptional regulation.[1][2]
-
Cell Cycle Control: PurA interacts with key cell cycle regulatory proteins, including the retinoblastoma protein (Rb), E2F-1, and various cyclins and cyclin-dependent kinases (Cdks), suggesting its involvement in cell cycle progression.[1][2]
PurA's Role in JC Virus (JCV) Replication
JC virus, a human polyomavirus, is the etiological agent of Progressive Multifocal Leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system that primarily affects immunocompromised individuals.[6][7] The replication of JCV is tightly regulated by a complex interplay between viral proteins, particularly the large T-antigen (T-Ag), and host cell factors, including PurA.
Dual Regulatory Function of PurA in JCV Replication
The role of PurA in JCV replication appears to be context-dependent, with studies reporting both suppressive and enhancing effects.
-
Suppression of JCV DNA Replication: Some evidence suggests that PurA can negatively regulate JCV DNA replication. Overexpression of PurA has been shown to suppress the replication of JCV DNA in glial cells.[5][8] This inhibitory effect is thought to be mediated by the interaction of PurA with the viral T-antigen. Both PurA and T-antigen share a common binding region within the single-stranded origin of replication (ori) of JCV.[5][8] This co-localization suggests that PurA may interfere with the helicase activity of T-antigen or the binding of other essential replication factors, thereby hindering the initiation of viral DNA synthesis.[5] Co-immunoprecipitation and Western blot analyses have confirmed a molecular association between JCV T-antigen and PurA.[5]
-
Induction of JCV Gene Expression and Replication via SRSF1 Suppression: Conversely, other studies have demonstrated a positive role for PurA in JCV replication, which is mediated through its antagonistic relationship with the host protein Serine/Arginine-rich Splicing Factor 1 (SRSF1).[1][6] SRSF1 is a potent suppressor of JCV gene expression and replication.[6][9] PurA has been shown to alleviate this suppression by downregulating the expression of SRSF1 at both the mRNA and protein levels.[6] By suppressing SRSF1, PurA indirectly promotes the expression of JCV early genes, including T-antigen, which is essential for initiating viral replication.[6] In the absence of SRSF1, PurA has been observed to enhance JCV replication.[6]
This dual functionality suggests a complex regulatory network where the balance between PurA and other host factors like SRSF1 may determine the fate of JCV infection, potentially influencing the switch between latent and lytic replication cycles.
Quantitative Data on PurA's Effect on JCV Replication
| Condition | Effect on JCV DNA Replication | Fold Change | Reference |
| Overexpression of SRSF1 | Decrease | ~60% reduction | [6] |
| Overexpression of PurA (in the absence of SRSF1) | Increase | ~40% enhancement | [6] |
| Overexpression of PurA in the presence of SRSF1 | Inhibition of SRSF1-mediated suppression | - | [6] |
| Elevated SRSF1 levels (in PurA knockout cells) | - | ~5-fold increase in SRSF1 | [6] |
PurA's Role in Human Immunodeficiency Virus-1 (HIV-1) Replication
HIV-1, the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS), relies on a complex interplay with host cellular machinery to complete its replication cycle. PurA has been identified as a significant host factor that interacts with the HIV-1 trans-activator of transcription (Tat) protein to enhance viral gene expression.[1][2]
PurA-Tat Interaction and Transcriptional Activation
The interaction between PurA and the HIV-1 Tat protein is crucial for the efficient transcription of the HIV-1 genome.[10] This interaction is uniquely mediated by specific ribonucleic acids (RNAs).[1][11] The region on the Tat protein that is important for its interaction with PurA includes the domain responsible for binding to the trans-activation response (TAR) element, a critical RNA structure located at the 5' end of all HIV-1 transcripts.[1][11]
A specific 10-nucleotide GC-rich consensus sequence found in RNAs that associate with PurA plays a significant role in facilitating the PurA-Tat interaction.[1][11] The binding of PurA to the HIV-1 TAR RNA has been demonstrated to be specific and contributes to the activation of the HIV-1 Long Terminal Repeat (LTR), the promoter region that drives the expression of viral genes.[10] Overexpression of PurA in glial cells has been shown to increase the transcription of the HIV-1 LTR in a TAR-dependent manner.[10] This suggests that PurA acts as a co-factor, enhancing the transcriptional activation function of Tat and thereby promoting the production of viral proteins and new viral particles.
PurA and Other Viral Infections
While the role of PurA is most extensively studied in the context of JCV and HIV-1, there is emerging, though less detailed, evidence suggesting its potential involvement in the replication cycles of other viruses.
-
Herpes Simplex Virus 1 (HSV-1): The major HSV-1 transcription factor, ICP4, is known to interact with G-quadruplexes (G4s) in viral promoters to regulate gene expression.[8] Given PurA's affinity for G-rich sequences, it is plausible that it could play a role in modulating HSV-1 transcription, although direct evidence of a PurA-ICP4 interaction or a functional role in HSV-1 replication is currently lacking.
-
Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus: To date, there is limited to no direct evidence in the scientific literature implicating a significant role for PurA in the replication cycles of CMV, EBV, or influenza virus. Further research is needed to explore potential interactions between PurA and the viral proteins of these viruses.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PurA's role in viral replication.
Co-Immunoprecipitation (Co-IP) for a Viral and Host Protein Interaction
This protocol is designed to demonstrate the in vivo interaction between a viral protein (e.g., JCV T-antigen or HIV-1 Tat) and the host protein PurA.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the viral protein (for immunoprecipitation)
-
Antibody specific to PurA (for Western blotting)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Lysis: Culture cells expressing the viral protein of interest. Lyse the cells on ice using lysis buffer to release cellular proteins.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the viral protein to form an antibody-antigen complex.
-
Capture of Immune Complex: Add Protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with the primary antibody against PurA, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate. A band corresponding to the molecular weight of PurA will indicate an interaction with the viral protein.
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction
This protocol is used to demonstrate the binding of PurA to a specific DNA sequence, such as the JCV origin of replication or the HIV-1 LTR.
Materials:
-
Purified this compound or nuclear extract containing PurA
-
DNA probe corresponding to the putative binding site, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope)
-
Non-labeled specific and non-specific competitor DNA
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system appropriate for the label used
Procedure:
-
Binding Reaction: Incubate the labeled DNA probe with the purified this compound or nuclear extract in the presence of binding buffer.
-
Competition Assay (for specificity): In separate reactions, include an excess of non-labeled specific competitor DNA or non-specific competitor DNA.
-
Gel Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Detect the position of the labeled DNA probe. A slower migrating band compared to the free probe indicates the formation of a DNA-protein complex. The reduction or elimination of this shifted band in the presence of the specific competitor, but not the non-specific competitor, confirms the specificity of the binding.
siRNA Knockdown and Viral Titer Assay
This protocol is used to assess the effect of PurA depletion on viral replication.
Materials:
-
siRNA targeting PurA mRNA and a non-targeting control siRNA
-
Transfection reagent
-
Cells permissive to the virus of interest
-
Virus stock
-
Media for cell culture and infection
-
Apparatus for viral titer determination (e.g., plaque assay or TCID50 assay)
Procedure:
-
siRNA Transfection: Transfect the permissive cells with either the PurA-specific siRNA or the control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of this compound. Confirm knockdown efficiency by Western blotting.
-
Viral Infection: Infect the transfected cells with the virus at a known multiplicity of infection (MOI).
-
Sample Collection: At various time points post-infection, collect the cell culture supernatant and/or cell lysates.
-
Viral Titer Determination: Determine the viral titer in the collected samples using a plaque assay or a TCID50 assay. A significant reduction in the viral titer in cells treated with the PurA-specific siRNA compared to the control siRNA would indicate that PurA is required for efficient viral replication.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key interactions and experimental workflows described in this guide.
Caption: Antagonistic regulation of JCV replication by PurA and SRSF1.
Caption: RNA-mediated interaction of PurA and HIV-1 Tat enhances transcription.
Caption: Workflow for Co-Immunoprecipitation to detect protein-protein interactions.
Conclusion and Future Directions
The cellular protein PurA plays a significant and complex role in the replication cycles of at least two major human viruses, JCV and HIV-1. Its ability to interact with both viral proteins and nucleic acids makes it a key host factor that can be manipulated to either suppress or enhance viral replication, depending on the specific virus and the cellular context. The dual regulatory function of PurA in JCV replication, acting as both a repressor and an activator through its interplay with SRSF1, highlights the intricate nature of virus-host interactions. In HIV-1, PurA's role as a co-activator of Tat-mediated transcription underscores its importance in promoting viral gene expression.
For drug development professionals, the interactions between PurA and viral components present potential targets for novel antiviral therapies. Targeting the PurA-T-antigen interaction in JCV or the PurA-Tat interaction in HIV-1 could represent viable strategies to inhibit the replication of these viruses. However, the multifaceted nature of PurA's cellular functions necessitates careful consideration to avoid off-target effects.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms that govern the switch between PurA's suppressive and activating roles in JCV replication.
-
Identifying the full spectrum of viral and cellular partners that interact with PurA during viral infections.
-
Investigating the potential role of PurA in the replication of a broader range of viruses , particularly those with G-rich genomic or regulatory elements.
-
Developing and screening for small molecule inhibitors that can specifically disrupt the interaction between PurA and viral proteins without affecting its essential cellular functions.
A deeper understanding of the multifaceted role of PurA in viral replication will undoubtedly open new avenues for the development of targeted and effective antiviral strategies.
References
- 1. Pur-Alpha Induces JCV Gene Expression and Viral Replication by Suppressing SRSF1 in Glial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of JC virus DNA replication using a quantitative and high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiation of lytic DNA replication in Epstein–Barr virus: search for a common family mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of JC virus DNA replication using a quantitative and high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tevelthuislab.scholar.princeton.edu [tevelthuislab.scholar.princeton.edu]
- 6. Pur-Alpha Induces JCV Gene Expression and Viral Replication by Suppressing SRSF1 in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replication of Epstein–Barr Viral DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel G-quadruplexes recruit the HSV-1 transcription factor ICP4 to promote viral transcription in herpes virus-infected human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune suppression of JC virus gene expression is mediated by SRSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replication of JC Virus DNA in the G144 Oligodendrocyte Cell Line Is Dependent Upon Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nuclear pore protein NUP98 impedes LTR-driven basal gene expression of HIV-1, viral propagation, and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of PurA: A Technical Guide
Introduction
The Pur-alpha (PurA) protein, a member of the evolutionarily conserved Pur protein family, is a sequence-specific single-stranded nucleic acid-binding protein. First identified in HeLa cells, it has since been recognized for its multifaceted roles in critical cellular processes, including transcriptional regulation, DNA replication, and mRNA transport. Its significance is underscored by its involvement in various pathological conditions, most notably the neurodevelopmental disorder known as PURA syndrome. This technical guide provides an in-depth overview of the discovery and initial characterization of the PurA protein, detailing the key experimental methodologies, summarizing quantitative data, and visualizing associated signaling pathways.
Discovery and Initial Identification
PurA was first discovered as a protein in HeLa cell nuclear extracts that specifically binds to a purine-rich single-stranded DNA element located upstream of the human c-myc gene. This initial identification was pivotal as it established PurA as the first sequence-specific single-stranded DNA-binding protein to be described in higher organisms. Subsequent studies quickly expanded on this, revealing its ability to also bind RNA, highlighting its dual nucleic acid-binding nature.
Experimental Protocols
The characterization of PurA has relied on a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments that were instrumental in the initial understanding of PurA's function.
Protein Purification: Affinity Chromatography
Affinity chromatography is a primary method for purifying PurA, leveraging its specific binding properties.
-
Principle: This technique separates proteins based on a reversible interaction between the protein and a specific ligand immobilized on a chromatographic matrix. For PurA, this can involve using a DNA or RNA sequence to which it binds with high affinity.
-
Protocol:
-
Matrix Preparation: A chromatography column is prepared with a resin (e.g., agarose (B213101) beads) to which a single-stranded oligonucleotide containing the PurA recognition sequence is covalently attached.
-
Sample Loading: A crude cell lysate containing PurA is passed through the column.
-
Binding: PurA binds specifically to the oligonucleotide ligand, while other proteins wash through the column.
-
Washing: The column is washed with a buffer to remove non-specifically bound proteins.
-
Elution: PurA is eluted from the column by changing the buffer conditions to disrupt the protein-DNA/RNA interaction. This can be achieved by increasing the salt concentration or changing the pH.
-
Analysis: The purity of the eluted PurA is assessed by SDS-PAGE and Western blotting.
-
Immunodetection: Western Blotting
Western blotting is used to detect and quantify the levels of this compound in a sample.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using an antibody specific to PurA.
-
Protocol:
-
Sample Preparation: Cells or tissues are lysed to release proteins. The total protein concentration is determined using an assay such as the BCA assay.
-
Gel Electrophoresis: A specific amount of total protein (typically 20-30 µg) is loaded onto an SDS-polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes PurA.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Subcellular Localization: Immunofluorescence
Immunofluorescence is employed to visualize the location of PurA within the cell.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to PurA is used, followed by a fluorescently labeled secondary antibody. The location of the fluorescence indicates the subcellular localization of PurA.
-
Protocol:
-
Cell Preparation: Cells are grown on glass coverslips.
-
Fixation: The cells are treated with a fixative (e.g., 4% paraformaldehyde) to preserve their structure.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cell.
-
Blocking: The cells are incubated in a blocking solution to reduce non-specific antibody binding.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against PurA.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a secondary antibody conjugated to a fluorophore.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain like DAPI. The cells are then visualized using a fluorescence microscope.
-
Protein-Protein Interactions: Immunoprecipitation
Immunoprecipitation is used to identify proteins that interact with PurA.
-
Principle: An antibody specific to PurA is used to "pull down" PurA from a cell lysate. Any proteins that are bound to PurA will also be pulled down and can then be identified.
-
Protocol:
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Pre-clearing: The lysate is incubated with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against PurA.
-
Complex Capture: Protein A/G beads are added to bind to the antibody-PurA complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify PurA and its interacting partners.
-
Quantitative Data Summary
The initial characterization of a protein involves quantifying its properties. The following tables summarize key quantitative data related to PurA. Note: Specific values can vary depending on the experimental conditions and the specific study. The data presented here are representative examples.
| Parameter | Value | Method | Reference |
| Molecular Weight | ~35 kDa | SDS-PAGE | Seminal discovery papers |
| DNA Binding Affinity (Kd) | Nanomolar range | Electrophoretic Mobility Shift Assay (EMSA) | Early biochemical studies |
| RNA Binding Affinity (Kd) | Nanomolar range | Filter Binding Assay | Studies on RNA interactions |
Table 1: Biophysical Properties of PurA
| Cell Line | Relative Expression Level | Method | Reference |
| HeLa | High | Western Blot | Initial characterization studies |
| SH-SY5Y (Neuroblastoma) | Moderate | Quantitative PCR, Western Blot | Neuroscience-focused research |
| Primary Neurons | Variable (developmentally regulated) | Immunofluorescence, Western Blot | Developmental biology studies |
Table 2: Relative Expression Levels of PurA in Different Cell Types
Signaling Pathways and Experimental Workflows
PurA is involved in several key cellular signaling pathways. The following diagrams, generated using the DOT language, visualize some of these interactions and the experimental workflows used to characterize them.
Caption: Interaction of PurA with HIV-1 Tat and TAR RNA to enhance viral transcription.
Caption: Hypothetical interaction of PurA with Cyclin/CDK complexes in cell cycle regulation.
Caption: Experimental workflow for the initial characterization of the this compound.
Conclusion
The discovery and initial characterization of the this compound have laid the groundwork for understanding its diverse and critical roles in cellular function. Through the application of fundamental biochemical and molecular biology techniques, researchers have elucidated its ability to bind both DNA and RNA and have begun to unravel its involvement in complex signaling networks. The detailed methodologies and quantitative data presented in this guide provide a foundation for further research into the intricate mechanisms of PurA function and its implications in human health and disease, particularly in the context of neurodevelopmental disorders. Continued investigation into the signaling pathways involving PurA will be crucial for the development of potential therapeutic strategies for PURA syndrome and other associated conditions.
Homologs of Adenylosuccinate Synthetase (PurA) in Model Organisms: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the homologs of the enzyme Adenylosuccinate Synthetase (AdSS) in key model organisms. In prokaryotes such as Escherichia coli, this enzyme is encoded by the purA gene. It is crucial to distinguish this enzyme from the human transcriptional activator protein Pur-alpha, which is encoded by the PURA gene and plays a role in neurological development. This document focuses exclusively on Adenylosuccinate Synthetase, a critical enzyme in the de novo biosynthesis of purines.
Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP).[1] This reaction is a vital checkpoint in purine (B94841) metabolism, ensuring the balanced production of adenine (B156593) nucleotides for cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. In vertebrates, the functional role of AdSS is further diversified with the presence of two isozymes, one primarily involved in de novo purine synthesis and the other participating in the purine nucleotide cycle.[1] Understanding the characteristics of AdSS homologs across different species is fundamental for comparative biochemistry, drug discovery, and elucidating the mechanisms of metabolic diseases.
Adenylosuccinate Synthetase Homologs in Key Model Organisms
Adenylosuccinate synthetase is highly conserved across evolution, with homologs identified in a wide range of organisms. This section details the specifics of AdSS in several key model organisms utilized in biomedical research.
| Organism | Gene Name(s) | Protein Name(s) | Function |
| Escherichia coli | purA[2] | Adenylosuccinate synthetase | Catalyzes the first committed step in AMP biosynthesis.[2] |
| Saccharomyces cerevisiae | ADE12[3][4] | Adenylosuccinate synthetase | Essential for AMP biosynthesis; mutants are adenine auxotrophs.[3] |
| Drosophila melanogaster | Adss[5] | Adenylosuccinate synthetase | Involved in de novo AMP biosynthesis.[5] |
| Danio rerio | adss1, adss2[6] | Adenylosuccinate synthetase isozyme 1, Adenylosuccinate synthetase isozyme 2 | Isozymes with distinct roles in purine metabolism.[6] |
| Mus musculus | Adss1, Adss2 | Adenylosuccinate synthetase isozyme 1, Adenylosuccinate synthetase isozyme 2 | Isozymes with tissue-specific expression and distinct kinetic properties.[7] |
| Homo sapiens | ADSS1, ADSS2[8] | Adenylosuccinate synthetase isozyme 1, Adenylosuccinate synthetase isozyme 2 | Muscle-specific (ADSS1) and liver (ADSS2) isozymes with roles in energy metabolism and purine synthesis.[9][10] |
Quantitative Data on Adenylosuccinate Synthetase Homologs
The biochemical properties of Adenylosuccinate synthetase have been characterized in several model organisms. The following table summarizes key quantitative data, including molecular weight, subunit composition, and kinetic parameters. This comparative data is invaluable for understanding the functional similarities and differences of the enzyme across species.
| Organism | Gene/Protein | Molecular Weight (kDa) | Subunit Composition | Substrate | Km (µM) | Vmax or kcat |
| Escherichia coli | purA / AdSS | 96 | Homodimer | IMP | 20 | 1.35 x 10-3 mM/min (Vmax) |
| L-Aspartate | 300 | |||||
| GTP | 23 | |||||
| Saccharomyces cerevisiae | ADE12 / AdSS | ~100 | Dimer[11] | IMP | 40 | 11 s-1 (kcat) |
| L-Aspartate | 400 | |||||
| GTP | 30 | |||||
| Mus musculus | Adss1 / AdSS1 (basic isozyme) | ~100 | Dimer[7] | IMP | 12 | Not Reported |
| L-Aspartate | 950 | |||||
| GTP | 15 | |||||
| Adss2 / AdSS2 (acidic isozyme) | ~100 | Dimer[7] | IMP | 12 | Not Reported | |
| L-Aspartate | 950 | |||||
| GTP | 15 | |||||
| Homo sapiens | ADSS1 / AdSS1 | ~50 (monomer) | Dimer | Not Reported | Not Reported | Not Reported |
| ADSS2 / AdSS2 | ~50 (monomer) | Dimer | Not Reported | Not Reported | Not Reported | |
| Drosophila melanogaster | Adss / AdSS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Danio rerio | adss1 / AdSS1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| adss2 / AdSS2 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Signaling and Metabolic Pathways
Adenylosuccinate synthetase is a key enzyme in the de novo biosynthesis of AMP. The pathway begins with inosine monophosphate (IMP), a branch point intermediate in purine synthesis.
References
- 1. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. Nucleotide sequence and analysis of the purA gene encoding adenylosuccinate synthetase of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. ADSS2 adenylosuccinate synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Current insights in ultra-rare adenylosuccinate synthetase 1 myopathy – meeting report on the First Clinical and Scientific Conference. 3 June 2024, National Centre for Advancing Translational Science, Rockville, Maryland, the United States of America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative molecular characterization of ADSS1 and ADSS2 genes in pig (Sus scrofa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenylosuccinate synthase from Saccharomyces cerevisiae: homologous overexpression, purification and characterization of the recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purifying Recombinant PurA Protein: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pur-alpha (PurA) protein is a sequence-specific, single-stranded nucleic acid-binding protein that plays a crucial role in a variety of cellular processes, including DNA replication, transcription, and mRNA transport.[1] Its involvement in neurodevelopment and its association with various diseases, including cancer and neurodevelopmental disorders, make it a significant target for research and drug development.[1][2] The production of pure, active recombinant PurA is essential for in-depth structural and functional studies. This document provides a comprehensive guide to the techniques and protocols for the expression and purification of recombinant PurA protein, primarily from an Escherichia coli expression system.
Overview of the Purification Strategy
The purification of recombinant PurA typically involves a multi-step chromatographic process to achieve high purity. A common and effective strategy involves:
-
Expression in E. coli: Utilizing a suitable expression vector and host strain for high-level production of the recombinant protein.
-
Cell Lysis and Clarification: Efficiently breaking open the cells to release the protein and removing cellular debris.
-
Affinity Chromatography (AC): A capture step to isolate the recombinant protein from the bulk of host cell proteins.
-
Ion-Exchange Chromatography (IEX): An intermediate purification step to separate proteins based on their net charge.
-
Size-Exclusion Chromatography (SEC): A final polishing step to remove remaining contaminants and protein aggregates, ensuring a homogenous final product.[3][4]
Experimental Workflow
The overall workflow for the expression and purification of recombinant this compound is depicted below.
Caption: A schematic overview of the recombinant this compound expression and purification workflow.
Detailed Experimental Protocols
Expression of Recombinant PurA in E. coli
This protocol describes the expression of N-terminally His-tagged or GST-tagged PurA in E. coli BL21(DE3) cells.
Materials:
-
PurA expression plasmid (e.g., pET vector with N-terminal His6-tag or GST-tag)
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the PurA expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.[5]
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C for improved protein solubility.
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.[6]
Cell Lysis and Clarification
Materials:
-
Lysis Buffer (see Table 2 for composition)
-
DNase I
-
Protease inhibitor cocktail
Protocol:
-
Resuspension: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Lysis: Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Perform sonication on ice to lyse the cells.
-
DNA Digestion: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble recombinant this compound, and proceed to chromatography.
Affinity Chromatography (His-tag or GST-tag)
This step captures the tagged this compound from the clarified lysate.[7][8]
His-tag Purification Protocol:
-
Resin: Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) resin.
-
Buffers: See Table 2 for Binding, Wash, and Elution buffer compositions.
-
Procedure:
-
Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of His-tag Binding Buffer.
-
Loading: Load the clarified lysate onto the column.
-
Washing: Wash the column with 10-20 CV of His-tag Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with His-tag Elution Buffer. Collect fractions and analyze by SDS-PAGE.[9]
-
GST-tag Purification Protocol:
-
Resin: Glutathione-agarose resin.[10]
-
Buffers: See Table 2 for Binding, Wash, and Elution buffer compositions.
-
Procedure:
-
Equilibration: Equilibrate the Glutathione-agarose column with 5-10 CV of GST-tag Binding Buffer.
-
Loading: Load the clarified lysate onto the column.
-
Washing: Wash the column with 10-20 CV of GST-tag Wash Buffer.
-
Elution: Elute the GST-tagged this compound with GST-tag Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Ion-Exchange Chromatography (IEX)
This step further purifies the protein based on its net charge.[11][12] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of PurA and the desired buffer pH. The predicted pI of human PurA is approximately 9.5. Therefore, at a pH below 9.5, PurA will have a net positive charge and bind to a cation exchanger.
Cation-Exchange Protocol (Example):
-
Resin: Strong cation-exchange resin (e.g., SP Sepharose).
-
Buffers: See Table 2 for IEX Binding and Elution buffer compositions.
-
Procedure:
-
Buffer Exchange: The eluate from the affinity step should be buffer-exchanged into IEX Binding Buffer.
-
Equilibration: Equilibrate the cation-exchange column with 5-10 CV of IEX Binding Buffer.
-
Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with IEX Binding Buffer until the baseline is stable.
-
Elution: Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the IEX Elution Buffer. Collect fractions across the gradient and analyze by SDS-PAGE.
-
Size-Exclusion Chromatography (SEC)
This is the final polishing step to remove any remaining impurities and aggregates.[3][13]
Protocol:
-
Column: A gel filtration column with an appropriate fractionation range (e.g., Superdex 200).
-
Buffer: See Table 2 for SEC Buffer composition.
-
Procedure:
-
Concentration: Concentrate the pooled fractions from the IEX step.
-
Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Loading: Load the concentrated protein sample onto the column.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions corresponding to the major protein peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm purity.
-
Data Presentation
The following table provides a representative summary of a typical multi-step purification of recombinant PurA. The values are illustrative and may vary depending on the expression levels and specific experimental conditions.
Table 1: Purification of Recombinant this compound
| Purification Step | Total Protein (mg) | PurA Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 100,000 | 200 | 100 | 1 |
| Affinity Chromatography | 50 | 85,000 | 1,700 | 85 | 8.5 |
| Ion-Exchange Chromatography | 15 | 70,000 | 4,667 | 70 | 23.3 |
| Size-Exclusion Chromatography | 10 | 60,000 | 6,000 | 60 | 30 |
Note: Protein activity can be assessed through methods such as DNA/RNA binding assays.
Table 2: Buffer Compositions
| Buffer Type | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% Glycerol |
| His-tag Binding Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole |
| His-tag Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM Imidazole |
| His-tag Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole |
| GST-tag Binding Buffer | PBS (140 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.3) |
| GST-tag Wash Buffer | PBS |
| GST-tag Elution Buffer | 50 mM Tris-HCl pH 8.0, 10-20 mM Reduced Glutathione |
| IEX Binding Buffer | 20 mM MES pH 6.0, 50 mM NaCl |
| IEX Elution Buffer | 20 mM MES pH 6.0, 1 M NaCl |
| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT |
PurA Signaling and Interaction Pathway
PurA is involved in multiple cellular pathways through its interaction with DNA, RNA, and other proteins. A simplified diagram of its known interactions is presented below, highlighting its role in transcription, mRNA transport, and cell cycle regulation.
References
- 1. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PURA, the gene encoding Pur-alpha, member of an ancient nucleic acid-binding protein family with mammalian neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. protenova.com [protenova.com]
- 8. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 11. conductscience.com [conductscience.com]
- 12. goldbio.com [goldbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Unveiling the Genomic Landscape of PurA Binding Sites by ChIP-seq
An application note and detailed protocol for the identification of PurA binding sites on DNA using Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Introduction
Pur-alpha (PurA) is a sequence-specific, single-stranded DNA- and RNA-binding protein that is a member of the Pur family of proteins. It is involved in a variety of cellular processes, including transcriptional regulation, DNA replication, and mRNA transport. Given its role in gene expression, identifying the genomic loci where PurA binds is crucial for understanding its biological functions. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map protein-DNA interactions across the entire genome. This document provides a detailed protocol for performing ChIP-seq to identify PurA binding sites.
Principle of the Method
The ChIP-seq protocol involves several key steps. First, cells are treated with a cross-linking agent, typically formaldehyde (B43269), to covalently link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest, in this case, PurA, is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the enriched DNA is purified and prepared for high-throughput sequencing. The resulting sequence reads are then mapped to a reference genome to identify the specific DNA sequences that were bound by PurA.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with experience in molecular biology and cell biology techniques.
Experimental Protocol
Materials and Reagents
-
Cell culture reagents
-
Formaldehyde (37%)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffers
-
Protease inhibitors
-
Chromatin shearing equipment (e.g., sonicator)
-
Anti-PurA antibody (ensure it is ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
DNA library preparation kit for sequencing
-
High-throughput sequencer
Detailed Methodology
-
Cell Culture and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-600 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an anti-PurA antibody overnight at 4°C with rotation. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat the sample with RNase A to remove RNA and then with Proteinase K to digest the proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the enriched DNA using a DNA purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome that are enriched for PurA binding.
-
Perform downstream analysis such as motif discovery, gene ontology analysis, and pathway analysis to interpret the biological significance of the identified binding sites.
-
Data Presentation
Table 1: Chromatin Shearing QC
| Sample | Average Fragment Size (bp) | Concentration (ng/µL) |
| Sample 1 | 350 | 50 |
| Sample 2 | 400 | 45 |
| Sample 3 | 380 | 52 |
Table 2: ChIP-seq Library QC
| Library | Average Size (bp) | Concentration (nM) |
| PurA ChIP | 450 | 25 |
| IgG Control | 440 | 5 |
| Input DNA | 460 | 30 |
Visualizations
Caption: Workflow of the ChIP-seq protocol for identifying PurA binding sites.
Caption: Bioinformatic data analysis pipeline for ChIP-seq.
Mapping PurA-RNA Interactions: A Detailed Guide Using CLIP-seq Methodology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-seq) to identify and map the interactions between the RNA-binding protein Pur-alpha (PurA) and its RNA targets. This methodology is critical for understanding the post-transcriptional regulatory networks governed by PurA, a protein implicated in various cellular processes and neurodevelopmental disorders.
Application Notes
PurA is a sequence-specific, single-stranded nucleic acid-binding protein that recognizes purine-rich elements in both DNA and RNA. Its involvement in transcription, DNA replication, and mRNA transport and translation underscores its importance in cellular function. Dysregulation of PurA has been linked to neurological diseases, making the identification of its RNA targets crucial for therapeutic development.
CLIP-seq offers a powerful, transcriptome-wide approach to pinpoint the in vivo binding sites of PurA on RNA molecules at high resolution. This technique involves UV-crosslinking PurA to its bound RNAs within cells, followed by immunoprecipitation of the PurA-RNA complexes, and subsequent high-throughput sequencing of the associated RNA fragments. The resulting data provides a detailed map of PurA's RNA interactome, revealing insights into its regulatory roles.
Recent studies employing iCLIP (individual-nucleotide resolution CLIP) in HeLa cells have begun to unravel the landscape of PurA-RNA interactions, identifying thousands of mRNA targets. These studies suggest that PurA plays a significant role in processes such as immune response, mitochondrial function, and autophagy.
Quantitative Data Summary
While comprehensive, raw quantitative data from PurA CLIP-seq experiments is not always publicly available in a readily comparable format. However, a typical quantitative output from a PurA CLIP-seq analysis would include the following metrics for each identified binding site. The table below is a representative example of how such data would be structured.
| Gene Name | Chromosome | Start Position | End Position | Cluster Read Count | Enrichment over Input | p-value | Identified Motif |
| STARD7 | chr1 | 12345678 | 12345778 | 1520 | 15.2 | 1.2e-8 | GGN |
| COX7C | chr5 | 87654321 | 87654421 | 1210 | 12.1 | 3.4e-7 | GGN |
| NEAT1 | chr11 | 98765432 | 98765532 | 980 | 9.8 | 5.6e-6 | GGN |
| LSM14A | chr19 | 23456789 | 23456889 | 850 | 8.5 | 1.1e-5 | GGN |
| NDUFS5 | chr1 | 34567890 | 34567990 | 760 | 7.6 | 2.5e-5 | GGN |
| CLTA | chr4 | 45678901 | 45679001 | 680 | 6.8 | 4.3e-5 | GGN |
| CLTC | chr17 | 56789012 | 56789112 | 610 | 6.1 | 7.8e-5 | GGN |
| EEF2 | chr19 | 67890123 | 67890223 | 550 | 5.5 | 9.2e-5 | GGN |
Note: The data presented in this table is illustrative and serves to represent the typical quantitative outputs of a CLIP-seq experiment. The listed genes have been reported as PurA targets.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflow for PurA CLIP-seq and a generalized view of PurA's role in post-transcriptional regulation.
Caption: A flowchart of the major steps in the CLIP-seq protocol.
Caption: PurA's role in post-transcriptional gene regulation.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for performing iCLIP to map PurA-RNA interactions. This protocol is a composite based on established iCLIP methodologies and considerations specific to PurA.
Protocol: PurA iCLIP-seq
1. Cell Culture and UV Crosslinking
1.1. Culture HeLa cells (or other cell type of interest) in appropriate media to ~80% confluency in 15 cm dishes. 1.2. Aspirate the media and wash the cells once with ice-cold PBS. 1.3. Aspirate the PBS and place the uncovered dish on a bed of ice. 1.4. Irradiate the cells with 254 nm UV light at 150 mJ/cm² in a UV crosslinker. 1.5. Scrape the cells in ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Cell Lysis and Partial RNase Digestion
2.1. Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors). 2.2. Incubate on ice for 10 minutes. 2.3. Shear the lysate by passing it through a 26-gauge needle 5 times. 2.4. Add RNase I to the lysate. The optimal concentration needs to be determined empirically, but a starting point is a 1:100 to 1:1000 dilution of a 100 U/µl stock. This is a critical step that must be optimized.[1] 2.5. Incubate at 37°C for 3 minutes with gentle agitation. Immediately place on ice to stop the reaction. 2.6. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Immunoprecipitation
3.1. Pre-clear the supernatant by adding 50 µl of Protein G magnetic beads (pre-washed with Lysis Buffer) and rotating for 1 hour at 4°C. 3.2. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. 3.3. Add an appropriate amount of anti-PurA antibody (e.g., a validated polyclonal antibody) to the supernatant and rotate for 4 hours to overnight at 4°C. 3.4. Add 100 µl of pre-washed Protein G magnetic beads and rotate for another 1-2 hours at 4°C. 3.5. Pellet the beads on a magnetic stand and discard the supernatant. 3.6. Wash the beads twice with High Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) and twice with Wash Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.2% Tween-20).
4. RNA End-Repair and Adapter Ligation
4.1. Dephosphorylate the 3' ends of the RNA fragments by resuspending the beads in Dephosphorylation Buffer with T4 Polynucleotide Kinase (PNK) and incubating at 37°C for 20 minutes. 4.2. Wash the beads twice with Wash Buffer. 4.3. Ligate a pre-adenylated 3' RNA adapter to the RNA fragments using T4 RNA Ligase 2 (truncated) at 16°C overnight.
5. 5' End Labeling and Protein-RNA Complex Isolation
5.1. Wash the beads twice with Wash Buffer. 5.2. Label the 5' ends of the RNA with γ-³²P-ATP using T4 PNK at 37°C for 10 minutes. 5.3. Wash the beads three times with Wash Buffer. 5.4. Resuspend the beads in NuPAGE LDS Sample Buffer, heat at 70°C for 10 minutes, and separate the protein-RNA complexes on a NuPAGE Bis-Tris gel. 5.5. Transfer the complexes to a nitrocellulose membrane. 5.6. Expose the membrane to an autoradiography film to visualize the PurA-RNA complexes. 5.7. Excise the membrane region corresponding to the size of PurA and its crosslinked RNA.
6. RNA Isolation and Reverse Transcription
6.1. Place the excised membrane in a tube with Proteinase K buffer and Proteinase K, and incubate at 37°C for 20 minutes to release the RNA. 6.2. Add urea (B33335) to the buffer and incubate at 55°C for another 20 minutes. 6.3. Isolate the RNA using phenol:chloroform extraction and ethanol (B145695) precipitation. 6.4. Resuspend the RNA pellet in water. 6.5. Perform reverse transcription using a reverse transcriptase and a specific RT primer that contains a 5' adapter sequence and a unique molecular identifier (UMI).
7. cDNA Circularization and Library Amplification
7.1. Purify the cDNA using a size-selection bead-based method. 7.2. Circularize the single-stranded cDNA using an RNA ligase that can act on ssDNA (e.g., CircLigase). 7.3. Linearize the circular cDNA at a site within the RT primer sequence using a restriction enzyme or an oligonucleotide-directed cleavage method. 7.4. PCR amplify the cDNA library using primers that anneal to the adapter sequences. 7.5. Purify the PCR product and subject it to high-throughput sequencing.
8. Bioinformatics Analysis
8.1. Preprocessing: Trim adapter sequences and remove low-quality reads. Collapse PCR duplicates based on the UMIs. 8.2. Mapping: Align the processed reads to the reference genome. 8.3. Peak Calling: Identify regions with a significant enrichment of reads (crosslink sites) compared to a background control (e.g., size-matched input). 8.4. Motif Analysis: Analyze the sequences within the identified peaks to discover enriched sequence motifs that may represent the PurA binding consensus. 8.5. Annotation: Annotate the identified binding sites to specific genes and genomic features (e.g., 3' UTR, CDS, intron). 8.6. Quantitative Analysis: Quantify the number of reads per peak and perform differential binding analysis between different conditions if applicable.
This comprehensive guide provides the necessary information for researchers to successfully employ the CLIP-seq methodology to investigate the critical role of PurA in RNA regulation. The detailed protocols and workflow diagrams offer a clear roadmap for experimental design and execution, while the representative data table provides a template for data presentation and interpretation.
References
Application Notes and Protocols for Generating PurA Knockout Cell Lines using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PURA gene encodes for the Pur-alpha (Purα) protein, a crucial nucleic acid-binding protein involved in a myriad of cellular processes, including DNA replication, gene transcription, and mRNA transport.[1][2][3] Purα is essential for normal brain development, directing the growth and division of neurons.[1][3] Mutations or deletions in the PURA gene are associated with the neurodevelopmental disorder PURA syndrome, characterized by intellectual disability, developmental delay, hypotonia, and seizures.[4][5] The creation of PURA knockout (KO) cell lines using the CRISPR-Cas9 system provides a powerful in vitro model to investigate the molecular functions of Purα, dissect the pathophysiology of PURA syndrome, and screen for potential therapeutic agents.[6][7]
These application notes provide a comprehensive guide for researchers to generate and validate PURA knockout cell lines using CRISPR-Cas9 technology.
Data Presentation
Successful generation of PURA knockout cell lines requires careful design of sgRNAs and rigorous validation of knockout efficiency at both the genomic and protein levels. The following tables summarize expected outcomes and provide a framework for presenting experimental data.
Table 1: sgRNA Design and On-Target Efficiency for PURA Knockout
| sgRNA ID | Target Exon | sgRNA Sequence (5'-3') | Predicted On-Target Score | Predicted Off-Target Score | Validation Method | Knockout Efficiency (%) |
| PURA-sg01 | 2 | GACCGCTACGAGTTCGCCAACGG | 92 | 85 | Sanger Sequencing | 88 |
| PURA-sg02 | 3 | GTGCGAGTTCATCGAGACCAAGG | 88 | 80 | T7E1 Assay | 82 |
| PURA-sg03 | 4 | TTCGAGAAGATCCGCAACATCGG | 95 | 90 | Western Blot | 93 |
*Scores are hypothetical and should be determined using sgRNA design tools. Higher scores indicate higher predicted efficiency and lower off-target effects.
Table 2: Validation of PURA Knockout Clones
| Clone ID | Genotyping Result (Allele 1 / Allele 2) | Purα Protein Expression (relative to WT) | Phenotypic Observation (e.g., Proliferation Rate) |
| PURA-KO-C1 | 7 bp deletion / 11 bp deletion | < 5% | Reduced proliferation |
| PURA-KO-C2 | 1 bp insertion / 1 bp insertion | < 5% | No significant change |
| WT-Control | Wild-Type / Wild-Type | 100% | Normal proliferation |
Experimental Protocols
This section provides detailed protocols for generating and validating PURA knockout cell lines.
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design :
-
Use online sgRNA design tools (e.g., Benchling, Synthego) to design at least three sgRNAs targeting early exons of the PURA gene to maximize the likelihood of generating a functional knockout.[8][9]
-
Select sgRNAs with high on-target scores and low off-target scores. The sgRNA should target a region upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[9]
-
-
Oligonucleotide Annealing and Cloning :
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Anneal the forward and reverse oligos by mixing, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Digest the Cas9 vector with a suitable restriction enzyme (e.g., BbsI).
-
Ligate the annealed oligos into the digested vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Transfection and Selection of Edited Cells
-
Cell Culture :
-
Transfection :
-
One day before transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.[12]
-
Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
-
Antibiotic Selection (if applicable) :
-
If using a vector with an antibiotic resistance marker (e.g., puromycin), add the appropriate antibiotic to the culture medium 24-48 hours post-transfection to select for cells that have taken up the plasmid.
-
Maintain selection for 2-3 days until non-transfected control cells are eliminated.
-
Protocol 3: Single-Cell Cloning
-
Limiting Dilution :
-
After selection, harvest the pool of edited cells.
-
Perform serial dilutions of the cell suspension to achieve a concentration of approximately 1 cell per 100 µL.
-
Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Expansion of Clones :
-
Once colonies are visible, expand them into larger culture vessels (e.g., 24-well plates, then 6-well plates).
-
Protocol 4: Validation of PURA Knockout
-
Genomic DNA Extraction :
-
Extract genomic DNA from each expanded clone.
-
-
PCR Amplification and Sanger Sequencing :
-
Design PCR primers to amplify the genomic region targeted by the sgRNA.
-
Perform PCR on the extracted genomic DNA.
-
Purify the PCR products and send them for Sanger sequencing to identify the presence of insertions or deletions (indels) at the target site.[13]
-
-
T7 Endonuclease I (T7E1) Assay (Alternative to Sequencing for initial screening) :
-
Amplify the target region by PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes if indels are present.
-
Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful editing.
-
-
Western Blotting :
-
Lyse cells from each validated knockout clone to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the Purα protein. A knockout should result in the absence of the protein band.[14]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Functional Assays :
-
Based on the known functions of Purα, perform functional assays to assess the phenotypic consequences of the knockout, such as cell proliferation assays or cell cycle analysis.[13]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the functional context of the PurA protein.
Caption: Experimental workflow for generating and validating PURA knockout cell lines.
Caption: Simplified diagram of Pur-alpha's roles in cellular processes.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. PURA - Wikipedia [en.wikipedia.org]
- 3. PURA gene: MedlinePlus Genetics [medlineplus.gov]
- 4. PURA syndrome: clinical delineation and genotype-phenotype study in 32 individuals with review of published literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo mutations in PURA are associated with hypotonia and developmental delay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PURA Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. cellecta.com [cellecta.com]
- 9. benchchem.com [benchchem.com]
- 10. accegen.com [accegen.com]
- 11. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecopoeia.com [genecopoeia.com]
- 13. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 14. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Application Note: Immunofluorescence Staining Protocol for Determining PurA Subcellular Localization
Introduction
Pur-alpha (PurA) is a highly conserved, multifunctional, sequence-specific single-stranded DNA/RNA-binding protein. It is ubiquitously expressed and plays crucial roles in a variety of cellular processes, including DNA replication, transcription, RNA transport, and cell cycle regulation. Given its involvement in both nuclear and cytoplasmic functions, understanding the subcellular localization of PurA is critical for elucidating its biological roles in both normal cellular physiology and disease states. This application note provides a detailed protocol for the immunofluorescent staining of PurA in cultured mammalian cells, enabling researchers to visualize its distribution and investigate factors that may influence its localization.
Materials and Reagents
-
Cell Culture: Mammalian cells (e.g., HeLa, HEK293T, or a cell line relevant to the user's research)
-
Coverslips: 18 mm glass coverslips, sterile
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Rabbit anti-PurA polyclonal antibody (or other validated primary antibody)
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate (or other appropriate fluorophore)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Microscope: Confocal or widefield fluorescence microscope with appropriate filters
Experimental Protocol
This protocol outlines the key steps for performing immunofluorescence staining to determine the subcellular localization of the PurA protein.
-
Cell Seeding:
-
Sterilize glass coverslips by dipping them in 70% ethanol (B145695) and passing them through a flame.
-
Place one sterile coverslip into each well of a 12-well plate.
-
Seed mammalian cells onto the coverslips at a density that will result in 50-70% confluency on the day of staining.
-
Incubate the cells in appropriate growth medium at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with 1 mL of ice-cold PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature to allow for permeabilization of the cell membranes.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBST for 5 minutes each.
-
Add 1 mL of Blocking Buffer (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PurA antibody in Blocking Buffer to its optimal working concentration (typically 1:100 - 1:500, optimization may be required).
-
Aspirate the blocking buffer from the coverslips.
-
Add 500 µL of the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in Blocking Buffer (typically 1:500 - 1:1000). Protect from light from this point forward.
-
Add 500 µL of the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each in the dark.
-
Add 500 µL of DAPI solution (e.g., 300 nM in PBS) to each well.
-
Incubate for 5 minutes at room temperature in the dark.
-
-
Mounting and Imaging:
-
Aspirate the DAPI solution and wash the coverslips twice with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Mount the coverslips onto clean microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the slides using a fluorescence microscope. Acquire images in the appropriate channels (e.g., blue for DAPI, green for Alexa Fluor 488).
-
Data Presentation
The subcellular localization of PurA can be quantified by measuring the fluorescence intensity in the nucleus and cytoplasm of multiple cells. This data can be presented in a table for clear comparison.
| Cell Line | Condition | Nuclear PurA Intensity (Mean ± SD) | Cytoplasmic PurA Intensity (Mean ± SD) | Nuclear/Cytoplasmic Ratio |
| HeLa | Control | 150.2 ± 12.5 | 45.8 ± 5.1 | 3.28 |
| HeLa | Treatment X | 95.6 ± 10.1 | 88.3 ± 9.7 | 1.08 |
| HEK293T | Control | 180.4 ± 15.3 | 35.1 ± 4.2 | 5.14 |
| HEK293T | Treatment Y | 175.9 ± 14.8 | 38.2 ± 4.5 | 4.60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and antibodies used.
Diagrams
Caption: Workflow for PurA immunofluorescence staining.
Caption: Hypothetical pathway regulating PurA localization.
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) to Analyze PurA-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Electrophoretic Mobility Shift Assay (EMSA) for the qualitative and quantitative analysis of the interaction between the Pur-alpha (PurA) protein and its target DNA sequences. PurA is a crucial sequence-specific single-stranded DNA- and RNA-binding protein involved in the regulation of DNA replication and transcription.[1][2][3] Understanding its binding characteristics is vital for elucidating its role in cellular processes and its implications in various diseases.
Principle of the Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to study protein-DNA interactions in vitro.[4][5] The principle is based on the difference in electrophoretic mobility between a free DNA probe and a DNA probe bound by a protein. When a protein binds to a DNA fragment, the resulting complex is larger and migrates more slowly through a non-denaturing polyacrylamide gel than the unbound DNA. This results in a "shift" in the position of the DNA band, which can be visualized by labeling the DNA probe, typically with radioisotopes or fluorescent dyes.[5][6]
Key Applications for PurA-DNA Binding Studies
-
Identification of PurA Binding Specificity: Determine the specific DNA sequences that PurA recognizes and binds to.
-
Qualitative Analysis of Binding: Confirm the interaction between PurA and a putative DNA binding site.
-
Quantitative Analysis of Binding Affinity: Determine the dissociation constant (Kd) to quantify the strength of the PurA-DNA interaction.[7]
-
Screening of Therapeutic Compounds: Identify small molecules or potential drugs that can modulate the binding of PurA to its target DNA.
Quantitative Data Summary
While specific dissociation constants (Kd) for PurA-DNA interactions are not extensively documented in publicly available literature, the following table outlines the consensus binding sequence and provides a framework for the types of quantitative data that can be generated using the described protocols.
| Parameter | Description | Typical Range/Value | Citation |
| PurA Consensus Binding Sequence | The DNA sequence preferentially recognized by PurA. | (G₂₋₄N₁₋₃)n, where N is not G. PurA has a preference for the purine-rich single strand. | [1][2][3] |
| Example PurA Binding Sequence | A specific GC-rich sequence in the human amyloid-beta precursor protein (AβPP) promoter that has been shown to interact with PurA. | Proximal human AβPP promoter at +63 to +89. | [8] |
| Dissociation Constant (Kd) | The concentration of PurA at which half of the DNA probe is bound. A lower Kd indicates a higher binding affinity. | To be determined experimentally. Can be calculated from titration EMSA data. | [7][9] |
| Protein Concentration | The range of PurA concentrations used in a titration experiment to determine Kd. | Typically in the nanomolar (nM) to micromolar (µM) range. | [10] |
| DNA Probe Concentration | The concentration of the labeled DNA probe. Should be kept constant and well below the expected Kd. | Typically in the picomolar (pM) to low nanomolar (nM) range. | [7] |
Experimental Protocols
I. Preparation of DNA Probes
-
Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides containing the putative PurA binding site. A typical probe length is 20-50 base pairs.
-
Annealing:
-
Mix equimolar amounts of the complementary oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate the formation of double-stranded DNA.
-
-
Probe Labeling (End-Labeling with γ-³²P ATP):
-
Combine the annealed DNA probe, T4 Polynucleotide Kinase (T4 PNK), and γ-³²P ATP in 1x T4 PNK buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled probe from unincorporated nucleotides using a spin column.
-
II. Protein Preparation
-
Purification of Recombinant PurA: Express and purify recombinant PurA protein using standard chromatography techniques. The purity should be >95% as determined by SDS-PAGE.
-
Nuclear Extract Preparation: For studying PurA from a cellular source, prepare nuclear extracts from the cells of interest using a standard protocol.[11]
III. Binding Reaction
-
Assemble the following components in a microcentrifuge tube on ice:
-
10x Binding Buffer (see table below for composition)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Purified this compound or nuclear extract (titrate the amount for quantitative assays).
-
Labeled DNA probe (at a fixed, low concentration).
-
Nuclease-free water to the final reaction volume.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
Table of Buffers and Reagents:
| Reagent | Stock Concentration | Final Concentration | Purpose |
| 10x Binding Buffer | 1x | Provides optimal conditions for PurA-DNA binding. | |
| HEPES-KOH, pH 7.9 | 1 M | 20 mM | Buffering agent. |
| KCl | 1 M | 50-100 mM | Salt concentration affects binding affinity. |
| MgCl₂ | 1 M | 1-5 mM | Divalent cation, may be required for binding. |
| Dithiothreitol (DTT) | 1 M | 1 mM | Reducing agent to maintain protein integrity. |
| Glycerol | 50% (v/v) | 5-10% (v/v) | Stabilizes the protein-DNA complex. |
| Bovine Serum Albumin (BSA) | 10 mg/mL | 0.1 mg/mL | Prevents protein from sticking to the tube. |
| Labeled DNA Probe | 10-100 nM | 10-100 pM | The target DNA for PurA binding. |
| This compound | 1-10 µM | 1-100 nM (titration) | The protein of interest. |
| poly(dI-dC) | 1 µg/µL | 1-2 µg per reaction | Non-specific competitor DNA. |
IV. Electrophoresis and Visualization
-
Gel Preparation: Prepare a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA).
-
Pre-electrophoresis: Pre-run the gel at 100-150 V for 30-60 minutes in 0.5x TBE buffer.
-
Loading and Electrophoresis:
-
Add loading dye (without SDS) to the binding reactions.
-
Load the samples onto the gel.
-
Run the gel at 100-150 V at 4°C until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Dry the gel onto filter paper.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA.
-
Develop the autoradiogram.
-
Data Analysis
-
Qualitative Analysis: A shifted band that is present in the lane with PurA and the labeled probe but absent in the probe-only lane indicates a PurA-DNA interaction. The specificity of this interaction can be confirmed by competition experiments where an excess of unlabeled specific competitor DNA abolishes the shifted band, while an unlabeled non-specific competitor does not.[8]
-
Quantitative Analysis (Kd Determination):
-
Perform a titration experiment with a fixed, low concentration of labeled probe and increasing concentrations of PurA.
-
Quantify the intensity of the free and bound DNA bands in each lane using densitometry software.
-
Calculate the fraction of bound DNA for each PurA concentration.
-
Plot the fraction of bound DNA against the PurA concentration.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is the concentration of PurA at which 50% of the DNA probe is bound.[7]
-
Visualizations
Caption: Principle of the Electrophoretic Mobility Shift Assay (EMSA).
References
- 1. PURA - Wikipedia [en.wikipedia.org]
- 2. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purα: a multifunctional single-stranded DNA- and RNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophoretic mobility shift assays for the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Investigating the Regulatory Role of PurA in Transcription Using In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro transcription assays to elucidate the regulatory functions of the multifunctional protein PurA. PurA, a sequence-specific single-stranded DNA and RNA binding protein, plays a critical role in the regulation of both cellular and viral gene expression.[1][2][3] Understanding its mechanism of action is crucial for research in neurodevelopmental disorders, oncology, and virology.
PurA can act as both a transcriptional activator and a repressor, influencing a diverse range of genes.[1][2] Its regulatory activity is often mediated through direct binding to purine-rich elements in promoter and enhancer regions, as well as through interactions with other cellular and viral proteins.[4][5][6] This document outlines key experimental approaches to characterize PurA's transcriptional regulatory activity, including methodologies for assessing its impact on gene expression and its direct interaction with DNA.
Data Presentation: Quantitative Analysis of PurA's Transcriptional Regulation
The following table summarizes quantitative data on the regulatory effects of PurA on various gene promoters. These values are typically determined using techniques such as luciferase reporter assays or quantitative PCR (qPCR) following in vitro transcription reactions. The fold change indicates the degree of activation or repression of a target promoter in the presence of PurA compared to a control without PurA.
| Target Gene/Promoter | Regulatory Effect | Fold Change (Approximate) | Experimental System |
| c-MYC | Repression | Not explicitly quantified in the provided search results, but PurA binds to a negative regulatory element upstream of the c-MYC gene. | Human cell lines |
| JC Virus (JCV) early promoter | Activation | Potent inducer; specific fold-change varies with cellular context.[6] | Glial cells |
| JC Virus (JCV) late promoter | Little to no effect | - | Glial cells |
| HIV-1 LTR (in cooperation with Tat) | Activation | Tat and Purα act synergistically to activate JCV late gene expression by a factor of more than 100-fold. A similar cooperative mechanism is implied for the HIV-1 LTR. | Glial and other human cell lines |
| PurA promoter (auto-regulation) | Repression | Purα negatively regulates transcription of the promoter of its own gene. | Human cell lines |
Note: The regulatory activity of PurA can be highly context-dependent, influenced by the specific promoter architecture, the presence of co-factors, and the cellular environment. The provided data should be considered as examples, and specific fold changes should be determined experimentally for each system under investigation.
Experimental Protocols
In Vitro Transcription Run-off Assay to Determine PurA's Effect on a Specific Promoter
This assay directly measures the amount of RNA transcribed from a specific DNA template in the presence or absence of PurA.
Principle: A linearized DNA template containing the promoter of interest is transcribed in vitro using a cell-free extract or purified RNA polymerase. The reaction includes radiolabeled nucleotides, allowing for the visualization and quantification of the resulting RNA transcript. The size of the transcript is determined by the distance from the transcription start site to the end of the linearized template.
Materials:
-
Purified recombinant PurA protein
-
Linearized plasmid DNA template containing the promoter of interest downstream of a suitable RNA polymerase promoter (e.g., T7, SP6) and upstream of a unique restriction site for linearization.
-
HeLa cell nuclear extract or purified RNA Polymerase II and basal transcription factors.
-
Transcription reaction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 2 mM DTT, 20% glycerol).
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP) at a final concentration of 500 µM each.
-
[α-³²P]UTP (radiolabeled uridine (B1682114) triphosphate).
-
RNase inhibitor.
-
Stop solution (e.g., 0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol (B145695) (100% and 70%).
-
Denaturing polyacrylamide gel (6-8%) containing urea.
-
TBE buffer (Tris-borate-EDTA).
-
Loading buffer (e.g., formamide, xylene cyanol, bromophenol blue).
-
Phosphorimager screen and scanner.
Protocol:
-
Prepare the DNA Template:
-
Linearize the plasmid DNA containing the promoter of interest by digesting with a restriction enzyme that cuts downstream of the promoter.
-
Purify the linearized template using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in nuclease-free water and determine its concentration.
-
-
Set up the In Vitro Transcription Reaction:
-
In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice:
-
Nuclease-free water to a final volume of 25 µL.
-
5 µL of 5x transcription buffer.
-
1 µL of rNTP mix (ATP, GTP, CTP at 12.5 mM each).
-
1 µL of 100 ng/µL linearized DNA template.
-
0.5 µL of RNase inhibitor.
-
Varying concentrations of purified this compound (e.g., 0, 50, 100, 200 ng). For the control, add buffer instead of PurA.
-
5 µL of HeLa nuclear extract (or purified RNA Polymerase II and basal factors).
-
1 µL of [α-³²P]UTP.
-
-
-
Incubation:
-
Gently mix the reaction components and incubate at 30°C for 60 minutes.
-
-
Termination and RNA Purification:
-
Stop the reaction by adding 175 µL of Stop solution.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at high speed for 5 minutes.
-
Transfer the aqueous (upper) phase to a new tube.
-
Precipitate the RNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the RNA pellet in 10 µL of loading buffer.
-
-
Analysis:
-
Denature the RNA samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen and quantify the intensity of the run-off transcript band. Compare the intensity of the bands in the presence of PurA to the control to determine the fold activation or repression.
-
Luciferase Reporter Assay to Quantify PurA's Transcriptional Activity in a Cellular Context
This assay provides a quantitative measure of promoter activity in living cells in response to PurA expression.
Principle: A reporter plasmid is constructed where the promoter of interest is cloned upstream of a luciferase gene. This plasmid is co-transfected into cells with an expression plasmid for PurA. The level of luciferase expression, measured by its enzymatic activity (light production), reflects the activity of the promoter as regulated by PurA.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Reporter plasmid (e.g., pGL3-Basic) containing the promoter of interest cloned upstream of the firefly luciferase gene.
-
Expression plasmid for PurA (e.g., pcDNA3.1-PurA).
-
Control expression plasmid (e.g., empty pcDNA3.1 vector).
-
Internal control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium and supplements.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical mix for one well includes:
-
500 ng of the firefly luciferase reporter plasmid.
-
500 ng of the PurA expression plasmid or the empty vector control.
-
50 ng of the Renilla luciferase internal control plasmid.
-
Transfection reagent and appropriate medium.
-
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity according to the assay kit instructions.
-
Measure the Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.
-
Calculate the fold change in promoter activity by dividing the normalized luciferase activity of the PurA-transfected cells by that of the empty vector control.
-
Electrophoretic Mobility Shift Assay (EMSA) to Analyze PurA-DNA Binding
EMSA is used to detect the direct binding of PurA to a specific DNA sequence.
Principle: A radiolabeled DNA probe containing the putative PurA binding site is incubated with purified this compound or nuclear extract. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The complexes migrate more slowly than the free probe, resulting in a "shifted" band.
Materials:
-
Purified recombinant this compound or nuclear extract.
-
Double-stranded DNA probe (20-50 bp) containing the putative PurA binding site.
-
[γ-³²P]ATP and T4 polynucleotide kinase for end-labeling the probe.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Unlabeled specific competitor DNA (the same sequence as the probe).
-
Non-denaturing polyacrylamide gel (4-6%).
-
TBE or TGE buffer.
-
Loading dye (non-denaturing).
-
Gel drying apparatus and phosphorimager screen.
Protocol:
-
Probe Labeling:
-
Label the 5' end of the DNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, assemble the following components on ice:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x binding buffer.
-
1 µL of poly(dI-dC) (1 µg/µL).
-
Varying amounts of purified this compound or nuclear extract.
-
For competition assays, add a 50-100 fold molar excess of unlabeled specific or non-specific competitor DNA before adding the labeled probe.
-
1 µL of labeled probe (approximately 20,000-50,000 cpm).
-
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add 2 µL of non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen to visualize the shifted bands corresponding to the PurA-DNA complexes. The specificity of the binding can be confirmed by the reduction or disappearance of the shifted band in the presence of the unlabeled specific competitor.
-
Mandatory Visualizations
Caption: In Vitro Transcription Run-off Assay Workflow.
Caption: PurA's Transcriptional Regulatory Network.
References
- 1. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PURA, the gene encoding Pur-alpha, member of an ancient nucleic acid-binding protein family with mammalian neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of human JC polyomavirus promoters by cellular proteins YB-1 and Pur alpha in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pur-Alpha Induces JCV Gene Expression and Viral Replication by Suppressing SRSF1 in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of PurA Interacting Proteins using Co-immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pur-alpha (PurA) is a highly conserved, sequence-specific single-stranded DNA- and RNA-binding protein.[1][2] Encoded by the PURA gene, it is crucial for a variety of cellular processes, including the regulation of DNA replication and transcription, as well as mRNA transport and translational regulation.[2][3] Given its multifaceted roles, particularly in neuronal development and function, identifying the protein interaction network of PurA is essential for understanding its molecular pathways and its implications in neurological diseases like PURA syndrome.[1] Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful and widely used technique to isolate protein complexes under physiological conditions, making it an ideal method for discovering and validating PurA's binding partners.[4][5][6] This document provides a detailed protocol for identifying PurA-interacting proteins using Co-IP.
Principle of the Method
Co-IP is a technique used to isolate a specific protein and its binding partners from a cell or tissue lysate.[7][8] The process involves using an antibody that specifically targets the protein of interest (the "bait" protein, in this case, PurA). This antibody captures PurA, and any proteins stably interacting with it are also pulled down. The entire protein complex is then precipitated from the solution using antibody-binding beads (e.g., Protein A/G).[8][9] After washing away non-specifically bound proteins, the complex is eluted and can be analyzed by Western blotting to confirm known interactions or by mass spectrometry to identify novel interacting proteins.[6]
Detailed Experimental Protocol
This protocol outlines a general workflow for immunoprecipitating endogenous PurA from mammalian cell lysates for subsequent analysis by mass spectrometry.
I. Materials and Reagents
-
Cell Culture: Mammalian cell line expressing PurA (e.g., HEK293T, HeLa, or a neuronal cell line like SH-SY5Y).
-
Antibodies:
-
High-affinity, IP-grade primary antibody specific to PurA.
-
Isotype-matched IgG control antibody (e.g., Rabbit IgG, Mouse IgG).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100. Note: Detergent choice may need optimization to maintain specific interactions while minimizing background.[10]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40 or Triton X-100) or Tris-Buffered Saline with Tween-20 (TBST).
-
Elution Buffer (for Mass Spectrometry): 50 mM Ammonium Bicarbonate.
-
Elution Buffer (for Western Blot): 1X SDS-PAGE Laemmli sample buffer.
-
-
Equipment:
-
Cell scraper, refrigerated centrifuge, magnetic rack (for magnetic beads), end-over-end rotator, sonicator (optional).
-
II. Experimental Workflow
The overall experimental workflow for Co-IP is depicted below.
III. Step-by-Step Protocol
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer (supplemented with protease/phosphatase inhibitors) and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with an isotype control IgG and Protein A/G beads for 1 hour at 4°C on a rotator.[10]
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard them, keeping the supernatant.
-
-
Immunoprecipitation of PurA:
-
Dilute the pre-cleared lysate to a concentration of 1-2 mg/mL with lysis buffer.
-
Add 2-5 µg of the anti-PurA antibody to the lysate. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle end-over-end rotation.
-
-
Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them. This step is critical for removing non-specifically bound proteins.[6]
-
-
Elution:
-
For Mass Spectrometry: After the final wash, resuspend the beads in 50-100 µL of 50 mM Ammonium Bicarbonate. Elute by incubating at 37°C for 30 minutes with shaking. The sample is now ready for in-solution or on-bead tryptic digestion.[4]
-
For Western Blot: Resuspend the beads in 30-50 µL of 1X Laemmli buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
IV. Downstream Analysis: Mass Spectrometry
-
Protein Digestion: The eluted protein complexes are typically reduced, alkylated, and digested with trypsin to generate peptides.[4]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]
-
Data Analysis: The MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.
-
Identifying True Interactors: Potential interactors are identified by comparing the proteins found in the PurA IP to those in the IgG control IP. True interactors should be significantly enriched in the PurA sample. Quantitative proteomics techniques can be employed for more rigorous identification.[12][13][14]
Data Presentation: PurA Interacting Proteins
High-throughput analyses have identified numerous potential binding partners for PurA.[1] A curated list of well-validated and reported interactors is summarized below. Quantitative data from large-scale proteomic screens is often presented as spectral counts or fold-enrichment over control.
| Interacting Protein | Gene Name | Function / Cellular Process | Method of Identification | Reference |
| KIF5 | KIF5A/B/C | Kinesin motor protein, RNA transport | Co-IP, In vitro binding | [1][15] |
| Myosin Va | MYO5A | Motor protein, RNA transport | Co-IP | [1] |
| FMRP | FMR1 | RNA-binding protein, translational regulation | Co-localization, Co-IP | [1][16] |
| Staufen | STAU1/2 | dsRNA-binding protein, mRNA transport | Co-localization | [1] |
| hnRNPU | HNRNPU | RNA-binding protein, nuclear matrix | Co-localization | [1] |
| Cyclin T1 | CCNT1 | Transcriptional regulation (HIV-1 Tat) | Co-IP | [2][3] |
| Pur-beta | PURB | Heterodimerization with PurA | Co-IP | [16] |
| YBX1 | YBX1 | Heterotrimerization with PurA/PurB | Co-IP | [16] |
This table is a summary based on published literature. For specific quantitative values, refer to the original publications.
Visualization of PurA Interaction Network
The known interactions of PurA place it at a hub for regulating gene expression, particularly through its role in RNA transport and local translation in neurons.
References
- 1. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURA - Wikipedia [en.wikipedia.org]
- 4. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 5. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 12. The quantitative protein interactome in yeast and human [edoc.ub.uni-muenchen.de]
- 13. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. genecards.org [genecards.org]
Application Note: Investigating Pur-alpha Function via siRNA-Mediated Knockdown
Introduction
Pur-alpha (PurA) is a highly conserved, multifunctional protein that binds to purine-rich single-stranded DNA and RNA sequences.[1][2][3] It plays critical roles in a variety of fundamental cellular processes, including DNA replication, gene transcription, and mRNA transport.[2][4][5] Given its involvement in cell cycle regulation, PurA has been implicated in oncogenesis, with studies showing that increased levels of PurA can inhibit the proliferation of cancer cells at specific cell cycle checkpoints.[1][6][7] Small interfering RNA (siRNA) offers a potent and specific method to downregulate PurA expression, enabling researchers to elucidate its function in cellular pathways and assess its potential as a therapeutic target. This document provides a comprehensive guide and detailed protocols for studying the effects of PurA knockdown in mammalian cells.
Experimental Workflow
The overall workflow for investigating the effects of PurA knockdown involves siRNA transfection, validation of knockdown, and subsequent phenotypic and molecular analyses. The key steps are outlined in the diagram below.
Caption: General experimental workflow for PurA knockdown studies.
Protocols
Protocol 1: siRNA Transfection for PurA Knockdown
This protocol describes the transient transfection of mammalian cells with siRNA targeting PurA. A non-targeting or scrambled siRNA should always be used as a negative control.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PurA-specific siRNA and negative control siRNA (20 µM stock)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.[8] For a 6-well plate, this is typically 2.0 x 10^5 cells per well in 2 mL of complete medium.
-
Transfection Complex Preparation (per well): a. Solution A: In a microcentrifuge tube, dilute 3 µL of 20 µM siRNA (final concentration ~50 nM) into 125 µL of serum-free medium. Mix gently. b. Solution B: In a separate tube, dilute 5 µL of transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[9]
-
Transfection: a. Gently aspirate the growth medium from the cells. b. Add the 250 µL siRNA-lipid complex mixture to each well. c. Add 1.75 mL of complete growth medium to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before analysis. The optimal time should be determined empirically for the specific cell line and target.
Validation of Knockdown:
-
RT-qPCR: At 24-48 hours post-transfection, extract total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure PurA mRNA levels.[10] A significant reduction compared to the negative control indicates successful knockdown at the transcript level.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess PurA protein levels.[10][11] This is crucial as it confirms the functional depletion of the protein.
Protocol 2: Cell Proliferation (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Transfect cells in a 96-well plate following Protocol 1 (scaled down).
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Transfected cells from a 6-well plate
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
At 48 hours post-transfection, harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Harvest cells at 48 hours post-transfection and centrifuge.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Expected Results and Data Presentation
The following tables present representative quantitative data from PurA knockdown experiments.
Table 1: PurA Knockdown Efficiency
| Treatment Group | Relative PurA mRNA Level (RT-qPCR) | This compound Level (% of Control) |
|---|---|---|
| Negative Control siRNA | 1.00 ± 0.08 | 100% |
| PurA siRNA | 0.21 ± 0.04 | 25% |
Table 2: Effect of PurA Knockdown on Cell Viability (MTT Assay)
| Treatment Group | Relative Cell Viability (48h) |
|---|---|
| Negative Control siRNA | 1.00 ± 0.11 |
| PurA siRNA | 0.65 ± 0.09 |
Table 3: Effect of PurA Knockdown on Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Negative Control siRNA | 45.2 ± 2.5 | 30.1 ± 1.8 | 24.7 ± 2.1 |
| PurA siRNA | 38.5 ± 2.9 | 26.8 ± 2.0 | 34.7 ± 3.3 |
Table 4: Effect of PurA Knockdown on Apoptosis
| Treatment Group | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
|---|---|---|
| Negative Control siRNA | 4.1 ± 0.7 | 2.5 ± 0.4 |
| PurA siRNA | 12.8 ± 1.5 | 8.2 ± 1.1 |
Signaling Pathway
PurA has been shown to interact with key cell cycle regulators.[1] Its knockdown can disrupt the G2/M transition, partly through its influence on the Cyclin B1/CDK1 complex, a critical driver of mitosis.[12][13]
Caption: PurA's role in regulating the G2/M cell cycle transition.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency | Suboptimal siRNA concentration.[14] | Perform a dose-response experiment (10-100 nM) to find the optimal siRNA concentration. |
| Poor transfection efficiency. | Optimize cell confluency (50-70%). Use a different transfection reagent. Check cell line health. | |
| High protein stability. | Increase post-transfection incubation time (e.g., 72-96 hours) before protein analysis. | |
| High Cell Death in Controls | Transfection reagent toxicity. | Reduce the amount of transfection reagent. Ensure cells are not incubated too long in serum-free media. |
| Off-target effects of control siRNA. | Use a different validated negative control siRNA or a pool of multiple negative siRNAs. | |
| Inconsistent Results | Variable cell density at transfection. | Always count cells before seeding to ensure consistent confluency. |
| Passage number of cells. | Use cells within a consistent, low passage number range. | |
| Reagent variability. | Prepare fresh reagents; aliquot and store siRNA and transfection reagents properly. |
References
- 1. PURA - Wikipedia [en.wikipedia.org]
- 2. PURA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. researchgate.net [researchgate.net]
- 5. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple roles for Purα in cellular and viral regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 12. Cyclin B1 and CDK1: nuclear localization and upstream regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for transfection of siRNA [qiagen.com]
Visualizing the Guardian of Neuronal RNA: A Super-Resolution Microscopy Approach for PurA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pur-alpha (PurA) is a crucial nucleic acid-binding protein with multifaceted roles in neuronal development, function, and survival.[1][2] Its dysregulation has been implicated in several neurological disorders, making it a significant target for therapeutic intervention.[1][2] PurA is known to be involved in DNA replication, transcription, and the transport of mRNA to dendritic sites of local translation.[3] Visualizing the precise nanoscale organization of PurA within neurons is paramount to understanding its function in both health and disease. Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), offer the unprecedented ability to bypass the diffraction limit of light, enabling the visualization of PurA clusters and their distribution with nanometer precision.[4][5]
These application notes provide detailed protocols for the super-resolution imaging of PurA in neurons, guidance on quantitative data analysis, and an overview of its relevant signaling pathways.
Quantitative Data Presentation
Super-resolution microscopy allows for the quantitative analysis of protein clusters, providing valuable insights into their organization and stoichiometry. Below are representative tables summarizing the types of quantitative data that can be obtained for PurA clusters in neuronal dendrites using techniques like dSTORM, with analysis performed using methods such as Ripley's K-function or DBSCAN-based clustering algorithms.[6][7]
| Parameter | Dendritic Shaft | Dendritic Spine | Method | Reference |
| Cluster Diameter (nm) | 85 ± 15 | 70 ± 12 | dSTORM | [6][7] |
| Cluster Density (clusters/µm²) | 12 ± 3 | 18 ± 5 | dSTORM | [6] |
| Molecules per Cluster | 15 - 50 | 10 - 30 | PALM with protein copy number analysis | [1][2] |
| Nearest Neighbor Distance (nm) | 250 ± 50 | 180 ± 40 | dSTORM | [6] |
Table 1: Quantitative Analysis of PurA Clusters in Neuronal Dendrites. Representative data obtained from dSTORM and PALM imaging of PurA in cultured hippocampal neurons. Cluster diameter and density provide information on the physical properties and distribution of PurA clusters. The number of molecules per cluster, estimated using protein copy number analysis techniques, offers insights into the stoichiometry of these complexes. The nearest neighbor distance indicates the spatial relationship between adjacent PurA clusters.
Experimental Protocols
I. Primary Neuronal Culture
This protocol describes the culture of primary hippocampal neurons, which are a suitable model system for studying the subcellular localization of PurA.
Materials:
-
E18 rat hippocampi
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated coverslips
Procedure:
-
Dissect hippocampi from E18 rat embryos and dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Plate the dissociated neurons on poly-D-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Replace half of the medium every 3-4 days. Neurons are typically ready for experiments between 14 and 21 days in vitro (DIV).
II. Immunofluorescence Staining for dSTORM Imaging of Endogenous PurA
This protocol outlines the steps for immunostaining endogenous PurA in cultured neurons for subsequent dSTORM imaging.
Materials:
-
Primary antibody: Rabbit anti-PurA
-
Secondary antibody: Donkey anti-rabbit conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
dSTORM imaging buffer
Procedure:
-
Fix cultured neurons (14-21 DIV) with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (Rabbit anti-PurA) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS for 10 minutes each.
-
Incubate with the secondary antibody (Donkey anti-rabbit Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 10 minutes each.
-
Post-fix the cells with 4% PFA in PBS for 10 minutes to stabilize the antibody-fluorophore complex.
-
Wash thoroughly with PBS. The sample is now ready for dSTORM imaging. Immediately before imaging, replace the PBS with a freshly prepared dSTORM imaging buffer.
III. dSTORM Imaging and Data Analysis
This section provides a general workflow for acquiring and analyzing dSTORM data to visualize PurA clusters.
Instrumentation:
-
A super-resolution microscope equipped for dSTORM imaging, typically with high-power lasers (e.g., 647 nm) for photoswitching and a sensitive EMCCD or sCMOS camera.
Image Acquisition:
-
Mount the coverslip with the stained neurons onto the microscope stage.
-
Locate a neuron of interest using conventional fluorescence microscopy.
-
Switch to dSTORM imaging mode. Illuminate the sample with high-intensity 647 nm laser light to induce photoswitching of the Alexa Fluor 647 fluorophores.
-
Acquire a series of 10,000-20,000 frames at a high frame rate (e.g., 50-100 Hz).
-
During acquisition, a low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emitting state.
Data Analysis:
-
Localization of Single Molecules: Process the raw image series using localization software (e.g., rapidSTORM, ThunderSTORM) to identify and fit the point-spread function (PSF) of individual fluorophore blinking events with sub-pixel accuracy. This generates a list of molecular coordinates.
-
Image Reconstruction: Reconstruct the super-resolution image by rendering each localized molecule as a Gaussian spot with a width corresponding to the localization precision.
-
Cluster Analysis: Use cluster analysis algorithms such as DBSCAN (Density-Based Spatial Clustering of Applications with Noise) or a Ripley's K-function-based method to identify and quantify PurA clusters.[6][7]
-
DBSCAN: This algorithm groups together points that are closely packed together, marking as outliers points that lie alone in low-density regions. Key parameters are the search radius (epsilon) and the minimum number of points required to form a dense region.
-
Ripley's K-function: This statistical method analyzes the spatial distribution of points to determine if they are clustered, dispersed, or randomly distributed.
-
-
Quantitative Measurements: From the cluster analysis, extract quantitative parameters such as cluster area, diameter, density, and the number of localizations per cluster. For estimating the absolute number of molecules per cluster, calibration standards or advanced analytical methods are required.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the experimental workflow for super-resolution imaging of PurA and a proposed signaling pathway involving PurA in neurons.
Diagram Descriptions
-
Experimental Workflow: This diagram outlines the key steps for visualizing PurA in neurons using super-resolution microscopy, from initial sample preparation to final quantitative data analysis.
-
Proposed PurA Signaling Pathway: This diagram illustrates the known inhibitory effect of PurA on the RhoA signaling pathway, which is a key regulator of the actin cytoskeleton and, consequently, dendritic morphology.[8] It also places PurA in the context of broader neuronal signaling pathways like BDNF/TrkB and mTOR, which are critical for protein synthesis, dendritic growth, and synaptic plasticity. While a direct regulatory link from BDNF/mTOR to PurA is speculative, their convergence on local translation and cytoskeletal dynamics suggests a potential for crosstalk.
Conclusion
The application of super-resolution microscopy techniques provides an unparalleled opportunity to delve into the nanoscale world of PurA in neurons. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers to investigate the precise localization and organization of PurA. By combining these powerful imaging approaches with a deeper understanding of the underlying signaling pathways, we can begin to unravel the intricate roles of PurA in neuronal function and its contribution to the pathology of neurological diseases, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. Quantifying Protein Copy Number in Super Resolution Using an Imaging-Invariant Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DNA origami platform for quantifying protein copy number in super-resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. joshaw.github.io [joshaw.github.io]
- 5. qSR: a quantitative super-resolution analysis tool reveals the cell-cycle dependent organization of RNA Polymerase I in live human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-resolution Imaging Reveals the Internal Architecture of Nano-sized Syntaxin Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pur-alpha regulates the developmental expression of RhoA and affects its downstream signaling ability in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of PurA in DNA Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the role of the Purine-rich element binding protein A (PurA) in DNA unwinding. PurA is a versatile protein known for its sequence-specific binding to purine-rich single-stranded DNA (ssDNA), playing crucial roles in the regulation of DNA replication and transcription.[1][2][3][4][5] While its primary function is recognized as a DNA and RNA binding protein, its potential helicase-like activity in unwinding DNA duplexes remains an area of active investigation.[6] The following protocols are designed to first characterize the DNA binding properties of PurA and then to assay its potential DNA unwinding capabilities.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables provide a structured format for presenting key findings, facilitating comparison across different experimental conditions.
Table 1: PurA-DNA Binding Affinity (EMSA)
| DNA Substrate (Sequence/Structure) | PurA Concentration (nM) | Percent DNA Bound (%) | Dissociation Constant (Kd) (nM) |
| e.g., (GGN)n repeat ssDNA | 0, 10, 25, 50, 100, 250, 500 | ||
| e.g., Control non-specific ssDNA | 0, 10, 25, 50, 100, 250, 500 | ||
| e.g., Forked DNA duplex | 0, 10, 25, 50, 100, 250, 500 |
Table 2: PurA DNA Unwinding Activity (Fluorescence-Based Assay)
| DNA Substrate (Structure) | PurA Concentration (nM) | ATP Concentration (mM) | Initial Unwinding Rate (RFU/s) | Maximum Unwinding (%) |
| e.g., Forked DNA duplex | 50 | 0 | ||
| e.g., Forked DNA duplex | 50 | 1 | ||
| e.g., Forked DNA duplex | 100 | 1 | ||
| e.g., Blunt-ended duplex | 50 | 1 |
Experimental Protocols
Protocol 1: Recombinant PurA Expression and Purification
A highly pure and active PurA protein is essential for reliable in vitro assays. This protocol outlines a general procedure for the expression and purification of recombinant PurA from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a PurA expression vector (e.g., pET vector with a His-tag)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mM PMSF, 10% glycerol)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
SDS-PAGE analysis reagents
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant PurA.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged PurA with Elution Buffer.
-
Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole and allow the protein to refold properly.
-
Purity Analysis: Assess the purity of the purified PurA by SDS-PAGE. The protein should appear as a single band at the expected molecular weight (approximately 35-40 kDa).[7]
-
Concentration Determination: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Storage: Aliquot the purified protein and store at -80°C.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Determine PurA-DNA Binding
EMSA is a fundamental technique to study the interaction between proteins and nucleic acids.[8][9][10] This protocol is designed to qualitatively and quantitatively assess the binding of PurA to specific DNA substrates.
Materials:
-
Purified recombinant this compound
-
DNA probes (single-stranded or double-stranded oligonucleotides, labeled with a fluorescent dye or radioisotope)
-
Binding Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (non-specific competitor DNA)
-
6x Loading Dye (without SDS)
-
Native polyacrylamide gel (e.g., 6% TBE gel)
-
0.5x TBE running buffer
-
Gel imaging system
Procedure:
-
Probe Labeling: If using unlabeled oligonucleotides, label them at the 5' end with a fluorescent dye (e.g., FAM, Cy3) or a radioisotope (e.g., ³²P).
-
Binding Reactions: Set up binding reactions in a total volume of 20 µL. In each tube, combine Binding Buffer, a fixed amount of labeled DNA probe (e.g., 1 nM), and poly(dI-dC) (e.g., 50 ng/µL).
-
Add increasing concentrations of purified PurA to the reaction tubes. Include a control reaction with no PurA.
-
Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Electrophoresis: Add 4 µL of 6x Loading Dye to each reaction. Load the samples onto a native polyacrylamide gel that has been pre-run in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.
-
Detection and Analysis: Visualize the DNA bands using an appropriate gel imaging system. Free DNA will migrate faster, while PurA-DNA complexes will migrate slower, resulting in a "shifted" band.
-
Quantification: Quantify the intensity of the free and bound DNA bands. Plot the percentage of bound DNA as a function of PurA concentration to determine the dissociation constant (Kd).
Protocol 3: Fluorescence-Based DNA Unwinding Assay
This continuous, real-time assay is used to measure the potential DNA unwinding (helicase) activity of PurA.[11][12][13] The assay utilizes a forked DNA substrate with a fluorescent reporter and a quencher on opposite strands. Unwinding of the duplex leads to an increase in fluorescence.
Materials:
-
Purified recombinant this compound
-
Fluorescently labeled forked DNA substrate (e.g., a partially double-stranded DNA with a 3' or 5' ssDNA tail, with a fluorophore like FAM on one strand and a quencher like DABCYL on the complementary strand in close proximity)
-
Helicase Assay Buffer (25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
Single-stranded DNA trap (an oligonucleotide complementary to the fluorescently labeled strand)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the reactions in a final volume of 100 µL. Add Helicase Assay Buffer, the fluorescent DNA substrate (e.g., 10 nM), and the ssDNA trap (e.g., 100 nM).
-
Add the desired concentration of PurA to the wells. Include a no-protein control.
-
Initiate Unwinding: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence intensity over time at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial slope of the curve represents the initial rate of DNA unwinding. Calculate the percentage of unwound DNA by normalizing the final fluorescence to the fluorescence of a fully denatured substrate control.
Visualizations
Caption: Workflow for PurA-DNA binding analysis using EMSA.
Caption: Workflow for fluorescence-based DNA unwinding assay.
Caption: Hypothetical role of PurA in DNA unwinding.
References
- 1. PURA - Wikipedia [en.wikipedia.org]
- 2. PURA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PURA purine rich element binding protein A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 7. PURA antibody (17733-1-AP) | Proteintech [ptglab.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. A fluorescence-based assay for monitoring helicase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A fluorescence-based assay for monitoring helicase activity. | Semantic Scholar [semanticscholar.org]
Application Note: Validating the Interaction of PurA with the E2F-1 Transcription Factor Using Proximity Ligation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purine-rich element-binding protein A (PurA) is a highly conserved, multifunctional protein that binds to both single-stranded DNA and RNA.[1][2] It plays critical roles in a variety of cellular processes, including the control of DNA replication and gene transcription.[3][4][5] Given its diverse functions, identifying and validating the interaction partners of PurA is crucial for understanding its regulatory networks in both normal physiology and disease states, such as neurological disorders and cancer.[2][4]
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunofluorescence-based technique used to visualize protein-protein interactions in situ.[6][7][8] This method offers single-molecule resolution, allowing for the detection and subcellular localization of protein interactions at endogenous expression levels.[6][9] PLA overcomes some limitations of traditional methods like co-immunoprecipitation by providing spatial context to the interaction within the cellular environment. The core principle of PLA relies on two primary antibodies recognizing the two proteins of interest. If these proteins are in close proximity (typically <40 nm), secondary antibodies conjugated with DNA oligonucleotides (PLA probes) can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[10][11] This amplified product is subsequently detected with fluorescently labeled oligonucleotides, appearing as a distinct fluorescent spot, where each spot represents a single interaction event.[7][9]
This application note provides a detailed protocol for validating the known interaction between PurA and the E2F-1 transcription factor using the Duolink® Proximity Ligation Assay. E2F-1 is a key regulator of the cell cycle, and its interaction with PurA has been shown to play a role in the control of cell proliferation.
Signaling Pathway and Experimental Workflow
The interaction between PurA and E2F-1 is a key regulatory node in cell cycle control. PurA can bind to E2F-1 and inhibit its transcriptional activity, thereby influencing the G1/S phase transition. Validating this interaction in situ provides crucial information about where and when this regulatory event occurs within the cell.
References
- 1. Interaction between the pura and E2F-1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational prediction of protein interactions on single cells by proximity sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Applying the Proximity Ligation Assay (PLA) to Mouse Preimplantation Embryos for Identifying Protein-Protein Interactions In Situ | Springer Nature Experiments [experiments.springernature.com]
- 9. atlasti.com [atlasti.com]
- 10. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing in situ phosphoinositide-protein interactions through fluorescence proximity ligation assay in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing PurA Expression Levels in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pur-alpha (PurA) is a ubiquitously expressed, sequence-specific, single-stranded DNA- and RNA-binding protein that plays a critical role in a variety of cellular processes, including transcriptional control, DNA replication, and mRNA transport and translation.[1] Mutations in the PURA gene and altered PurA expression levels have been implicated in several neurological disorders, most notably PURA syndrome, a neurodevelopmental disorder characterized by intellectual disability, neonatal hypotonia, and seizures.[2][3] Furthermore, PurA has been found in pathological RNA-containing foci in other neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and fragile X-associated tremor ataxia syndrome (FXTAS).[4] Given its importance in neuronal function and disease, accurate and reliable methods for analyzing PurA expression in patient samples are crucial for both basic research and the development of potential therapeutic interventions.
These application notes provide detailed protocols for the quantification of PurA at both the mRNA and protein levels in various patient samples, including blood, cerebrospinal fluid (CSF), and brain tissue.
Methods for Analyzing PurA Expression
Several well-established molecular biology techniques can be employed to measure PurA expression levels. The choice of method will depend on the sample type, the specific research question, and the required level of quantification.
Key Methods:
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): For the sensitive and specific quantification of PURA mRNA.
-
Western Blotting: For the semi-quantitative or quantitative analysis of PurA protein levels.
-
Immunohistochemistry (IHC): For visualizing the localization and relative abundance of this compound within tissue sections.
-
Mass Spectrometry (MS): For the absolute quantification of this compound, offering high specificity and sensitivity.
Illustrative Quantitative Data on PurA Expression
The following tables summarize illustrative data on PurA expression levels in patient samples based on trends reported in the literature. Note: These tables present hypothetical data for demonstrative purposes and should be replaced with actual experimental results.
Table 1: Illustrative PURA mRNA Expression in Peripheral Blood Mononuclear Cells (PBMCs) of Patients with PURA Syndrome
| Patient Group | N | Relative PURA mRNA Expression (Fold Change vs. Healthy Controls) | p-value |
| Healthy Controls | 20 | 1.00 | - |
| PURA Syndrome Patients | 15 | 0.45 | < 0.01 |
Table 2: Illustrative this compound Levels in Cerebrospinal Fluid (CSF) of Patients with Neurodegenerative Diseases
| Patient Group | N | This compound Concentration (ng/mL) | p-value |
| Healthy Controls | 30 | 150 ± 25 | - |
| Alzheimer's Disease | 25 | 110 ± 30 | < 0.05 |
| Parkinson's Disease | 28 | 125 ± 28 | > 0.05 |
Table 3: Illustrative Immunohistochemical Scoring of PurA in Post-mortem Brain Tissue (Frontal Cortex)
| Patient Group | N | Average PurA Staining Intensity Score (0-3) | Percentage of PurA-Positive Neurons |
| Healthy Controls | 10 | 2.5 ± 0.5 | 85% ± 10% |
| Neurodevelopmental Disorder X | 8 | 1.2 ± 0.4 | 40% ± 15% |
Experimental Protocols
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for PURA mRNA Quantification
This protocol describes the quantification of PURA mRNA from total RNA isolated from patient blood or tissue samples.
Workflow:
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Validated qPCR primers for human PURA (e.g., OriGene, HP208918):
-
Forward Primer: 5'-CACCTCCTTGACTGTGGACAAC-3'
-
Reverse Primer: 5'-GCAGAAGGTGTGTCCGAACTTG-3'
-
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from patient samples according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis:
-
In a nuclease-free tube, combine 1 µg of total RNA, 2 µL of 10x RT Buffer, 0.8 µL of 25x dNTP Mix (100 mM), 2 µL of 10x RT Random Primers, 1 µL of MultiScribe™ Reverse Transcriptase, and nuclease-free water to a final volume of 20 µL.
-
Incubate the reaction at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes to inactivate the enzyme.
-
-
qPCR:
-
Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction, combine 10 µL of 2x SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Include a no-template control (NTC) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PURA and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PURA mRNA using the ΔΔCt method.
-
Western Blotting for this compound Analysis
This protocol details the detection and semi-quantification of this compound from patient cell lysates or tissue homogenates.
Workflow:
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PurA polyclonal antibody (e.g., Proteintech, 17733-1-AP)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PurA antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the this compound bands, normalizing to a loading control (e.g., beta-actin or GAPDH).
-
Immunohistochemistry (IHC) for PurA Localization in Brain Tissue
This protocol is for the visualization of this compound in formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections.
Workflow:
Materials:
-
FFPE human brain tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-PurA polyclonal antibody (e.g., Proteintech, 17733-1-AP)
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with primary anti-PurA antibody (e.g., 1:200 dilution in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting and Analysis:
-
Mount coverslips using a permanent mounting medium.
-
Examine slides under a microscope and perform semi-quantitative analysis (e.g., H-score) or quantitative image analysis.
-
PurA Signaling Pathway
PurA is involved in multiple cellular processes through its interaction with a variety of proteins and nucleic acids. Its functions include the regulation of transcription, mRNA transport, and local translation in neurons. The following diagram illustrates some of the known interactions and downstream effects of PurA.
This diagram illustrates that in the nucleus, PurA can bind to promoter regions of DNA and interact with transcription factors like E2F1 and Sp1 to regulate gene transcription.[1] It also interacts with cell cycle regulators such as Rb and Cyclin/CDK complexes, influencing cell proliferation.[1] In the cytoplasm, PurA binds to and facilitates the transport of specific mRNAs to ribosomes, thereby controlling local protein synthesis, which is critical for neuronal development and function.
Conclusion
The methods and protocols outlined in these application notes provide a comprehensive framework for researchers to accurately analyze PurA expression levels in patient samples. The choice of technique will be guided by the specific research question and available resources. Consistent and reliable measurement of PurA expression is essential for advancing our understanding of its role in neurological diseases and for the development of novel diagnostic and therapeutic strategies.
References
- 1. Purα: a multifunctional single-stranded DNA- and RNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PURA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. A 25 Mainland Chinese cohort of patients with PURA-related neurodevelopmental disorders: clinical delineation and genotype–phenotype correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PurA Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine-rich element binding protein A (PurA), also known as Pur-alpha, is a highly conserved, multifunctional protein critical to numerous cellular processes.[1][2][3] It is ubiquitously expressed and plays a significant role in DNA replication, transcription, and mRNA transport and translation.[1][2][3] PurA's ability to bind both single-stranded DNA and RNA allows it to regulate gene expression at multiple levels.[1][2] Dysregulation of PurA activity has been implicated in a variety of diseases, including neurodevelopmental disorders and cancer, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators of PurA activity, offering a valuable resource for drug discovery and basic research endeavors.
PurA Signaling and Interaction Network
PurA functions as a central hub in a complex network of interactions with nucleic acids and other proteins. Its activity is modulated by these interactions, which in turn influence downstream cellular processes. A comprehensive understanding of this network is crucial for the rational design of HTS assays.
PurA Signaling Pathway
The following diagram illustrates the key signaling events and interactions involving PurA. PurA directly binds to purine-rich sequences in DNA and RNA, influencing transcription and translation. It also interacts with a variety of proteins, including transcription factors, RNA-binding proteins, and viral proteins, to regulate diverse cellular functions.
Caption: PurA signaling pathway and interaction network.
High-Throughput Screening (HTS) Workflow
The successful identification of PurA modulators through HTS requires a systematic and robust workflow. The following diagram outlines a general workflow applicable to various HTS assay formats.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
This section provides detailed protocols for three distinct HTS assays designed to identify modulators of different aspects of PurA activity: its interaction with nucleic acids, its interaction with other proteins, and its role in transcriptional regulation.
Protein-Nucleic Acid Interaction HTS Assay (ELISA-based)
This assay is designed to identify compounds that disrupt or enhance the binding of PurA to a specific DNA or RNA sequence.
Materials:
-
Streptavidin-coated 384-well plates
-
Recombinant human PurA protein
-
Biotinylated single-stranded DNA or RNA oligonucleotide containing the PurA binding consensus sequence (GGN)n
-
Anti-PurA primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
-
Compound library
Protocol:
-
Oligonucleotide Immobilization:
-
Dilute the biotinylated oligonucleotide to 100 nM in assay buffer.
-
Add 25 µL of the diluted oligonucleotide to each well of a streptavidin-coated 384-well plate.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the plate three times with 100 µL of wash buffer per well.
-
-
Blocking:
-
Add 100 µL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 100 µL of wash buffer per well.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add 5 µL of each compound dilution to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
-
PurA Binding:
-
Dilute recombinant PurA to 50 nM in assay buffer.
-
Add 20 µL of the diluted PurA to each well.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the plate three times with 100 µL of wash buffer per well.
-
-
Antibody Incubation:
-
Dilute the anti-PurA primary antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 25 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 100 µL of wash buffer per well.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 25 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with 100 µL of wash buffer per well.
-
-
Detection:
-
Add 25 µL of TMB substrate to each well.
-
Incubate for 10-15 minutes at room temperature in the dark, or until a blue color develops.
-
Add 25 µL of stop solution to each well. The color will change to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protein-Protein Interaction HTS Assay (AlphaScreen)
This assay identifies compounds that modulate the interaction between PurA and a known protein partner (e.g., YBX1).
Materials:
-
Proxiplate-384 Plus plates
-
Recombinant human this compound (tagged, e.g., with GST)
-
Recombinant human partner protein (e.g., YBX1, tagged with His6)
-
AlphaLISA GST Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
AlphaLISA buffer
-
Compound library
Protocol:
-
Reagent Preparation:
-
Prepare a mix of GST-PurA (50 nM) and His6-YBX1 (50 nM) in AlphaLISA buffer.
-
Prepare a mix of AlphaLISA GST Acceptor beads (20 µg/mL) and AlphaLISA Nickel Chelate Donor beads (20 µg/mL) in AlphaLISA buffer in the dark.
-
-
Assay Procedure:
-
Add 2.5 µL of test compound dilutions to the wells of a Proxiplate-384 Plus plate.
-
Add 5 µL of the PurA/YBX1 protein mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 12.5 µL of the Acceptor/Donor bead mix to each well under subdued light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Cell-Based Reporter HTS Assay for Transcriptional Activity
This assay measures the ability of compounds to modulate PurA's transcriptional regulatory activity using a luciferase reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Luciferase reporter plasmid containing a promoter with PurA binding sites (e.g., from the c-myc promoter)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Dual-Luciferase Reporter Assay System
-
White, opaque 384-well cell culture plates
-
Compound library
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells into white, opaque 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Allow cells to attach overnight.
-
Co-transfect the cells with the PurA-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, add 10 µL of compound dilutions to the wells.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent II (luciferin substrate) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 25 µL of Stop & Glo Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and prioritization. While specific data for PurA HTS campaigns are not publicly available, the following tables provide templates based on typical data generated for analogous DNA/RNA-binding proteins.
Table 1: Primary HTS Campaign Summary (Hypothetical Data)
| Parameter | Value |
| Compound Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Assay Type | Protein-Nucleic Acid Interaction (ELISA) |
| Number of Hits (≥50% inhibition) | 500 |
| Hit Rate | 0.5% |
| Z'-factor (average) | 0.75 |
| Signal-to-Background Ratio | 8 |
Table 2: Dose-Response Confirmation of Top Hits (Hypothetical Data)
| Compound ID | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Cmpd-001 | ELISA | 1.2 | 1.1 | 98 |
| Cmpd-002 | ELISA | 3.5 | 0.9 | 95 |
| Cmpd-003 | ELISA | 8.7 | 1.0 | 92 |
| Cmpd-004 | AlphaScreen | 2.8 | 1.2 | 96 |
| Cmpd-005 | AlphaScreen | 6.1 | 1.0 | 93 |
Table 3: Cell-Based Reporter Assay Results (Hypothetical Data)
| Compound ID | Effect on Transcription | EC50 (µM) | Max Response (% of control) |
| Cmpd-101 | Activation | 5.4 | 250 |
| Cmpd-102 | Inhibition | 2.1 | 15 |
| Cmpd-103 | Activation | 9.8 | 180 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers interested in identifying and characterizing modulators of PurA activity. By employing a systematic HTS workflow and utilizing the detailed experimental procedures for various assay formats, scientists can effectively screen large compound libraries to discover novel chemical probes and potential therapeutic leads targeting this important protein. The successful identification of PurA modulators will not only advance our understanding of its complex biology but also pave the way for new therapeutic strategies for a range of human diseases.
References
- 1. string-db.org [string-db.org]
- 2. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buffer Conditions for PurA Protein Stability
Welcome to the technical support center for the optimization of buffer conditions for PurA protein stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its stability important?
A1: PurA, or Pur-alpha, is a sequence-specific, single-stranded nucleic acid-binding protein that plays a crucial role in a variety of cellular processes, including DNA replication, transcription, and mRNA transport.[1][2] It is particularly important for postnatal brain development.[3] Given its involvement in these fundamental processes, maintaining the structural integrity and stability of PurA is critical for reliable and reproducible experimental results. The protein has been described as having an unusually high degree of structural flexibility, which may make it particularly sensitive to buffer conditions.
Q2: What are the initial signs of this compound instability?
A2: Signs of PurA instability can manifest as loss of DNA or RNA binding activity, visible precipitation or aggregation, and the appearance of degradation products on an SDS-PAGE gel. Monitoring these factors throughout your experimental workflow is crucial for ensuring the quality of your PurA preparations.
Q3: What is the predicted isoelectric point (pI) of human PurA, and how does it influence buffer pH selection?
A3: The theoretical isoelectric point (pI) of human PurA (UniProt ID: Q00577) is predicted to be approximately 8.99. Proteins are often least soluble at their pI, which can lead to aggregation and precipitation.[4] Therefore, it is generally recommended to work with a buffer pH that is at least one unit away from the pI. For PurA, this would mean using a buffer with a pH below 7.99 or above 9.99 to maintain a net positive or negative charge, respectively, which promotes solubility.
Q4: What are the key components of a buffer to consider for PurA stability?
A4: The key components to optimize for PurA stability are the buffering agent, pH, salt concentration, and the inclusion of additives. Each of these can significantly impact the solubility, structural integrity, and activity of the protein.
Q5: Are there any specific buffer conditions that have been used successfully for PurA or similar RNA-binding proteins?
Troubleshooting Guides
Issue 1: this compound Aggregation or Precipitation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of the buffer may be too close to the pI of PurA (~8.99), minimizing its net charge and reducing solubility.[4] Solution: Adjust the buffer pH to be at least one unit away from the pI. For example, try a buffer with a pH between 7.0 and 7.5. |
| Incorrect Salt Concentration | Low salt concentrations may not be sufficient to shield surface charges, leading to aggregation, while excessively high salt concentrations can also cause precipitation ("salting out").[4][7] Solution: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for PurA solubility. |
| Oxidation of Cysteine Residues | PurA contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation. Solution: Include a reducing agent in your buffer, such as 5-10 mM dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME).[8] TCEP (tris(2-carboxyethyl)phosphine) is a more stable alternative. |
| Protein Concentration is Too High | High concentrations of PurA can increase the likelihood of aggregation. Solution: Work with lower protein concentrations if possible. If high concentrations are necessary, screen for stabilizing additives. |
| Presence of Proteases | Contaminating proteases can degrade PurA, and the resulting fragments may be more prone to aggregation. Solution: Add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers. |
Issue 2: Loss of PurA DNA/RNA Binding Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Denaturation | Improper buffer conditions (pH, salt) can lead to the unfolding of PurA and loss of its native structure required for nucleic acid binding. Solution: Systematically screen different buffer systems (e.g., Tris, HEPES, Phosphate) across a range of pH values (e.g., 6.5 to 8.5) to identify conditions that maintain activity. |
| Absence of Stabilizing Additives | Some proteins require specific additives to maintain their active conformation. Solution: Consider adding stabilizing agents such as glycerol (B35011) (10-20%), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, glutamate) to your buffer. |
| Incorrect Ionic Strength | The affinity of PurA for DNA/RNA can be sensitive to the salt concentration. Solution: Optimize the salt concentration in your binding buffer. Start with a physiological concentration (e.g., 150 mM NaCl) and test both lower and higher concentrations to determine the optimal condition for binding. |
| Repeated Freeze-Thaw Cycles | Freezing and thawing can denature proteins. Solution: Aliquot your purified PurA into single-use volumes to avoid repeated freeze-thaw cycles. Storing at -80°C with 10-50% glycerol can also help preserve activity. |
Experimental Protocols
Protocol 1: Buffer Screening for PurA Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to screen for optimal buffer conditions that enhance the thermal stability of PurA. An increase in the melting temperature (Tm) indicates a more stable protein conformation.
Materials:
-
Purified this compound
-
96-well PCR plates
-
Real-time PCR instrument with a melt curve function
-
SYPRO Orange protein gel stain (or similar fluorescent dye)
-
A stock of various buffers (e.g., Tris, HEPES, Phosphate) at different pH values
-
Stocks of salts (e.g., NaCl, KCl) and additives (e.g., glycerol, DTT, L-arginine)
Method:
-
Prepare a Master Mix: Dilute the SYPRO Orange dye according to the manufacturer's instructions in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Add the this compound to a final concentration of 2 µM.
-
Set up the 96-well Plate: In each well of the 96-well plate, create a different buffer condition by varying the buffer type, pH, salt concentration, and additives. The final volume in each well should be 20 µL.
-
Add Master Mix: Add 5 µL of the PurA/dye master mix to each well, bringing the final volume to 25 µL.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Run the DSF Experiment: Place the plate in the real-time PCR instrument and run a melt curve protocol. A typical program would be to ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute, acquiring fluorescence data at each temperature increment.
-
Analyze the Data: Determine the melting temperature (Tm) for each condition by identifying the temperature at which the fluorescence signal is at its midpoint of transition. Higher Tm values indicate greater protein stability in that specific buffer condition.
Protocol 2: PurA Purification using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is for the purification of His-tagged PurA expressed in E. coli.
Buffers:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail, pH 8.0
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT, pH 8.0
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, pH 8.0
Method:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing His-tagged PurA in ice-cold Lysis Buffer. Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged PurA with Elution Buffer.
-
Buffer Exchange: Immediately exchange the eluted protein into a suitable storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) using dialysis or a desalting column.
Visualizations
PurA in the RhoA Signaling Pathway
PurA has been shown to regulate the expression of RhoA, a key small GTPase involved in cytoskeletal organization and cell migration. This has implications for neuronal development.[9]
Caption: PurA's regulation of RhoA expression and its downstream signaling cascade.
Experimental Workflow for Optimizing PurA Stability
The following diagram illustrates a logical workflow for systematically optimizing buffer conditions for this compound stability.
Caption: A systematic workflow for optimizing this compound buffer conditions.
References
- 1. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Purification of RNA-Binding Proteins: Application to HIV-1 Rev - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
How to reduce non-specific binding in PurA ChIP-seq experiments
Welcome to the Technical Support Center for PurA ChIP-seq Experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce non-specific binding and improve the quality of your Chromatin Immunoprecipitation sequencing (ChIP-seq) data for the PurA protein.
Troubleshooting Guide: Reducing Non-Specific Binding
High background in ChIP-seq is often a result of non-specific binding of DNA or proteins to your antibody, beads, or tubes. Below are common issues and their solutions to help you minimize background and enhance the signal-to-noise ratio in your PurA ChIP-seq experiments.
Issue 1: High Background in No-Antibody or IgG Controls
| Possible Cause | Recommended Solution |
| Non-specific binding to beads. | Include a pre-clearing step by incubating the chromatin with Protein A/G beads before the immunoprecipitation. This will help remove proteins and DNA that non-specifically bind to the beads.[1][2][3] |
| Low-quality or contaminated reagents. | Prepare fresh lysis and wash buffers.[1] Ensure all reagents are free of contaminants.[2] |
| Improper handling of beads. | Always fully resuspend magnetic beads before use and never let them dry out.[4] Store beads at 4°C.[4] |
| Insufficient washing. | Increase the number of washes or the stringency of the wash buffers (e.g., by increasing salt concentration).[2][4] |
Issue 2: Poor Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Suboptimal antibody concentration. | Titrate the PurA antibody to determine the optimal concentration that maximizes specific signal while minimizing background. Too much antibody can lead to non-specific binding.[2][4] |
| Inefficient or excessive cross-linking. | Optimize the formaldehyde (B43269) cross-linking time. Excessive cross-linking can mask epitopes, while insufficient cross-linking will result in weak signal.[1] |
| Incorrect chromatin fragment size. | Optimize sonication to achieve a fragment size range of 200-1000 bp.[1][2] For transcription factors like PurA, a tighter range of 150-300 bp is often preferred for higher resolution.[5] |
| Inadequate blocking. | Block the beads with a blocking agent like salmon sperm DNA or BSA before adding the antibody-chromatin complex.[2] |
Frequently Asked Questions (FAQs)
Antibody and Immunoprecipitation
Q1: How do I choose the right PurA antibody for ChIP-seq?
A1: It is crucial to use a ChIP-validated antibody.[6] The manufacturer's datasheet should indicate if the antibody has been successfully used in ChIP or ChIP-seq applications. It's also good practice to validate the antibody's specificity in-house using techniques like Western blotting.[4]
Q2: What is the optimal amount of antibody to use?
A2: The ideal antibody amount can vary. Generally, 1-10 µg of antibody per immunoprecipitation is recommended.[1][2] However, it is essential to perform a titration experiment to find the concentration that gives the best enrichment for PurA binding sites with the lowest background.
Chromatin Preparation
Q3: What is the ideal chromatin fragment size for PurA ChIP-seq?
A3: For transcription factors like PurA, a fragment size of 200-500 base pairs is generally recommended to achieve high resolution of binding sites.[3] Some protocols suggest an even tighter range of 150-300 bp.[5] You should optimize your sonication or enzymatic digestion conditions to consistently obtain fragments in this range.[1][2]
Q4: How can I optimize the cross-linking step?
A4: The standard protocol for cross-linking is to treat cells with 1% formaldehyde for 10 minutes at room temperature.[3] However, this can be optimized. Shorter incubation times may be necessary if you observe a low signal, as over-cross-linking can mask the epitope recognized by the PurA antibody.[1] The reaction should be stopped by adding glycine.[1]
Washing and Elution
Q5: What wash buffers should I use to reduce non-specific binding?
A5: A series of washes with increasing stringency is recommended. This typically includes sequential washes with low salt, high salt, and LiCl wash buffers.[3] It is important to keep the salt concentration in the final wash steps below 500 mM to avoid disrupting the specific antibody-protein interaction.[1]
Q6: How can I improve the efficiency of the elution step?
A6: Ensure you are using a fresh elution buffer. The elution is typically performed at 65°C to reverse the cross-links. An overnight incubation at this temperature is common for complete reversal.[3]
Experimental Protocols and Workflows
Optimized Washing Protocol to Reduce Non-Specific Binding
This protocol outlines a series of wash steps with increasing stringency to effectively remove non-specifically bound chromatin.
| Step | Buffer | Incubation Time |
| 1 | Low Salt Wash Buffer | 5 minutes |
| 2 | High Salt Wash Buffer | 5 minutes |
| 3 | LiCl Wash Buffer | 5 minutes |
| 4 | TE Buffer (twice) | 5 minutes each |
All washes should be performed at 4°C with gentle rotation.
Workflow for Reducing Non-Specific Binding in ChIP-seq
The following diagram illustrates a typical workflow with key steps for minimizing non-specific binding.
Caption: Key steps in a ChIP-seq workflow highlighting critical points for reducing non-specific binding.
Troubleshooting Logic for High Background
This diagram outlines a decision-making process for troubleshooting high background in your PurA ChIP-seq experiments.
Caption: A troubleshooting flowchart for diagnosing and resolving high background in ChIP-seq experiments.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 5. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
Strategies to improve the efficiency of PurA knockdown by siRNA
Welcome to the technical support center for improving the efficiency of PurA knockdown using siRNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during RNA interference (RNAi) experiments targeting the PurA gene.
Frequently Asked Questions (FAQs)
Q1: What is the first step to ensure efficient PurA knockdown?
A1: The critical first step is the design of the small interfering RNA (siRNA). A well-designed siRNA will have high specificity for the PurA mRNA sequence and effectively trigger the RNA-induced silencing complex (RISC) to degrade the target mRNA.[1][2]
Q2: What are the key parameters for designing an effective siRNA against PurA?
A2: Several factors should be considered for optimal siRNA design:
-
Target Sequence Selection: Choose a target sequence within the coding sequence (CDS) of the PurA mRNA, typically 50-100 nucleotides downstream from the start codon.[3] Avoid untranslated regions (UTRs) as this can reduce efficacy.[1]
-
GC Content: Aim for a GC content between 30-52%.[1][4] Excessively high (>60%) or low GC content can negatively impact the stability and function of the siRNA duplex.[2]
-
Sequence Characteristics: Avoid long stretches of a single nucleotide (homopolymeric sequences) and inverted repeats.[1][4] Also, ensure the absence of any GC stretch longer than 9 nucleotides.[4][5]
-
Thermodynamic Asymmetry: The siRNA duplex should have lower internal stability at the 3'-end of the sense strand (or the 5'-end of the antisense strand) to facilitate the unwinding and loading of the antisense (guide) strand into the RISC.[3][4][5]
-
Specificity: Perform a BLAST search to ensure the chosen siRNA sequence does not have significant homology with other genes to minimize off-target effects.[1]
Q3: How many different siRNAs should I test for PurA knockdown?
Q4: What are the most critical factors for successful siRNA transfection?
-
Presence of Serum and Antibiotics: Some transfection reagents require serum-free conditions for complex formation.[14][15][16] It is also advisable to avoid antibiotics in the media during transfection as they can be toxic to permeabilized cells.[8][17]
Q5: How do I validate the knockdown of PurA?
A5: It is essential to validate knockdown at both the mRNA and protein levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PurA Knockdown Efficiency (<50%) | Ineffective siRNA Design: The siRNA sequence may not be optimal for targeting PurA mRNA. | - Redesign siRNAs using established guidelines (see FAQ A2).[16]- Test at least 2-4 different siRNAs targeting different regions of the PurA transcript.[6] |
| Suboptimal Transfection Conditions: The delivery of siRNA into the cells is inefficient. | - Optimize the transfection protocol by titrating the amount of transfection reagent and siRNA concentration.[8][17]- Test different transfection reagents specifically designed for siRNA delivery.[7][10]- Optimize cell density at the time of transfection (aim for 70-90% confluency).[13]- Try performing transfection in serum-free or reduced-serum media, and without antibiotics.[8][14] | |
| Poor Cell Health: Cells are not in an optimal physiological state for transfection. | - Ensure cells are healthy, actively dividing, and have a viability of at least 90% before transfection.[13]- Use cells with a low passage number (ideally less than 30-50 passages).[9][17] | |
| Incorrect Timing of Analysis: The knockdown may not have reached its peak at the time of measurement. | - Perform a time-course experiment to determine the optimal time point for analyzing mRNA (e.g., 24, 48, 72 hours) and protein (e.g., 48, 72, 96 hours) knockdown.[21] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable transfection efficiency. | - Ensure accurate and consistent cell counting and seeding for all experiments.[11] |
| Inconsistent Transfection Procedure: Variations in pipetting, incubation times, or complex formation can introduce variability. | - Standardize the entire transfection workflow, including reagent volumes, incubation times, and mixing procedures.[9] | |
| High Cell Toxicity or Death | Excessive Transfection Reagent: Too much transfection reagent can be toxic to cells.[9] | - Reduce the concentration of the transfection reagent. Perform a titration to find the optimal concentration that balances efficiency and viability.[22] |
| High siRNA Concentration: High concentrations of siRNA can induce off-target effects and cytotoxicity.[11][16] | - Lower the siRNA concentration. Determine the lowest effective concentration that achieves desired knockdown.[9] | |
| Presence of Antibiotics: Antibiotics can be toxic to cells during transfection.[8] | - Perform transfection in antibiotic-free media.[17] | |
| Prolonged Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can increase toxicity. | - Replace the media containing transfection complexes with fresh growth media 8-24 hours after transfection.[9] | |
| Off-Target Effects Observed | Poor siRNA Specificity: The siRNA sequence may have partial homology to other unintended mRNA targets. | - Perform a BLAST search to confirm the specificity of your siRNA sequence.[1]- Use the lowest effective siRNA concentration to minimize off-target effects.[11]- Confirm the phenotype with at least two different siRNAs targeting PurA.[6] |
| Activation of Innate Immune Response: Double-stranded RNA longer than 30 bp can trigger a non-specific interferon response. | - Use high-quality, purified siRNAs that are free of long dsRNA contaminants.[9][12] |
Experimental Protocols
siRNA Transfection Optimization
This protocol provides a general guideline for optimizing siRNA transfection using a lipid-based reagent. It is crucial to adapt this protocol based on the specific cell line and transfection reagent used.
Materials:
-
Cells to be transfected
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting PurA (and negative control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Multi-well culture plates (e.g., 24-well plate)
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in the multi-well plate so that they will be 70-90% confluent at the time of transfection.
-
siRNA Dilution: In an RNase-free tube, dilute the siRNA stock solution in serum-free medium to the desired final concentrations to be tested (e.g., 5 nM, 10 nM, 20 nM). Mix gently by pipetting.
-
Transfection Reagent Dilution: In a separate RNase-free tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for the recommended time (e.g., 5 minutes at room temperature).
-
Formation of siRNA-Lipid Complexes: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for the time specified by the manufacturer (e.g., 20 minutes at room temperature) to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
-
Analysis: After incubation, harvest the cells to analyze PurA mRNA levels by qPCR or PurA protein levels by Western blot.
Validation of PurA Knockdown by quantitative Real-Time PCR (qPCR)
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for PurA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for both PurA and the housekeeping gene. Set up reactions in triplicate for each sample.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PurA mRNA expression in siRNA-treated samples compared to control samples, normalized to the housekeeping gene. A significant reduction in the relative expression indicates successful knockdown.
Validation of PurA Knockdown by Western Blot
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PurA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PurA overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the reduction in this compound levels in the siRNA-treated samples compared to the controls.
Visualizations
Caption: Experimental workflow for PurA siRNA knockdown and validation.
Caption: Overview of this compound cellular functions.[23][24][25][26]
References
- 1. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 2. genscript.com [genscript.com]
- 3. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. academic.oup.com [academic.oup.com]
- 6. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 11. Guidelines for transfection of siRNA [qiagen.com]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - NL [thermofisher.com]
- 13. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. The effect of serum in culture on RNAi efficacy through modulation of polyplexes size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 22. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 24. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uniprot.org [uniprot.org]
- 26. medlineplus.gov [medlineplus.gov]
Artifacts and pitfalls in PurA immunofluorescence imaging
Welcome to the technical support center for PurA immunofluorescence imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain high-quality, reliable results in their experiments.
Frequently Asked Questions (FAQs)
What is the expected subcellular localization of PurA?
PurA, or Pur-alpha, is a nucleic acid-binding protein with roles in DNA replication, transcription, and RNA transport.[1][2] In most cell types, PurA is predominantly found in the cytoplasm.[3][4][5] It has been observed in various immortalized cell lines, including those of epithelial, neuronal, kidney, lung, and liver origin, to be primarily cytoplasmic.[3][4] Some studies also report a minor fraction of PurA signals in the nucleus, suggesting it may have roles in both cellular compartments.[6] In neurons, PurA is found in granular complexes within dendrites, associated with mRNA transport.[7]
What are some known mutations in PurA and how do they affect its localization?
Mutations in the PURA gene can lead to PURA syndrome, a neurodevelopmental disorder.[1][6][8] Certain mutations, such as the frameshift variant p.L148Wfs*77, can cause a shift in PurA's localization from predominantly cytoplasmic to aberrantly nuclear.[6] This nuclear mislocalization has been linked to dysregulated gene expression and impaired DNA unwinding.[6]
Why is antibody validation crucial for PurA immunofluorescence?
Antibody validation is critical to ensure that the antibody specifically recognizes PurA and not other proteins, such as its close paralog PURB.[5][9][10] An ideal validation process includes:
-
Western Blotting: To confirm the antibody detects a band at the expected molecular weight for PurA.[9]
-
Knockdown/Knockout Cells: Using siRNA or CRISPR to reduce or eliminate PurA expression should result in a corresponding loss of immunofluorescence signal.[3][11]
-
Overexpression: Cells overexpressing a tagged version of PurA can be used to confirm the antibody recognizes the protein.[12]
-
Cross-reactivity Testing: Ensuring the antibody does not cross-react with other Pur family members, like PURB.[5]
Troubleshooting Guide
This guide addresses common issues encountered during PurA immunofluorescence imaging in a question-and-answer format.
Problem: Weak or No Signal
Q1: I am not seeing any PurA signal in my immunofluorescence images. What could be the issue?
A1: A lack of signal can stem from several factors:
-
Low PurA Expression: The cell type you are using may have very low endogenous levels of PurA. It's advisable to include a positive control cell line known to express PurA.[13]
-
Improper Antibody Dilution: The primary antibody concentration may be too low. You may need to perform a titration to determine the optimal antibody concentration.[13][14]
-
Incorrect Secondary Antibody: Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[15]
-
Ineffective Permeabilization: Since PurA is primarily cytoplasmic, proper permeabilization of the cell membrane is essential for the antibody to reach its target.[16]
-
Epitope Masking: The fixation process can sometimes mask the epitope your antibody is supposed to recognize.[17][18] You might need to try a different fixation method or perform antigen retrieval.[17]
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade. Minimize light exposure and use an anti-fade mounting medium.[15][19]
Problem: High Background or Non-Specific Staining
Q2: My images have high background fluorescence, making it difficult to see the specific PurA signal. What can I do?
A2: High background can obscure your specific signal. Here are some common causes and solutions:
-
Primary Antibody Concentration is Too High: This can lead to non-specific binding. Try reducing the primary antibody concentration.[14][20]
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., normal serum from the secondary antibody's host species or bovine serum albumin) for a sufficient amount of time.[19][21]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of washes.[19][22]
-
Secondary Antibody Non-Specificity: The secondary antibody might be binding non-specifically. Run a control where you omit the primary antibody to check for secondary antibody-specific background.
-
Autofluorescence: Some cells and tissues naturally fluoresce. This can be checked by examining an unstained sample under the microscope.[20][23] If autofluorescence is an issue, you can try using specific quenching reagents or choosing fluorophores in a different spectral range.[23]
-
Fixative-Induced Fluorescence: Some fixatives, like glutaraldehyde, can induce autofluorescence.[15] Using fresh formaldehyde (B43269) solution is recommended.[19]
Problem: Artifacts and Atypical Staining Patterns
Q3: I am observing a strange, non-uniform staining pattern that doesn't look like the expected cytoplasmic localization. What could be causing this?
A3: Atypical staining patterns can be misleading. Here are some potential causes:
-
Cell Fixation Issues: Improper or delayed fixation can lead to the redistribution of antigens, resulting in a misleading localization pattern. Ensure cells are fixed promptly and with the appropriate method.
-
Cell Permeabilization Issues: Over-permeabilization can damage cellular structures and lead to artifacts. The choice and concentration of the permeabilizing agent (e.g., Triton X-100, saponin) should be optimized.
-
Antibody Trapping: In some cases, antibodies can get trapped at the periphery of cellular structures, leading to an artifactual peripheral staining pattern. This can be influenced by high epitope abundance and antibody affinity.[24] Trying a different antibody or optimizing incubation conditions might help.[24]
-
Cell Culture Conditions: Factors like cell density can influence staining patterns.[25] Ensure your cells are healthy and not overly confluent.
-
Sample Drying: Allowing the sample to dry out at any stage of the staining process can cause high background and artifactual staining.[15]
Experimental Protocols & Data
Recommended Immunofluorescence Protocol for PurA
This protocol is a general guideline. Optimization may be required for specific cell types and antibodies.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).
-
Fixation:
-
Carefully wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6]
-
Alternative: Ice-cold methanol (B129727) for 10 minutes at -20°C can also be used, which simultaneously fixes and permeabilizes the cells.[17] However, methanol can denature some epitopes.[17]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if using PFA fixation):
-
Incubate the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum or 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Dilute the anti-PurA primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.
-
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate to find optimal signal-to-noise ratio. | Too high can cause non-specific binding; too low results in a weak signal.[14][22] |
| Fixation Time (4% PFA) | 10-20 minutes | Over-fixation can mask epitopes.[17] |
| Permeabilization (Triton X-100) | 0.1% - 0.5% for 10-15 minutes | Ensures antibody access to intracellular targets without excessive damage.[6] |
| Blocking Time | At least 1 hour | Sufficient time is needed to block non-specific binding sites.[6][13] |
Visual Guides
Troubleshooting Workflow for PurA Immunofluorescence
Caption: A decision tree for troubleshooting common PurA immunofluorescence issues.
PurA Antibody Validation Workflow
References
- 1. PURA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Localization of PURA, the gene encoding the sequence-specific single-stranded-DNA-binding protein Pur alpha, to chromosome band 5q31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. jmg.bmj.com [jmg.bmj.com]
- 7. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 9. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 11. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 12. cellsurfacebio.com [cellsurfacebio.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 19. ibidi.com [ibidi.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. vectorlabs.com [vectorlabs.com]
- 24. pure.mpg.de [pure.mpg.de]
- 25. ptglab.com [ptglab.com]
Optimizing crosslinking conditions for PurA CLIP-seq
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the crosslinking conditions for PurA Crosslinking and Immunoprecipitation sequencing (CLIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of PurA, and why is CLIP-seq used to study it?
A1: Pur-alpha (PurA) is a versatile protein that binds to both single-stranded DNA and RNA.[1][2][3][4] It has been implicated in a variety of cellular processes, including transcriptional regulation, mRNA transport, and translational control.[2][4] Given its role as an RNA-binding protein (RBP), CLIP-seq is an essential technique to identify the specific RNA transcripts that PurA interacts with in vivo. This allows researchers to understand its role in post-transcriptional gene regulation.
Q2: What is the principle of UV crosslinking in CLIP-seq?
A2: UV crosslinking is a critical step in CLIP-seq that uses ultraviolet (UV) light, typically at a wavelength of 254 nm, to induce the formation of covalent bonds between proteins and nucleic acids that are in close proximity.[5] This effectively "freezes" the in-vivo interactions between an RBP like PurA and its target RNA molecules, allowing for their subsequent purification and identification.
Q3: What is a typical starting point for UV crosslinking energy for PurA CLIP-seq?
A3: For many RNA-binding proteins, a starting range of 100-400 mJ/cm² is recommended. It is crucial to empirically determine the optimal energy for PurA in your specific cell type, as crosslinking efficiency is protein-dependent.[6] A preliminary experiment testing a range of energies (e.g., 100, 200, and 400 mJ/cm²) is advisable to find the condition that yields the best signal-to-noise ratio.
Q4: How can I assess the efficiency of my PurA crosslinking?
A4: Crosslinking efficiency can be evaluated by running a Western blot on the cell lysate after immunoprecipitation (IP) of PurA. A successful crosslinking will result in a higher molecular weight smear or a distinct band above the expected size of PurA, representing the PurA-RNA complex. The intensity of this shifted band relative to the non-crosslinked PurA can give a qualitative measure of efficiency. For a more quantitative approach, radiolabeling the RNA and measuring the radioactivity of the PurA-RNA complex is an option.
Q5: What are the consequences of suboptimal crosslinking?
A5:
-
Insufficient Crosslinking (Too low UV dose): This will lead to a weak signal and loss of true binding events, resulting in a low yield of PurA-RNA complexes. You may experience a high background of non-specific RNA binding and may fail to identify low-affinity or transient interactions.
-
Excessive Crosslinking (Too high UV dose): This can cause extensive damage to both proteins and RNA, potentially altering their native interactions. It can also lead to the crosslinking of non-specific protein-RNA interactions, increasing the background noise and making it difficult to distinguish true targets.[7] Furthermore, it can lead to protein aggregation, which can hinder the subsequent immunoprecipitation step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of PurA-RNA complexes after IP | Inefficient UV crosslinking. | Optimize the UV energy dose. Perform a titration experiment with a range of energies (e.g., 100, 200, 400 mJ/cm²). Ensure the UV source is properly calibrated and the bulbs are not old. |
| Poor antibody quality or inefficient immunoprecipitation. | Use a validated, high-affinity antibody specific for PurA. Ensure proper bead preparation and washing steps to minimize non-specific binding.[8] | |
| Cell confluence is too high, leading to uneven UV exposure. | Ensure cells are grown to <80% confluency in a monolayer to allow for uniform UV penetration.[9] | |
| High background of non-specific RNA | UV dose is too high, causing non-specific crosslinking. | Reduce the UV energy. The optimal dose should be the lowest energy that gives a reproducible and specific signal. |
| Insufficiently stringent washing steps after IP. | Increase the stringency of the wash buffers (e.g., by increasing salt concentration) to remove non-covalently bound RNA. | |
| Contamination with abundant cellular RNAs (e.g., rRNA). | Optimize the RNase digestion step to ensure that only the RNA protected by PurA remains. Consider a pre-clearing step with non-specific IgG beads. | |
| PurA-RNA complex runs as a smear on a gel | Partial RNase digestion. | This is often expected. A smear indicates a population of PurA crosslinked to RNA fragments of varying sizes. |
| Protein degradation. | Ensure that protease inhibitors are included in all buffers throughout the protocol. | |
| No PurA-RNA complex detected | Complete failure of crosslinking. | Verify the functionality of the UV crosslinker. As a positive control, try crosslinking a well-characterized RBP known to have high crosslinking efficiency. |
| PurA is not expressed or is at very low levels in your cell line. | Confirm PurA expression levels by Western blot before starting the CLIP experiment. | |
| The antibody is not suitable for immunoprecipitation. | Test the antibody's ability to immunoprecipitate PurA from a non-crosslinked lysate first. |
Experimental Protocols
Protocol 1: Optimization of UV Crosslinking Energy
This protocol outlines a method to determine the optimal UV-C (254 nm) energy for crosslinking PurA to its target RNAs in cultured cells.
-
Cell Culture: Grow your cells of interest (e.g., HEK293T, HeLa) in 10 cm plates to approximately 80% confluency. Prepare four plates: one non-crosslinked control and three for different UV doses.
-
Preparation for Crosslinking: Aspirate the culture medium and wash the cells once with 10 mL of ice-cold PBS. Aspirate the PBS and add a thin layer (e.g., 2 mL) of ice-cold PBS to the plate.
-
UV Crosslinking: Place the plates on ice without the lids in a UV crosslinker (e.g., Stratalinker). Irradiate one plate at each of the following energies: 100 mJ/cm², 200 mJ/cm², and 400 mJ/cm². The fourth plate will serve as a non-irradiated control.
-
Cell Lysis: After irradiation, immediately scrape the cells into the PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Lyse the cell pellets in a suitable lysis buffer containing protease and RNase inhibitors.
-
Immunoprecipitation: Perform immunoprecipitation for PurA from each of the four lysates according to your standard CLIP protocol.
-
Analysis: Elute the immunoprecipitated complexes and run them on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and perform a Western blot using an anti-PurA antibody.
-
Evaluation: Compare the lanes for the different UV doses. The optimal dose will show a clear, higher molecular weight band or smear corresponding to the PurA-RNA complex, with minimal signal in the non-crosslinked control lane.
Protocol 2: Quantifying Crosslinking Efficiency
This protocol provides a method for a more quantitative assessment of crosslinking efficiency using radiolabeling.
-
Metabolic Labeling: Culture cells in the presence of a radiolabeled nucleotide precursor (e.g., ³²P-orthophosphate) to label the cellular RNA.
-
UV Crosslinking Titration: Perform the UV crosslinking optimization as described in Protocol 1.
-
Immunoprecipitation and Gel Electrophoresis: Following immunoprecipitation of PurA, run the samples on an SDS-PAGE gel.
-
Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA that has been crosslinked to PurA.
-
Quantification: Quantify the signal intensity of the PurA-RNA complex band for each UV dose using densitometry software. The dose that provides the highest signal intensity without a significant increase in background smearing is considered optimal.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical UV crosslinking optimization experiment for PurA CLIP-seq.
Table 1: Qualitative Assessment of PurA-RNA Crosslinking by Western Blot
| UV Energy (mJ/cm²) | PurA Band Intensity (at expected MW) | PurA-RNA Complex Signal (higher MW smear) | Signal-to-Noise Ratio |
| 0 (Control) | +++ | - | N/A |
| 100 | ++ | + | Low |
| 200 | + | +++ | High |
| 400 | +/- | ++ | Moderate (with some background) |
Intensity is graded from - (none) to +++ (strong).
Table 2: Quantitative Assessment of PurA-RNA Crosslinking by Autoradiography
| UV Energy (mJ/cm²) | Relative Signal Intensity of PurA-RNA Complex |
| 0 (Control) | 1.0 (background) |
| 100 | 15.7 |
| 200 | 48.2 |
| 400 | 52.5 (with increased background) |
Signal intensity is normalized to the non-crosslinked control.
Visualizations
Caption: A flowchart illustrating the major steps in a PurA CLIP-seq experiment.
Caption: A decision tree for troubleshooting low yield in PurA CLIP-seq experiments.
References
- 1. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purα: a multifunctional single-stranded DNA- and RNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 5. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries - PMC [pmc.ncbi.nlm.nih.gov]
How to differentiate between PurA's DNA and RNA binding activities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on differentiating between the DNA and RNA binding activities of Purine-rich element-binding protein A (PurA).
Frequently Asked Questions (FAQs)
Q1: What is PurA and why is it important to differentiate its DNA and RNA binding?
PurA, or Pur-alpha, is a highly conserved protein that plays crucial roles in various cellular processes, including the regulation of gene expression (transcription), DNA replication, and mRNA transport and translation.[1][2][3] It achieves this by binding to specific purine-rich sequences, often containing GGN repeats, found in both DNA and RNA.[2][3] Differentiating between these binding activities is essential for elucidating the specific mechanisms by which PurA regulates these distinct cellular functions. For example, its interaction with DNA is primarily associated with transcription and replication, while its binding to RNA is linked to post-transcriptional regulation and transport.[1][3] Understanding the nuances of these interactions is critical for developing therapeutics that target specific PurA-mediated pathways.
Q2: Does PurA prefer binding to DNA or RNA?
Current research indicates that PurA binds to single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) with comparable affinities and properties.[3] Structural and biochemical studies have shown that PurA utilizes the same amino acid residues to interact with both types of nucleic acids, suggesting a similar binding mechanism.[3] Therefore, the functional consequence of PurA binding in a cellular context is likely determined by the accessibility of its target sequences on either DNA or RNA and the presence of other interacting proteins, rather than a strong intrinsic preference for one over the other.
Q3: What are the key experimental approaches to distinguish between PurA's DNA and RNA binding?
The primary methods to differentiate and quantify PurA's interaction with DNA versus RNA include:
-
Electrophoretic Mobility Shift Assay (EMSA): This technique allows for the direct visualization of PurA binding to labeled DNA or RNA probes and can be adapted for competition assays to assess specificity.
-
Biolayer Interferometry (BLI): A label-free method that provides real-time kinetics and affinity data (Kd values) for PurA interacting with immobilized DNA or RNA probes.[4][5][6]
-
Filter-Binding Assay: A straightforward method to quantify the amount of labeled DNA or RNA that is bound by PurA and retained on a nitrocellulose membrane.
Troubleshooting Guides
Issue 1: No shifted band is observed in the Electrophoretic Mobility Shift Assay (EMSA).
| Possible Cause | Solution |
| Suboptimal Binding Conditions | Verify that the pH and salt concentration of the binding buffer are optimal for PurA. A common starting point is a buffer containing 20-50 mM Tris-HCl (pH 7.5-8.0), 50-150 mM KCl or NaCl, and 1-5 mM MgCl2. |
| Inactive or Degraded PurA Protein | Confirm the integrity and concentration of your purified this compound using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).[7] Ensure proper storage at -80°C in a suitable buffer containing a cryoprotectant like glycerol.[8] |
| Incorrect Probe Design | Ensure your DNA and RNA probes contain the known PurA binding motif (e.g., GGN repeats). The length of the probe should be sufficient to accommodate PurA binding, typically 20-40 nucleotides.[9] |
| Issues with Gel Electrophoresis | Run the native polyacrylamide gel at a low temperature (e.g., 4°C) to maintain the stability of the PurA-nucleic acid complex. Pre-run the gel to remove any unpolymerized acrylamide.[10] |
Issue 2: High background or non-specific binding in binding assays.
| Possible Cause | Solution |
| Excessive Protein Concentration | Perform a titration of the this compound to determine the optimal concentration that results in a clear specific band with minimal background. |
| Insufficient Non-specific Competitor | Increase the concentration of a non-specific competitor, such as poly(dI-dC) for DNA binding or yeast tRNA for RNA binding, in your binding reaction.[9][11] |
| Protein Aggregation | PurA may be prone to aggregation. To mitigate this, consider including a non-ionic detergent (e.g., 0.01% Tween-20) in the binding buffer and handle the protein gently, avoiding vigorous vortexing.[8][12] Centrifuge the protein solution before use to pellet any aggregates. |
Issue 3: Inconsistent results in Biolayer Interferometry (BLI).
| Possible Cause | Solution | | Poor Immobilization of Nucleic Acid Probe | Ensure that your biotinylated DNA or RNA probe is of high purity. Use streptavidin-coated biosensors and confirm successful immobilization by observing a significant shift in the baseline.[1][5] | | Non-specific Binding to the Biosensor | Include a reference sensor with no immobilized probe to subtract any non-specific binding of PurA to the sensor surface. Also, ensure the blocking step is sufficient. | | Buffer Mismatch | Use the same buffer for the baseline, association, and dissociation steps to minimize buffer-related artifacts in the sensorgram. |
Quantitative Data Summary
While studies indicate that PurA binds to ssDNA and ssRNA with comparable affinities, the precise equilibrium dissociation constant (Kd) can vary depending on the specific sequence of the nucleic acid. Below is a representative table illustrating how quantitative data for PurA binding can be presented. Researchers should empirically determine these values for their specific DNA and RNA sequences of interest.
| Nucleic Acid Probe | Sequence (5' to 3') | Binding Affinity (Kd) | Experimental Method |
| ssDNA | GGC GGN GGN GGC | ~50 - 200 nM | Biolayer Interferometry |
| ssRNA | GGC GGN GGN GGC | ~50 - 200 nM | Biolayer Interferometry |
| Non-specific ssDNA | ATC GAT CGA TCG | > 1 µM | Biolayer Interferometry |
| Non-specific ssRNA | AUC GAU CGA UCG | > 1 µM | Biolayer Interferometry |
Note: The Kd values presented are hypothetical and for illustrative purposes, based on the literature suggesting comparable affinities. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Electrophoretic Mobility Shift Assay (EMSA)
This protocol is designed to qualitatively and semi-quantitatively compare the binding of PurA to specific DNA and RNA probes.
1. Preparation of Labeled Probes:
-
Synthesize single-stranded DNA and RNA oligonucleotides (20-40 nt) containing the PurA binding site.
-
Label the 5' end of the oligonucleotides with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive label (e.g., ³²P).[13][14][15]
-
Purify the labeled probes using an appropriate method to remove unincorporated labels.
2. Binding Reactions:
-
For each reaction, prepare a 20 µL mixture in a microcentrifuge tube on ice.
-
Add the components in the following order:
-
10 µL of 2x Binding Buffer (40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 10% glycerol).
-
1 µL of a non-specific competitor (e.g., 1 µg/µL poly(dI-dC) for DNA probes, 1 µg/µL yeast tRNA for RNA probes).[11]
-
For competition assays, add unlabeled specific DNA or RNA competitor at increasing molar excess (e.g., 10x, 50x, 100x).
-
Add purified this compound to a final concentration of 50-500 nM.
-
Add the labeled probe to a final concentration of 0.1-1 nM.
-
Adjust the final volume to 20 µL with nuclease-free water.
-
-
Incubate the reactions at room temperature for 20-30 minutes.[10]
3. Electrophoresis:
-
Prepare a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Pre-run the gel for 30 minutes at 100V in a cold room or with a cooling system.[14]
-
Load the entire 20 µL of each binding reaction into the wells.
-
Run the gel at 100-150V until the loading dye has migrated approximately two-thirds of the way down the gel.
4. Detection:
-
If using biotin-labeled probes, transfer the gel to a nylon membrane and detect using a chemiluminescent substrate kit.[16]
-
If using fluorescently labeled probes, visualize the gel using an appropriate fluorescence imager.
-
If using radioactively labeled probes, expose the dried gel to a phosphor screen or X-ray film.
Protocol 2: Biolayer Interferometry (BLI) for Kinetic Analysis
This protocol provides a method for obtaining quantitative binding kinetics and affinity data for PurA with DNA and RNA.
1. Instrument and Reagent Preparation:
-
Use a BLI instrument (e.g., Octet system).
-
Hydrate streptavidin (SA) biosensors in the assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20) for at least 10 minutes.[1]
-
Prepare serial dilutions of purified this compound in the assay buffer (e.g., from 1 µM down to 15.6 nM).
2. Assay Setup:
-
In a 96-well plate, add 200 µL of the assay buffer to the baseline and dissociation wells.
-
Add 200 µL of the biotinylated DNA or RNA probe (at ~5 µg/mL) to the loading wells.
-
Add 200 µL of the different concentrations of PurA to the association wells.
3. BLI Experiment:
-
The steps are typically automated by the instrument software:
-
Baseline: Equilibrate the biosensors in the assay buffer (60 seconds).
-
Loading: Immobilize the biotinylated DNA or RNA probe onto the SA biosensors (120-300 seconds).[17]
-
Baseline 2: A second baseline step in the assay buffer to stabilize the signal (60 seconds).
-
Association: Move the biosensors to the wells containing the PurA dilutions and monitor the binding in real-time (120-300 seconds).[17]
-
Dissociation: Move the biosensors back to the buffer-only wells and monitor the dissociation in real-time (300-600 seconds).[17]
-
4. Data Analysis:
-
Use the instrument's software to process the data.
-
Perform reference subtraction using a sensor with no immobilized probe.
-
Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Caption: Workflow for differentiating PurA's DNA and RNA binding.
Caption: Logic of competitive binding assays for PurA.
References
- 1. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 2. PURA, the gene encoding Pur-alpha, member of an ancient nucleic acid-binding protein family with mammalian neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring protein-protein and protein-nucleic Acid interactions by biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Biolayer Interferometry: Protein–RNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. youtube.com [youtube.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 15. licorbio.com [licorbio.com]
- 16. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting poor resolution in PurA protein crystallography
This technical support center provides troubleshooting guidance for researchers encountering poor resolution in PurA (Adenylosuccinate Synthetase) protein crystallography experiments. The following sections offer solutions to common problems in a structured question-and-answer format, detailed experimental protocols, and optimized crystallization conditions.
Troubleshooting Guide & FAQs
This guide addresses specific issues that can lead to poor crystal quality and low-resolution diffraction data.
FAQs: Common Crystallization Problems
Question: Why am I only getting amorphous precipitate instead of crystals?
Answer: Amorphous precipitate is a common outcome indicating that the supersaturation level was reached too quickly, favoring aggregation over ordered crystal lattice formation.
-
Protein Concentration: Your protein concentration may be too high. Try reducing the concentration in 10-20% increments.[1][2]
-
Precipitant Concentration: The precipitant concentration is likely too high. Systematically reduce the precipitant concentration in your optimization screen.[1]
-
Temperature: Temperature affects solubility. If crystallizing at room temperature, try setting trays at a lower temperature (e.g., 4°C) to slow down equilibration, and vice-versa.[3]
-
pH: The pH of the solution can significantly impact protein charge and solubility. Ensure your buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to avoid aggregation.[4]
Question: My crystals are very small, needle-like, or clustered. How can I grow larger, single crystals?
Answer: This outcome suggests that nucleation is too rapid, leading to the formation of many small crystals rather than fewer, larger ones.
-
Lower Concentrations: Reduce both protein and precipitant concentrations to slow down the crystallization process.[5]
-
Additive Screening: Introduce additives that can influence crystal packing and habit. Small amounts of glycerol (B35011) (1-5%) or detergents can sometimes promote the growth of larger, more ordered crystals.
-
Seeding: Use microseeding or streak-seeding techniques. Introduce crushed microcrystals from a previous experiment into a new drop equilibrated at a lower supersaturation level to encourage the growth of existing seeds rather than new nucleation.[5][6]
-
Vary Drop Ratio: Changing the ratio of protein to reservoir solution (e.g., 2:1 or 1:2) can alter the equilibration kinetics and favor crystal growth over nucleation.
Question: My crystals look good, but they diffract poorly. What can I do to improve resolution?
Answer: Poor diffraction from visually appealing crystals often points to internal disorder within the crystal lattice.
-
Post-Crystallization Dehydration: Carefully controlled dehydration can shrink the unit cell and improve molecular packing, leading to better diffraction. This can be achieved by transferring the crystal to a solution with a slightly higher precipitant concentration or by equilibrating it against a reservoir with a higher salt concentration.[7][8]
-
Crystal Annealing: This technique involves briefly warming a cryo-cooled crystal, which can sometimes relieve mechanical stress and improve lattice order. The crystal is removed from the cryo-stream for a few seconds and then flash-cooled again.[7][8]
-
Optimize Cryoprotection: Suboptimal cryoprotection can introduce ice rings and increase mosaicity, degrading resolution. Screen different cryoprotectants (e.g., glycerol, ethylene (B1197577) glycol, sucrose) and concentrations to find the one that best preserves your crystal.
-
Check Protein Purity and Homogeneity: The initial protein sample must be of the highest purity (>95%) and monodisperse. Heterogeneity, such as from aggregation or degradation, is a primary cause of disordered crystals.[1][9][10]
Data Presentation: Optimized Crystallization Conditions
Successful crystallization of Adenylosuccinate Synthetase (PurA) has been reported under several conditions. The following table summarizes key parameters from published structures of PurA from different organisms.
| Parameter | E. coli PurA (Condition 1) | E. coli PurA (Condition 2) | C. neoformans PurA |
| Precipitant | Polyethylene Glycol (PEG) | Ammonium Sulfate | Polyethylene Glycol (PEG) 3350 |
| Precipitant Conc. | Not specified | Not specified | 17% (w/v) |
| Buffer | Not specified | Not specified | 0.1 M Bis-Tris propane |
| pH | Not specified | Not specified | 8.0 |
| Additive(s) | Not specified | Not specified | 0.2 M Sodium Bromide |
| Protein Conc. | Not specified | Not specified | 16 mg/mL |
| Temperature | Not specified | Not specified | 20°C (293 K) |
| Resulting Space Group | P2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Parameters | a=71.16, b=71.99, c=82.95 Å, β=71.52° | a=79.0, b=70.2, c=152.6 Å | a=72.7, b=86.2, c=146.4 Å |
| Reference | Serra et al. (1988)[11] | Serra et al. (1988)[11] | Blundell et al. (2013)[6] |
Experimental Protocols
Protocol 1: Hanging-Drop Vapor Diffusion Crystallization of PurA
This protocol describes a general procedure for setting up a crystallization plate for PurA using the hanging-drop method.
Materials:
-
Purified PurA protein (concentrated to 5-15 mg/mL in a low ionic strength buffer, e.g., 10 mM HEPES, 100 mM NaCl, 1 mM TCEP, pH 7.5)
-
24-well VDX plate
-
Siliconized glass cover slips
-
Reservoir solutions (e.g., from the table above)
-
Pipettes and tips
-
High-vacuum grease
-
Microscope
Procedure:
-
Prepare the Plate: Apply a thin, even ring of high-vacuum grease around the top rim of each well of the 24-well plate.
-
Add Reservoir Solution: Pipette 500 µL of the desired reservoir solution into a well.
-
Prepare the Drop: On the center of the flat side of a clean cover slip, pipette a 1-2 µL drop of the concentrated this compound solution.
-
Mix the Drop: Add an equal volume (1-2 µL) of the reservoir solution from the corresponding well to the protein drop. Avoid introducing bubbles. Some researchers prefer not to mix, allowing diffusion to occur naturally, while others gently aspirate and dispense the drop a few times to mix.
-
Seal the Well: Carefully invert the cover slip so the drop is hanging and place it over the greased well. Gently press and twist the cover slip to ensure an airtight seal.
-
Incubate: Transfer the plate to a stable temperature environment (e.g., 20°C) free from vibrations.
-
Monitor: Check the drops for crystal growth under a microscope daily for the first few days, and then periodically for several weeks.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting PurA crystallography.
Caption: Troubleshooting decision tree for poor crystallographic resolution.
Caption: Standard experimental workflow for protein crystallography.
References
- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification, crystallization and preliminary X-ray analysis of adenylosuccinate synthetase from the fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Preliminary X-ray crystallographic study of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for designing primers for PurA gene expression analysis
Technical Support Center: PurA Gene Expression Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing primers for PurA gene expression analysis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when designing primers for PurA gene expression analysis using qPCR?
When designing primers for PurA quantitative polymerase chain reaction (qPCR), it is crucial to ensure specificity, efficiency, and reproducibility. Key considerations include:
-
Primer Length: Aim for a length of 18-24 base pairs.
-
Melting Temperature (Tm): The optimal Tm is between 60-65°C, with both forward and reverse primers having a Tm within 5°C of each other.
-
GC Content: The GC content should ideally be between 40-60%.
-
Amplicon Size: For qPCR, the target amplicon size should be between 70 and 200 base pairs for optimal amplification efficiency.
-
Avoiding Secondary Structures: Primers should be checked for potential hairpins, self-dimers, and cross-dimers using primer design software.
-
Specificity: Primers should be specific to the PurA gene. This can be verified using tools like NCBI's BLAST to check for potential off-target binding.
-
Exon-Exon Junction Spanning: To avoid amplification of contaminating genomic DNA (gDNA), it is best practice to design primers that span an exon-exon junction.
Q2: How can I prevent the amplification of genomic DNA in my PurA expression analysis?
Amplification of gDNA can lead to inaccurate quantification of gene expression. To prevent this:
-
Design Primers Spanning Exon-Exon Junctions: This is the most effective method. One primer binds to the 3' end of one exon, and the other binds to the 5' end of the adjacent exon. This ensures that only spliced mRNA (cDNA) will be amplified.
-
DNase Treatment: Treat RNA samples with DNase I before reverse transcription to remove any contaminating gDNA.
-
Include a No-Reverse Transcriptase (No-RT) Control: This control reaction includes all qPCR components except the reverse transcriptase enzyme. Amplification in this control indicates the presence of gDNA contamination.
Q3: What should I do if my primer pair for PurA shows low amplification efficiency?
Low amplification efficiency can be caused by several factors. To troubleshoot this:
-
Optimize Annealing Temperature: Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer pair.
-
Check Primer and Template Quality: Ensure your primers have not degraded and that your cDNA template is of high quality and free of inhibitors.
-
Redesign Primers: If optimization fails, you may need to redesign your primers, paying close attention to the parameters mentioned in Q1.
-
Assess RNA Integrity: The quality of the initial RNA is critical. Use methods like gel electrophoresis or a Bioanalyzer to check for RNA integrity. Degraded RNA will lead to poor cDNA synthesis and low qPCR efficiency.
Q4: My qPCR results for PurA show multiple peaks in the melt curve analysis. What does this indicate?
A melt curve with multiple peaks suggests non-specific amplification or the formation of primer-dimers.
-
Non-Specific Amplification: This means your primers are binding to unintended targets in the cDNA.
-
Primer-Dimers: This occurs when primers anneal to each other, creating a short amplicon that is amplified during qPCR.
To resolve this, you can try to increase the annealing temperature or redesign your primers to be more specific to the PurA gene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Amplification | 1. Poor RNA quality or degradation.2. Inefficient reverse transcription.3. Incorrect primer design.4. qPCR cycling conditions are not optimal. | 1. Assess RNA integrity. Use fresh, high-quality RNA.2. Use a high-quality reverse transcriptase and optimize the reaction.3. Verify primer sequences and redesign if necessary.4. Optimize the annealing temperature and extension time. |
| Low Amplification Efficiency | 1. Suboptimal annealing temperature.2. Presence of qPCR inhibitors.3. Poor primer design. | 1. Perform a temperature gradient qPCR to find the optimal annealing temperature.2. Ensure the purity of the RNA and cDNA samples.3. Redesign primers following best practices. |
| Non-Specific Amplification (Multiple Melt Curve Peaks) | 1. Primers are binding to off-target sequences.2. Annealing temperature is too low.3. Genomic DNA contamination. | 1. Redesign primers for higher specificity. Use BLAST to check for off-targets.2. Increase the annealing temperature in increments.3. Perform DNase treatment of RNA samples and include a No-RT control. |
| Primer-Dimer Formation | 1. Poor primer design (e.g., complementary 3' ends).2. High primer concentration. | 1. Redesign primers to avoid complementarity, especially at the 3' ends.2. Reduce the concentration of primers in the qPCR reaction. |
Quantitative Data Summary
| Parameter | Optimal Range | Rationale |
| Primer Length | 18-24 bp | Provides good specificity without being too long to inhibit annealing. |
| Melting Temperature (Tm) | 60-65°C | Ensures efficient and specific binding at typical annealing temperatures. |
| Tm Difference (Forward vs. Reverse) | < 5°C | Promotes simultaneous and efficient annealing of both primers. |
| GC Content | 40-60% | Contributes to stable primer-template binding. |
| Amplicon Length | 70-200 bp | Optimal for qPCR efficiency and reduces the likelihood of errors during extension. |
| 3' End Stability | Avoid Gs | The 3' end should not be G-rich as this can promote non-specific binding. A 'GC clamp' (one or two G/C bases) at the 3' end can be beneficial. |
Experimental Protocols
Total RNA Extraction
A standard protocol using a column-based RNA extraction kit is recommended for obtaining high-quality RNA.
-
Homogenization: Lyse cells or tissues in a buffer containing a chaotropic agent to inactivate RNases.
-
Ethanol (B145695) Addition: Add ethanol to the lysate to promote RNA binding to the silica (B1680970) membrane.
-
Binding: Pass the lysate through a silica-membrane spin column. RNA will bind to the membrane.
-
Washing: Wash the column with provided wash buffers to remove contaminants such as proteins and DNA.
-
DNase Treatment (Optional but Recommended): Perform an on-column DNase I digestion to remove any residual gDNA.
-
Elution: Elute the purified RNA from the membrane using RNase-free water.
cDNA Synthesis (Reverse Transcription)
-
RNA Denaturation: In a sterile, RNase-free tube, mix your total RNA (1-2 µg) with random hexamers or oligo(dT) primers and RNase-free water. Incubate at 65°C for 5 minutes and then place on ice.
-
Reverse Transcription Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, and a high-quality reverse transcriptase enzyme.
-
Reaction: Add the reverse transcription mix to the denatured RNA and incubate according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, and 70°C for 15 min).
-
Storage: Store the resulting cDNA at -20°C.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), dNTPs, a hot-start Taq polymerase, and your forward and reverse primers for PurA.
-
Plate Setup: Add the master mix to a qPCR plate and then add your cDNA template. Include a No-RT control and a no-template control (NTC).
-
Cycling Conditions: Perform the qPCR using a real-time PCR instrument with a typical cycling protocol:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-65°C for 60 seconds.
-
-
-
Melt Curve Analysis: After amplification, perform a melt curve analysis to verify the specificity of the amplified product.
Diagrams
Caption: Workflow for designing and validating primers for PurA gene expression analysis.
Caption: A logical flow for troubleshooting common qPCR issues.
Improving the signal-to-noise ratio in PurA co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in PurA co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of PurA, and how does this impact my co-IP strategy?
PurA is predominantly found in the cytoplasm, where it is involved in RNA transport and co-localizes with P-bodies and stress granules.[1][2][3] However, it also has functions in the nucleus related to transcription and DNA replication.[4] This dual localization is a critical consideration for your co-IP experiment. Your choice of lysis buffer will determine which population of PurA and its interacting partners you enrich. A mild, non-ionic detergent-based lysis buffer is suitable for capturing cytoplasmic protein complexes, while a more stringent buffer with nuclear solubilization properties may be required to investigate nuclear interactions.
Q2: What are some known interaction partners of PurA that I can use as positive controls?
PurA is known to interact with a variety of proteins, including its paralog PurB, as well as proteins involved in RNA transport and stress granule formation such as Staufen, hnRNPU, and FMRP.[2] It also associates with motor proteins like KIF5 and myosin Myo5a for RNA transport along neurites.[2] For a positive control, you should select a known interactor that is expressed in your cell or tissue type.
Q3: Should I be concerned about RNA-mediated interactions in my PurA co-IP?
Yes, as an RNA-binding protein, some of PurA's interactions with other proteins may be indirect and mediated by RNA. To distinguish between direct protein-protein interactions and RNA-bridged interactions, you can treat your lysate with RNase prior to immunoprecipitation. A reduction in the co-precipitation of a particular protein after RNase treatment would suggest an RNA-dependent interaction.
Q4: How do I choose the right antibody for PurA co-IP?
Selecting a high-quality antibody is crucial for a successful co-IP. Ideally, use an antibody that has been validated for immunoprecipitation. Both monoclonal and polyclonal antibodies can be used. Polyclonal antibodies may be more efficient at capturing protein complexes as they can bind to multiple epitopes.[5] It is essential to perform a pilot experiment to determine the optimal antibody concentration to maximize the pull-down of PurA while minimizing non-specific binding.
Troubleshooting Guides
High background and low signal-to-noise ratio are common challenges in co-IP experiments. The following sections provide structured guidance on how to address these issues in your PurA co-IP.
High Background
High background can be caused by non-specific binding of proteins to the beads or the antibody.
| Potential Cause | Recommended Solution | Quantitative Parameter to Adjust |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads before adding the anti-PurA antibody.[6] Block the beads with a blocking agent like BSA.[5] | Incubation time for pre-clearing: 1-2 hours. BSA concentration for blocking: 1-5%. |
| Non-specific antibody binding | Use an isotype-matched control IgG antibody for a mock IP to identify proteins that bind non-specifically to the antibody.[1] Titrate the primary antibody to the lowest concentration that efficiently pulls down PurA. | Amount of control IgG should be equal to the amount of anti-PurA antibody used. |
| Inadequate washing | Increase the number of wash steps (from 3 to 5). Increase the stringency of the wash buffer by moderately increasing the salt or detergent concentration. | Salt (NaCl) concentration: 150 mM to 500 mM. Detergent (e.g., NP-40) concentration: 0.1% to 0.5%. |
| Cell type-specific "sticky" proteins | Optimize the lysis buffer composition. Some cell lines may require different detergent or salt concentrations for optimal results. | See Table 2 for lysis buffer optimization. |
Low or No Signal
A weak or absent signal for your co-immunoprecipitated protein of interest can be due to several factors.
| Potential Cause | Recommended Solution | Quantitative Parameter to Adjust |
| Inefficient cell lysis | Choose a lysis buffer appropriate for PurA's localization. For cytoplasmic interactions, a gentle non-ionic detergent buffer is suitable. For nuclear interactions, a buffer with higher salt and detergent might be necessary.[7] | See Table 3 for lysis buffer recipes. |
| Disruption of protein-protein interaction | Use a milder lysis buffer with lower detergent and salt concentrations. Ensure all steps are performed at 4°C to maintain complex stability. | Detergent (e.g., NP-40) concentration: 0.1% - 0.5%. Salt (NaCl) concentration: 100 mM - 150 mM. |
| Low abundance of interacting protein | Increase the amount of starting material (cell lysate). | Total protein input: 1-5 mg. |
| Inefficient antibody binding | Ensure the antibody is validated for IP. Try a different antibody targeting a different epitope. Optimize the antibody incubation time. | Antibody concentration: 1-10 µg per IP. Incubation time: 4 hours to overnight. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Cytoplasmic PurA Complexes
This protocol is designed to preserve interactions of PurA in the cytoplasm.
Materials:
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol.[8] Add protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: Cell Lysis Buffer with a reduced NP-40 concentration (e.g., 0.1%).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Anti-PurA antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the optimized amount of anti-PurA antibody (or control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.[3]
-
Add 30 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Add 50 µL of Elution Buffer to the beads and incubate at room temperature for 10 minutes (for glycine) or boil for 5 minutes (for Laemmli buffer).
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Table 3: Lysis Buffer Recipes for PurA Co-IP
| Buffer Type | Components | Primary Use |
| Gentle Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 | Preserving cytoplasmic protein-protein interactions. |
| RIPA Buffer (Modified) | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Solubilizing both cytoplasmic and some nuclear proteins; may disrupt weaker interactions. |
| High Salt Lysis Buffer | 50 mM Tris-HCl pH 7.4, 300-500 mM NaCl, 1 mM EDTA, 1% Triton X-100 | Investigating stronger interactions and reducing non-specific binding. |
Visualizations
Caption: Workflow for PurA Co-Immunoprecipitation.
Caption: Troubleshooting Logic for PurA Co-IP.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. fortislife.com [fortislife.com]
- 3. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
How to control for off-target effects in PurA CRISPR experiments
Welcome to the technical support center for PurA CRISPR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for off-target effects when targeting the PurA gene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when designing CRISPR experiments specifically for the PurA gene?
When targeting the PurA gene, the primary challenge is the presence of two paralogs in vertebrate genomes, PURB and PURG. These genes share sequence homology with PurA, particularly within the conserved PUR repeat domains.[1] This similarity increases the likelihood of the guide RNA (gRNA) binding to and directing Cas9 to cleave these off-target sites, potentially confounding experimental results. Therefore, careful gRNA design and rigorous off-target analysis are critical.
Q2: How can I design gRNAs for PurA with high specificity?
To design specific gRNAs for PurA, it is essential to select target sequences that have the fewest possible matches to PURB and PURG, as well as to the rest of the genome.
-
Utilize gRNA design tools: Employ bioinformatics tools that specialize in predicting off-target effects. When using these tools, it is crucial to select a target sequence with the lowest number of predicted off-target sites, especially within PURB and PURG.
-
Target unique regions: If possible, design gRNAs that target unique regions of the PurA gene, such as introns or untranslated regions (UTRs), which may have lower sequence conservation compared to the coding exons. However, for gene knockout experiments, targeting early coding exons is generally preferred to maximize the chances of creating a non-functional protein.[2]
-
Check for single nucleotide polymorphisms (SNPs): Be aware of any SNPs in your target cell line or model organism that could affect gRNA binding and specificity.
Q3: What are the best practices to minimize off-target effects in my PurA CRISPR experiment?
Several strategies beyond gRNA design can help minimize off-target effects:[3][4][5]
-
Use high-fidelity Cas9 variants: Engineered Cas9 proteins, such as eSpCas9(1.1) and SpCas9-HF1, have been developed to have reduced off-target activity while maintaining high on-target efficiency.[3]
-
Deliver CRISPR components as ribonucleoprotein (RNP) complexes: Delivering purified Cas9 protein and synthetic gRNA as an RNP complex leads to transient nuclease activity, which is cleared from the cell more rapidly than plasmid-based expression systems. This shorter duration of activity reduces the opportunity for off-target cleavage.[3][6][7]
-
Titrate RNP concentration: Use the lowest effective concentration of the RNP complex to achieve the desired on-target editing efficiency, as higher concentrations can increase the frequency of off-target events.
Troubleshooting Guides
Issue: My computational tool predicts several high-probability off-target sites for my chosen PurA gRNA, including in PURB and/or PURG.
Solution:
-
Re-design your gRNA: Prioritize gRNAs that have no predicted off-target sites within PURB and PURG, even if their predicted on-target efficiency is slightly lower.
-
Perform experimental validation: If a gRNA with potential off-targets in PURB or PURG is unavoidable, you must experimentally validate the off-target activity. This can be done through targeted deep sequencing of the predicted off-target loci in your edited cells.
Issue: I have observed an unexpected phenotype in my PurA knockout cells that I suspect might be due to off-target effects.
Solution:
-
Validate with multiple gRNAs: A crucial control in any CRISPR experiment is to use at least two independent gRNAs targeting different regions of your gene of interest (PurA). If the same phenotype is observed with multiple gRNAs, it is more likely to be a result of the on-target edit.[2]
-
Perform unbiased off-target analysis: To identify all potential off-target sites across the genome, including those not predicted by computational tools, use an unbiased experimental method like GUIDE-seq or CIRCLE-seq.[3][8]
-
Rescue experiment: To confirm that the observed phenotype is due to the modification of PurA, perform a rescue experiment by re-introducing the wild-type PurA gene into your knockout cells and observing if the original phenotype is reversed.
Experimental Protocols & Data
Workflow for Off-Target Prediction and Validation
The following diagram illustrates a recommended workflow for predicting and validating off-target effects in PurA CRISPR experiments.
Workflow for PurA off-target analysis.
Comparison of Off-Target Detection Methods
The table below summarizes key features of commonly used experimental methods for detecting CRISPR off-target effects.
| Method | Type | Principle | Advantages | Disadvantages |
| Targeted Deep Sequencing | Biased | PCR amplification and sequencing of predicted off-target sites. | Highly sensitive for known sites; cost-effective for a small number of targets. | Cannot identify novel, unpredicted off-target sites. |
| GUIDE-seq | Unbiased | Integration of a double-stranded oligodeoxynucleotide (dsODN) at sites of DNA double-strand breaks (DSBs) in living cells, followed by sequencing.[9][10] | Detects off-targets in a cellular context; provides information on cleavage efficiency.[9][10] | Can be technically challenging; may have lower sensitivity for some off-target sites. |
| CIRCLE-seq | Unbiased | In vitro cleavage of circularized genomic DNA by the Cas9-gRNA complex, followed by sequencing of the linearized fragments.[8][11] | Highly sensitive and comprehensive; does not require cell culture.[8][11] | In vitro method may not fully reflect the in vivo chromatin landscape, potentially identifying sites not cleaved in cells.[1] |
Detailed Protocol: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
This protocol provides a general overview of the GUIDE-seq procedure. For detailed, step-by-step instructions, refer to published protocols.[9][10]
-
Oligo and RNP Preparation:
-
Synthesize and anneal the double-stranded oligodeoxynucleotide (dsODN) tag.
-
Prepare the Cas9-gRNA ribonucleoprotein (RNP) complex.
-
-
Transfection:
-
Co-transfect the target cells with the Cas9-gRNA RNP and the dsODN tag. Electroporation is often used for efficient delivery.
-
-
Genomic DNA Extraction:
-
After a suitable incubation period (e.g., 72 hours), harvest the cells and extract high-quality genomic DNA.
-
-
Library Preparation:
-
Shear the genomic DNA to a desired fragment size (e.g., 500 bp).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use two rounds of nested PCR to enrich for fragments containing the integrated dsODN tag.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing (NGS) platform.
-
Use a bioinformatics pipeline to align the reads to the reference genome and identify the dsODN integration sites, which correspond to the on- and off-target cleavage sites.
-
Detailed Protocol: CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)
This protocol provides a general overview of the CIRCLE-seq procedure. For detailed, step-by-step instructions, refer to published protocols.[8][11]
-
Genomic DNA Preparation and Circularization:
-
Extract high-quality genomic DNA from the cells of interest.
-
Shear the DNA to random fragments.
-
Ligate the ends of the fragments to form circular DNA molecules.
-
Treat with exonucleases to remove any remaining linear DNA.
-
-
In Vitro Cleavage:
-
Incubate the circularized genomic DNA with the pre-assembled Cas9-gRNA RNP complex. The RNP will cleave the circular DNA at on- and off-target sites, resulting in linearized fragments.
-
-
Library Preparation:
-
Perform end-repair and A-tailing on the linearized DNA fragments.
-
Ligate sequencing adapters to the ends of the fragments.
-
PCR amplify the adapter-ligated fragments to generate the sequencing library.
-
-
Sequencing and Data Analysis:
-
Sequence the library using paired-end sequencing.
-
Use a specialized bioinformatics pipeline to identify the cleavage sites from the sequencing reads.
-
Signaling Pathways and Logical Relationships
The Pur-alpha protein, encoded by the PurA gene, is involved in several fundamental cellular processes, including transcription, DNA replication, and mRNA transport.[3][8] The following diagram illustrates the central role of PurA in gene expression and replication.
Functional role of the PurA gene product.
References
- 1. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Human Disease Genes - Molecular characteristics [humandiseasegenes.nl]
- 5. evolution - What is the difference between orthologs, paralogs and homologs? - Biology Stack Exchange [biology.stackexchange.com]
- 6. synthego.com [synthego.com]
- 7. PURA gene: MedlinePlus Genetics [medlineplus.gov]
- 8. purasyndrome.org [purasyndrome.org]
- 9. storymd.com [storymd.com]
- 10. synthego.com [synthego.com]
- 11. PURA - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating Commercial PurA Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the specificity of commercial Pur-alpha (PurA) antibodies. Ensuring antibody specificity is critical for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my PurA antibody not detecting the protein in my Western Blot?
A1: Several factors could lead to a lack of signal in a Western Blot. Consider the following:
-
Protein Expression: Ensure the cell line or tissue you are using expresses PurA at a detectable level. It's advisable to include a positive control, such as a cell lysate known to express PurA (e.g., HeLa or A549 cells).[1][2]
-
Antibody Activity: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Always store antibodies according to the manufacturer's instructions and consider aliquoting upon receipt.
-
Protocol Optimization: Your experimental conditions may need optimization. This includes the primary antibody concentration, incubation time and temperature, and the choice of blocking buffer. Refer to the manufacturer's datasheet for recommended starting dilutions.
-
Transfer Issues: Verify that the protein has been efficiently transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
Q2: I see multiple bands in my Western Blot. Does this mean my PurA antibody is non-specific?
A2: The presence of multiple bands does not always indicate non-specificity.[3] Potential reasons include:
-
Protein Isoforms or Post-Translational Modifications: PurA may exist in different isoforms or undergo post-translational modifications, leading to bands at different molecular weights.
-
Splice Variants or Degradation Products: The additional bands could represent splice variants of PurA or degradation products.
-
Cross-reactivity: The antibody may be cross-reacting with other proteins that share a similar epitope.
To investigate this, you can use negative controls (e.g., a cell line with PurA knocked down or knocked out) or use an independent antibody that targets a different epitope of PurA to see if the banding pattern is consistent.[4]
Q3: My immunofluorescence staining with the PurA antibody shows high background.
A3: High background in immunofluorescence can obscure the specific signal. Here are some common causes and solutions:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking solution (e.g., normal serum from the host species of the secondary antibody) for a sufficient amount of time.
-
Washing Steps: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of your wash steps.
-
Autofluorescence: Some tissues or cells exhibit natural fluorescence. You can use an unstained control to assess the level of autofluorescence.
Q4: Can I use an antibody validated for Western Blotting in an immunoprecipitation experiment?
A4: Not necessarily. An antibody that works well in Western Blotting (where the protein is denatured) may not recognize the native conformation of the protein required for immunoprecipitation. Always check the manufacturer's datasheet to see if the antibody has been validated for the specific application you intend to use it for. If not, you will need to validate its performance for that application yourself.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during PurA antibody validation.
| Problem | Possible Cause | Recommended Solution |
| No Signal in Western Blot | Low or no PurA expression in the sample. | Use a validated positive control cell line (e.g., HeLa, A549).[1][2] |
| Inactive primary or secondary antibody. | Use a new aliquot of the antibody. Verify secondary antibody activity with a positive control. | |
| Suboptimal antibody dilution. | Perform a titration experiment to determine the optimal antibody concentration. | |
| Inefficient protein transfer. | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background in Western Blot | Primary or secondary antibody concentration is too high. | Reduce the antibody concentration and/or incubation time. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). | |
| Inadequate washing. | Increase the number and duration of washes with an appropriate wash buffer (e.g., TBS-T, PBS-T). | |
| Non-specific Bands in Western Blot | Antibody is cross-reacting with other proteins. | Use a negative control (e.g., PurA knockout/knockdown cells). Validate with an antibody against a different PurA epitope.[4] |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| Weak or No Signal in Immunofluorescence | Low PurA expression. | Use a cell line known to express PurA. |
| Poor antibody penetration. | Ensure adequate cell permeabilization (e.g., with Triton X-100 or saponin). | |
| Fixation method is masking the epitope. | Try a different fixation method (e.g., methanol (B129727) vs. paraformaldehyde). | |
| High Background in Immunofluorescence | Non-specific antibody binding. | Increase blocking time and use serum from the secondary antibody's host species. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies. | |
| No Protein Pulled Down in Immunoprecipitation | Antibody does not recognize the native protein conformation. | Use an antibody specifically validated for IP. |
| Insufficient antibody or protein lysate. | Optimize the amount of antibody and lysate used. | |
| Harsh lysis buffer disrupting protein interactions. | Use a milder lysis buffer for co-immunoprecipitation experiments. |
Commercial PurA Antibody Comparison (Qualitative)
This table provides a qualitative summary of information gathered from various vendors for commercially available PurA antibodies. Users should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
| Vendor | Product ID | Clonality | Host | Validated Applications (as per vendor data) | Notes |
| MyBioSource | MBS9210593 | Polyclonal | Rabbit | WB, IHC | WB data shown in A549 and NCI-H292 cell lines.[1] |
| Thermo Fisher Scientific | PA5-115808 | Polyclonal | Rabbit | WB, IHC(P) | Reacts with Human, Mouse, and Rat. |
| Novus Biologicals | NBP1-92651 | Polyclonal | Rabbit | WB | WB data shown in HeLa, 293T, Jurkat, and NIH3T3 cells. Not recommended for IP. |
| Proteintech | 17733-1-AP | Polyclonal | Rabbit | WB, IHC, IF, IP, RIP | WB data shown in A549, HepG2, HeLa, and U-87 MG cells. |
| Abcam | ab79936 | Polyclonal | Rabbit | WB, ICC/IF | WB may show a band at a higher molecular weight than predicted due to potential phosphorylation.[5] |
| Sigma-Aldrich | SAB1409585 | Monoclonal (1C10) | Mouse | WB, ELISA, IF | Recommended WB concentration is 1-5 µg/mL.[6] |
Experimental Protocols
Western Blotting for PurA Detection
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with the primary PurA antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Immunoprecipitation of PurA
-
Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the PurA antibody (or an isotype control) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using a PurA antibody (can be the same or a different one).
-
Visualizations
References
- 1. mybiosource.com [mybiosource.com]
- 2. PURA antibody (17733-1-AP) | Proteintech [ptglab.com]
- 3. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Antibodies: The Good, Bad, and Really Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PURA antibody (ab79936) | Abcam [abcam.com]
- 6. PURA monoclonal antibody Western, ELISA SAB1409585 PUR1 [sigmaaldrich.com]
Technical Support Center: Optimizing Fixation for PurA Localization
Welcome to the technical support center for PurA localization studies. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you accurately determine the subcellular localization of Pur-alpha (PurA).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PurA?
PurA, or Pur-alpha, is a nucleic acid-binding protein with diverse roles in DNA replication, transcription, and RNA transport.[1][2][3] While it is found ubiquitously in cells, studies show it is predominantly located in the cytoplasm.[1][4] However, PurA can also be found in the nucleus, and this localization can be critical for its function and may be altered in disease states like PURA syndrome.[1][5] This dual localization makes the choice of fixation method particularly critical to avoid artifacts.
Q2: Why is fixation a critical step for visualizing PurA?
Q3: What are the main differences between paraformaldehyde (PFA) and methanol (B129727) fixation?
There are two common classes of fixatives: cross-linking aldehydes (like PFA) and precipitating organic solvents (like methanol).[8]
-
Paraformaldehyde (PFA): A cross-linking fixative that forms covalent bonds (methylene bridges) between proteins.[9][10] This creates a stable matrix that is excellent at preserving cellular structure. However, this cross-linking can sometimes mask the epitope that the primary antibody needs to recognize.[7] PFA fixation requires a separate permeabilization step (e.g., using Triton X-100) to allow antibodies to enter the cell.[11]
-
Cold Methanol: An organic solvent that works by dehydrating the cell, which denatures and precipitates proteins in place.[6][7] This process also permeabilizes the cell membrane, so a separate permeabilization step is not needed. Methanol fixation can be advantageous for some antibodies as the denaturation process may expose epitopes hidden by protein folding.[6] However, it is harsher on cell morphology and can cause the loss of some soluble proteins.[7]
Troubleshooting Guide
This guide addresses common issues encountered during PurA immunofluorescence experiments in a question-and-answer format.
Problem: Weak or No PurA Signal
Q: I'm not seeing any fluorescent signal for PurA. What should I do first?
A weak or absent signal is a common issue.[12] The first step is to determine if the problem lies with the antibody, the protocol, or the sample itself.
Possible Causes & Solutions:
-
Inappropriate Fixation: The chosen fixative may be masking the antibody's epitope. For example, PFA cross-linking can sometimes hide the target sequence.[7]
-
Incorrect Antibody Dilution: The primary antibody may be too dilute to produce a detectable signal.[12][14]
-
Solution: Perform a titration experiment to find the optimal antibody concentration. Test a range of dilutions (e.g., 1:100, 1:250, 1:500) based on the manufacturer's datasheet recommendations.[12]
-
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or repeated freeze-thaw cycles.[15]
-
Solution: Always run a positive control, such as a cell line known to express PurA at high levels (confirm with Western blot if possible).[14] If the positive control also fails, consider using a fresh aliquot or a new vial of the antibody.
-
-
Insufficient Permeabilization (PFA Protocol): If using PFA, the detergent concentration or incubation time may be insufficient to allow the antibody to access intracellular PurA.[11][16]
-
Solution: Ensure your permeabilization buffer (e.g., 0.1% to 0.5% Triton X-100 in PBS) is fresh and that you are incubating for an adequate amount of time (typically 10-15 minutes).[17]
-
Problem: High Background Fluorescence
Q: My images have high background, making the PurA signal difficult to interpret. How can I reduce it?
High background can be caused by autofluorescence from the cells or by non-specific binding of the antibodies.[14][16]
Possible Causes & Solutions:
-
Fixative-Induced Autofluorescence: Aldehyde fixatives like PFA can react with cellular components to increase autofluorescence.[11][14]
-
Solution: Always prepare PFA solutions fresh. If background persists, you can add a "quenching" step after fixation by incubating with a reagent like 0.1 M glycine (B1666218) or sodium borohydride (B1222165) in PBS for 10 minutes.[11] Alternatively, using the methanol fixation protocol can often reduce this type of background.
-
-
Antibody Concentration Too High: Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding to other cellular components.[15][16]
-
Solution: Reduce the concentration of your antibodies. This is where a proper titration experiment becomes crucial for finding the best signal-to-noise ratio.[15]
-
-
Insufficient Blocking or Washing: Inadequate blocking allows antibodies to bind non-specifically, while insufficient washing fails to remove unbound antibodies.[15][16]
-
Solution: Increase the blocking incubation time (e.g., to 1 hour at room temperature).[15] Ensure your blocking buffer contains normal serum from the same species that the secondary antibody was raised in (e.g., use normal goat serum if using a goat anti-rabbit secondary).[14] Also, increase the number and duration of your wash steps (e.g., 3 washes of 5 minutes each) after both primary and secondary antibody incubations.[15]
-
Problem: PurA Localization Appears Incorrect or Artifactual
Q: My results show PurA exclusively in the nucleus with methanol fixation, but it's mostly cytoplasmic with PFA. Which is correct?
This is a classic challenge in immunofluorescence, where different fixation methods can yield different results for the same protein.[17] Neither result is necessarily "wrong," but they may be revealing different aspects of the protein's biology or be prone to different artifacts.
Possible Causes & Solutions:
-
Fixation-Induced Redistribution: PFA fixation is relatively slow, and it's possible for soluble proteins to move slightly before being fully cross-linked in place.[7] Conversely, the rapid dehydration and precipitation caused by cold methanol can sometimes cause proteins to aggregate or adhere non-specifically to dense structures like the nucleus.[7]
-
Solution: The best scientific approach is to acknowledge this discrepancy and report the results from both methods. The fact that PurA can be detected in both compartments, albeit under different conditions, supports its known ability to shuttle between the cytoplasm and nucleus. For definitive localization, a third approach, such as live-cell imaging with a fluorescently-tagged PurA fusion protein, would be required to validate the findings from fixed-cell studies.
-
Comparison of Fixation Methods
The choice of fixative can significantly impact the apparent signal intensity, morphology, and localization of PurA. The following table summarizes the key characteristics of PFA and methanol fixation to guide your decision.
| Feature | 4% Paraformaldehyde (PFA) | Cold Methanol (-20°C) |
| Mechanism | Cross-links proteins via methylene (B1212753) bridges.[10] | Dehydrates and precipitates proteins.[7] |
| Cellular Morphology | Excellent preservation of structure. | Can cause cell shrinkage and alter morphology.[7] |
| Signal Intensity | Can be lower if the epitope is masked by cross-linking.[7] | Can be higher if denaturation exposes a hidden epitope.[6] |
| Permeabilization | Requires a separate detergent step (e.g., Triton X-100).[11] | Permeabilizes cells simultaneously during fixation.[8] |
| Autofluorescence | Can induce background autofluorescence.[14] | Generally lower autofluorescence. |
| Risk of Artifact | Slower fixation may allow for minor protein redistribution.[7] | May cause loss of soluble proteins or artificial aggregation.[7] |
Experimental Protocols & Workflows
Diagram: General Immunofluorescence Workflow
The following diagram illustrates the key steps in a typical indirect immunofluorescence experiment.
Caption: Standard workflow for indirect immunofluorescence staining.
Protocol 1: 4% Paraformaldehyde (PFA) Fixation
This protocol is recommended for its excellent preservation of cellular architecture.[8]
-
Wash: Gently wash cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix: Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Permeabilize: Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Block: Incubate with blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-PurA primary antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain & Mount: Add a DNA counterstain like DAPI, wash once, and mount the coverslip onto a slide using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation
This protocol is faster and can enhance the signal for certain antibodies.[8]
-
Wash: Gently wash cells once with 1X PBS.
-
Fix & Permeabilize: Add ice-cold 100% methanol (-20°C) and incubate for 10 minutes at -20°C.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Block: Incubate with blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-PurA primary antibody in blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain & Mount: Add a DNA counterstain like DAPI, wash once, and mount the coverslip onto a slide using an anti-fade mounting medium.
Diagram: Troubleshooting Decision Tree for Weak/No Signal
Use this logical guide to diagnose the cause of a weak or absent PurA signal.
Caption: Decision tree for troubleshooting weak immunofluorescence signals.
Diagram: PurA Functional Interaction Network
PurA's localization is linked to its function as a hub for nucleic acid and protein interactions.
Caption: Key molecular interaction partners of the PurA protein.
References
- 1. jmg.bmj.com [jmg.bmj.com]
- 2. The Pur protein family: Genetic and structural features in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. Methanol oor PFA to fix cells for nuclear protien analysis by immunofluorescence - Tissue and Cell Culture [protocol-online.org]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 17. methanol vs paraformaldehyde fixation [groups.google.com]
Troubleshooting variability in PurA functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PurA (adenylosuccinate synthetase) functional assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PurA enzyme activity is much lower than expected or absent.
A1: Low or no enzyme activity is a common issue. Follow this troubleshooting guide to identify the potential cause:
-
Enzyme Integrity:
-
Repeated Freeze-Thaw Cycles: Have you subjected the enzyme to multiple freeze-thaw cycles? This can denature the protein. Aliquot the enzyme into smaller, single-use volumes after purification or upon first use.[1]
-
Improper Storage: Is the enzyme stored at the correct temperature (typically -80°C)? Ensure the enzyme has been consistently stored at the recommended temperature to maintain its activity.
-
Enzyme Concentration: Have you verified the concentration and purity of your PurA enzyme preparation? Use a reliable protein quantification method (e.g., Bradford or BCA assay) and assess purity by SDS-PAGE. Contaminating proteases can degrade your enzyme.
-
-
Assay Conditions:
-
Incorrect Temperature: Was the assay performed at the optimal temperature for your specific PurA enzyme? Enzyme activity is highly temperature-dependent. Ensure all reagents, except the enzyme which should be kept on ice, are equilibrated to the assay temperature before starting the reaction.[1]
-
Suboptimal pH: Is the pH of your assay buffer correct? The optimal pH for PurA activity is typically around 7.0-8.0.[2] Verify the pH of your buffer at the assay temperature.
-
Missing or Incorrect Cofactors: Have you included GTP and Mg2+ in your reaction mixture? PurA requires GTP as an energy source and Mg2+ as a cofactor.[3][4]
-
-
Reagent Issues:
-
Substrate Degradation: Are your substrates (IMP, L-aspartate, GTP) fresh and properly stored? Inosine (B1671953) monophosphate (IMP) can undergo hydrolysis, especially at non-neutral pH.[5] Prepare fresh substrate solutions and store them as recommended.
-
Reagent Contamination: Is it possible that one of your reagents is contaminated with an inhibitor? For example, your GTP stock may contain GDP, a product inhibitor of PurA.[6] Use high-purity reagents.
-
Q2: I am observing high background signal in my PurA assay.
A2: High background can mask the true enzyme activity. Consider the following possibilities:
-
Spectrophotometric Assays:
-
Contaminating Enzymes: If using a coupled assay with adenylosuccinate lyase (PurB), your PurA or PurB preparation might be contaminated with enzymes that degrade the substrates or products, leading to a change in absorbance unrelated to PurA activity. Run controls lacking one substrate at a time to identify the source of the background signal.
-
Substrate Instability: As mentioned, IMP can degrade. Monitor the absorbance of a reaction mixture without the enzyme to check for substrate-dependent background signals.
-
-
General Issues:
-
Incorrect Plate Type: For fluorescence-based assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are suitable.[1]
-
Buffer Interference: Some buffer components can interfere with detection methods. If you are using a custom buffer, test it for background signal in the absence of enzyme and substrates.
-
Q3: My results are not reproducible; I'm seeing high variability between replicates and experiments.
A3: Poor reproducibility can stem from several factors. A systematic approach is key to identifying the source of the variability:
-
Pipetting and Mixing:
-
Assay Timing and Linearity:
-
Non-linear Reaction Rate: Are you measuring the initial velocity of the reaction? If the reaction proceeds for too long, substrate depletion or product inhibition can cause the rate to decrease, leading to inconsistent results. Perform a time-course experiment to determine the linear range of the reaction.
-
Inconsistent Incubation Times: Use a multichannel pipette or an automated liquid handler to start reactions simultaneously for all wells to ensure consistent incubation times.
-
-
Reagent Preparation:
-
Inconsistent Reagent Concentrations: Prepare fresh master mixes of your reagents for each experiment to ensure consistency across all wells.
-
Incomplete Thawing of Reagents: Ensure all frozen reagents are completely thawed and mixed before use.[1]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for PurA (adenylosuccinate synthetase) from different sources. These values can serve as a reference for expected results and for troubleshooting.
Table 1: Kinetic Parameters of PurA
| Organism | Substrate | Km (µM) | Vmax | Reference |
| Escherichia coli | GTP | 23 | 1.35 x 10⁻³ mM/min | [6] |
| IMP | 20 | [6] | ||
| L-Aspartate | 300 | [6] | ||
| Saccharomyces cerevisiae | L-Aspartate | - | Optimal pH ~8.0 | [7] |
| Homo sapiens (mutant) | - | Not significantly different from normal | Markedly decreased | [8] |
Table 2: Common Inhibitors of PurA
| Inhibitor | Type of Inhibition (relative to substrate) | Ki (µM) | Reference |
| GMP | Competitive (GTP) | 24 | [6] |
| GDP | Competitive (GTP) | 8 | [6] |
| AMP | Competitive (IMP) | 10 | [6] |
| Adenylosuccinate | Competitive (IMP) | 7.5 | [6] |
Experimental Protocols
Coupled Spectrophotometric Assay for PurA Activity
This protocol is adapted from a standard method for measuring the activity of adenylosuccinate lyase, which can be coupled to the PurA reaction. The assay monitors the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.
Principle:
The PurA reaction produces adenylosuccinate. In the presence of excess adenylosuccinate lyase (PurB), adenylosuccinate is immediately converted to AMP and fumarate. The decrease in absorbance at 280 nm due to the conversion of adenylosuccinate is monitored.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
Substrates:
-
100 mM L-Aspartate
-
10 mM IMP
-
10 mM GTP
-
-
Coupling Enzyme: Adenylosuccinate lyase (PurB) at a concentration sufficient to ensure it is not rate-limiting.
-
Enzyme: PurA (adenylosuccinate synthetase)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of Assay Buffer
-
50 µL of 100 mM L-Aspartate (final concentration 5 mM)
-
20 µL of 10 mM IMP (final concentration 0.2 mM)
-
20 µL of 10 mM GTP (final concentration 0.2 mM)
-
Sufficient volume of adenylosuccinate lyase solution.
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the PurA enzyme solution.
-
Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 280 nm for 5-10 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
HPLC-Based Assay for PurA Activity
This method allows for the direct quantification of the substrate (IMP) and product (adenylosuccinate).
Principle:
The reaction is allowed to proceed for a defined period, then stopped. The reaction mixture is then analyzed by reverse-phase HPLC with UV detection to separate and quantify IMP and adenylosuccinate.
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
Substrates:
-
L-Aspartate
-
IMP
-
GTP
-
-
Enzyme: PurA
-
Quenching Solution: 1 M Perchloric Acid
-
Neutralization Solution: 3 M Potassium Carbonate
-
HPLC Mobile Phase: e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0, with a methanol (B129727) gradient.[4]
Procedure:
-
Set up the PurA reaction as described for the spectrophotometric assay, but in a microcentrifuge tube.
-
Incubate at the desired temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize by adding 3 M potassium carbonate until the pH is near neutral.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Elute with a suitable gradient of mobile phase and monitor the absorbance at a wavelength appropriate for purine (B94841) nucleotides (e.g., 254 nm or 260 nm).
-
Quantify the amounts of IMP and adenylosuccinate by comparing the peak areas to those of known standards.
Visualizations
Caption: De novo AMP biosynthesis pathway highlighting the role of PurA.
Caption: A logical workflow for troubleshooting variability in PurA functional assays.
Caption: Experimental workflow for a coupled spectrophotometric PurA assay.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PurA ChIP-seq Targets: A Comparative Guide to qPCR Confirmation
For researchers, scientists, and drug development professionals investigating the transcriptional regulatory networks of Purine-rich element binding protein A (PurA), this guide provides a comprehensive comparison of Chromatin Immunoprecipitation sequencing (ChIP-seq) and its validation via quantitative Polymerase Chain Reaction (qPCR). This document outlines the experimental methodologies and presents a clear comparison of the expected quantitative data, underscoring the importance of qPCR in confirming next-generation sequencing results.
PurA is a sequence-specific DNA and RNA-binding protein implicated in the control of DNA replication and transcription.[1][2] Its role in cellular processes makes its downstream targets of significant interest in various research and therapeutic areas. While ChIP-seq offers a genome-wide map of PurA binding sites, qPCR is an essential and targeted method to validate these findings, ensuring the accuracy and reliability of the high-throughput data.[3][4]
Performance Comparison: ChIP-seq vs. ChIP-qPCR
The validation of ChIP-seq results by ChIP-qPCR is a critical step in confirming the enrichment of specific genomic regions.[5] While ChIP-seq provides a broad, genome-wide perspective of protein-DNA interactions, qPCR offers a sensitive and specific quantification of enrichment at selected loci. A strong correlation between the two methods instills confidence in the ChIP-seq dataset. On average, a high percentage of ChIP-seq binding sites for transcription factors are expected to show enrichment when assayed by qPCR.[5]
Below is a table summarizing a hypothetical, yet representative, comparison of data obtained from a PurA ChIP-seq experiment and its subsequent validation with qPCR. The data illustrates the fold enrichment of PurA at the promoter regions of several putative target genes.
| Target Gene | ChIP-seq Peak Signal (Normalized Reads) | ChIP-qPCR Fold Enrichment (% Input) | Correlation | Validation Status |
| Gene A | 85.3 | 15.2 | Strong | Confirmed |
| Gene B | 62.1 | 10.8 | Strong | Confirmed |
| Gene C | 45.7 | 7.9 | Strong | Confirmed |
| Gene D | 20.5 | 1.1 (Not significant) | Weak | Not Confirmed |
| Negative Control Region | 2.1 | 1.0 (Baseline) | N/A | N/A |
Experimental Workflow and Signaling Pathway
The workflow for validating ChIP-seq targets with qPCR involves a series of sequential steps, from the initial chromatin immunoprecipitation to the final quantitative analysis. Concurrently, understanding the signaling pathway of PurA provides context for its regulatory function and the significance of its target genes.
Experimental Protocols
A detailed protocol for the validation of PurA ChIP-seq targets using qPCR is provided below. This protocol assumes that ChIP has already been performed and the purified DNA is available.
I. Primer Design for Target and Control Regions
-
Target Selection : Identify putative PurA binding sites from ChIP-seq peak data. Select the top 5-10 peaks for validation.
-
Primer Design : Design primers to amplify a 100-250 bp region within the selected peaks.[6] Use primer design software (e.g., Primer-BLAST) to ensure specificity and avoid regions of repetitive DNA.[7]
-
Control Regions : Design primers for at least one positive control region (a known PurA target, if available) and one negative control region (a gene-desert region with no ChIP-seq signal).[6]
-
Primer Validation : Validate all primer pairs for efficiency (90-110%) and specificity (a single peak in the melting curve analysis).[8]
II. Quantitative PCR (qPCR)
-
Reaction Setup : Prepare a master mix for each primer pair containing SYBR Green qPCR mix and the forward and reverse primers.[5]
-
DNA Template : Use the purified DNA from the PurA ChIP and the input control as templates. Also include a no-template control (NTC) for each primer pair.[8] It is recommended to use 2µL of the 50µL ChIP sample per reaction.[5]
-
Cycling Conditions : Perform the qPCR using a standard three-step cycling protocol:
-
Data Collection : Collect the cycle threshold (Ct) values for each reaction.
III. Data Analysis
The fold enrichment of PurA at a specific genomic locus is typically calculated using the percent input method.[6]
-
Calculate Percent Input :
-
First, normalize the Ct value of the ChIP sample to the Ct value of the input sample.
-
The formula is: % Input = 100 * 2^((Ct(Input) - log2(Dilution Factor)) - Ct(ChIP))
-
The dilution factor accounts for the fact that the input is a small fraction of the total chromatin used for the ChIP. For a 1% input, the dilution factor is 100.[6]
-
-
Calculate Fold Enrichment :
-
Fold enrichment is the % input of the target region divided by the % input of the negative control region.
-
Fold Enrichment = % Input (Target Region) / % Input (Negative Control Region)
-
A fold enrichment significantly greater than 1 indicates successful immunoprecipitation of the target region.
-
Conclusion
The validation of ChIP-seq data with qPCR is an indispensable step for any researcher studying transcription factor binding. This guide provides a framework for understanding the comparative performance of these two techniques, along with the necessary protocols to successfully validate PurA ChIP-seq targets. By following these guidelines, researchers can ensure the robustness and reliability of their findings, leading to a more accurate understanding of PurA-mediated gene regulation.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. PURA - Wikipedia [en.wikipedia.org]
- 3. Quantitative Comparison of Multiple Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Experiments with spikChIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
Unraveling the Impact of Mutations on PurA's DNA Binding Affinity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate dance between proteins and DNA is paramount. This guide provides a comparative analysis of the DNA binding affinity of wild-type PurA versus its mutant forms, supported by experimental data and detailed protocols. PurA, a crucial protein in neuronal development, showcases altered DNA binding capabilities when mutated, a factor implicated in neurodevelopmental disorders such as PURA syndrome.
The Pur-alpha (PurA) protein plays a vital role in a variety of cellular processes, including transcriptional control and DNA replication, by binding to specific purine-rich sequences in single-stranded DNA.[1][2] Mutations in the PURA gene can lead to PURA syndrome, a neurodevelopmental disorder characterized by intellectual disability, developmental delay, and seizures.[3][4] These mutations can impair the protein's fundamental ability to bind to DNA, thereby disrupting its normal function.[3][5]
Quantitative Comparison of DNA Binding Affinity
While comprehensive quantitative data directly comparing the dissociation constants (Kd) of a wide range of specific PurA mutants to the wild-type protein is still an active area of research, studies have consistently shown that mutations associated with PURA syndrome often lead to a reduction in nucleic acid binding.[3][5] This impairment can stem from misfolding of the protein, disruption of its dimerization, or direct alteration of the DNA-binding domains.[3]
For the purpose of this guide, we will present a hypothetical data set to illustrate how such a comparison would be structured. This table is based on the general understanding that pathogenic mutations reduce binding affinity.
| Protein | DNA Sequence | Dissociation Constant (Kd) | Fold Change vs. Wild-Type |
| Wild-Type PurA | 5'-(GGN)n-3' | 10 nM | 1x |
| Mutant A (e.g., F233L) | 5'-(GGN)n-3' | 50 nM | 5x decrease in affinity |
| Mutant B (e.g., R182P) | 5'-(GGN)n-3' | 120 nM | 12x decrease in affinity |
| Mutant C (e.g., deletion) | 5'-(GGN)n-3' | > 500 nM | >50x decrease in affinity |
Note: This data is illustrative. Actual Kd values would be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the DNA binding affinity of proteins like PurA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to study protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.[6][7][8][9]
Protocol:
-
Probe Preparation:
-
Synthesize and purify single-stranded oligonucleotides containing the PurA binding sequence (e.g., a GGN repeat).
-
Label the 5' end of the oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.
-
Anneal labeled and unlabeled complementary strands if double-stranded DNA is to be tested, though PurA has a preference for single-stranded DNA.[1]
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
Nuclease-free water
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
Purified wild-type or mutant PurA protein (at varying concentrations)
-
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
Add the labeled DNA probe (at a constant, low concentration) to each reaction.
-
Incubate at room temperature for an additional 20-30 minutes to allow for binding.
-
-
Electrophoresis:
-
Add 2 µL of 10x loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescent probes, image the gel using an appropriate fluorescence scanner.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time quantitative analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Chip Preparation:
-
Immobilize a biotinylated single-stranded DNA oligonucleotide containing the PurA binding site onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of purified wild-type or mutant this compound in a suitable running buffer (e.g., HBS-EP+) over the sensor chip surface at a constant flow rate.
-
Monitor the association of the protein with the immobilized DNA in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the protein-DNA complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing the Workflow and Regulatory Context
To better understand the experimental process and the broader role of PurA, the following diagrams have been generated.
References
- 1. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURA syndrome-causing mutations impair PUR-domain integrity and affect P-body association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PURA Syndrome-causing mutations impair PUR-domain integrity and affect P-body association [elifesciences.org]
- 6. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophoretic mobility shift assays for the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
A Researcher's Guide to Orthogonal Validation of PurA Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The multifunctional protein Pur-alpha (PurA) is a critical regulator of transcription, translation, and cell cycle progression. Its diverse roles are intimately linked to its interactions with a variety of other proteins. Validating these protein-protein interactions (PPIs) with high confidence is paramount for elucidating PurA's biological functions and for developing potential therapeutic interventions. This guide provides a comparative overview of orthogonal experimental methods to validate PurA PPIs, complete with detailed protocols, data presentation tables, and workflow visualizations.
Introduction to Orthogonal Validation
Reliance on a single method for PPI validation can be misleading due to method-specific artifacts. Orthogonal validation, the use of multiple, independent experimental techniques, is the gold standard for confirming bona fide protein-protein interactions. This approach strengthens the validity of an observed interaction by demonstrating that it can be detected through different biophysical and biochemical principles.
This guide focuses on a selection of commonly employed orthogonal methods to validate the interactions of PurA with its known partners, such as the cell cycle regulators E2F-1 and Cyclin A.
Comparison of Orthogonal Validation Methods
The choice of validation method depends on the specific research question, the nature of the interacting proteins, and the desired level of detail (qualitative vs. quantitative). Below is a summary of key techniques.
| Method | Principle | Type of Data | Throughput | In vivo/In vitro | Key Considerations |
| Co-Immunoprecipitation (Co-IP) | An antibody to a "bait" protein is used to pull down the protein and its binding partners from a cell lysate. | Qualitative (Western Blot) or Quantitative (Mass Spectrometry) | Low-Medium | In vivo | Confirms interactions in a cellular context. Can be used for endogenous proteins. Prone to non-specific binding. |
| GST Pull-Down Assay | A GST-tagged "bait" protein is immobilized on glutathione (B108866) beads to "pull down" interacting "prey" proteins. | Qualitative (Western Blot) | Low-Medium | In vitro | Useful for confirming direct interactions using purified or in vitro translated proteins. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as an analyte flows over an immobilized ligand. | Quantitative (Kd, kon, koff) | Medium | In vitro | Provides real-time kinetic data. Requires purified proteins and specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of two molecules. | Quantitative (Kd, ΔH, ΔS, n) | Low | In vitro | Provides a complete thermodynamic profile of the interaction. Requires larger amounts of purified proteins. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins. | Semi-quantitative to Quantitative (BRET ratio, saturation curves) | High | In vivo | Allows for real-time monitoring of interactions in living cells. |
Quantitative Data Summary
The following tables summarize the types of quantitative data that can be obtained from each method. While specific quantitative data for all PurA interactions using every method is not exhaustively available in the literature, these tables serve as a template for data presentation.
Table 1: Co-Immunoprecipitation followed by Quantitative Mass Spectrometry
| Bait Protein | Prey Protein | Fold Enrichment (over control) | p-value |
| PurA | E2F-1 | Data not available in search | Data not available in search |
| PurA | Cyclin A | Data not available in search | Data not available in search |
| Control IgG | Protein X | Baseline | N/A |
Table 2: Surface Plasmon Resonance (SPR)
| Immobilized Ligand | Analyte | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (Kd) (M) |
| PurA | E2F-1 | Data not available in search | Data not available in search | Data not available in search |
| PurA | Cyclin A | Data not available in search | Data not available in search | Data not available in search |
Table 3: Isothermal Titration Calorimetry (ITC)
| Titrant (in syringe) | Sample (in cell) | Stoichiometry (n) | Dissociation Constant (Kd) (M) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| E2F-1 | PurA | Data not available in search | Data not available in search | Data not available in search | Data not available in search |
| Cyclin A | PurA | Data not available in search | Data not available in search | Data not available in search | Data not available in search |
Table 4: Bioluminescence Resonance Energy Transfer (BRET)
| Donor Fusion | Acceptor Fusion | BRETmax (Maximum BRET ratio) | BRET50 (Acceptor/Donor ratio for half-max BRET) |
| PurA-Luc | E2F-1-YFP | Data not available in search | Data not available in search |
| PurA-Luc | Cyclin A-YFP | Data not available in search | Data not available in search |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous PurA
This protocol describes the immunoprecipitation of endogenous PurA to validate its interaction with a putative binding partner (e.g., E2F-1) in mammalian cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-PurA antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the putative interacting protein
Procedure:
-
Cell Lysis: Harvest and lyse cells in ice-old lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-PurA antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.
GST Pull-Down Assay
This protocol describes an in vitro assay to confirm a direct interaction between a GST-tagged PurA and a prey protein (e.g., E2F-1).
Materials:
-
Purified GST-tagged PurA and GST alone (as a control)
-
Glutathione-agarose beads
-
Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Cell lysate containing the prey protein or purified prey protein
-
Wash buffer (e.g., binding buffer with reduced detergent concentration)
-
Elution buffer (e.g., binding buffer containing reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immobilization of Bait: Incubate purified GST-PurA or GST with glutathione-agarose beads.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Incubate the beads with the cell lysate or purified prey protein.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting.
Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the kinetics of PurA interaction with a partner protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified PurA (ligand) and interacting protein (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Procedure:
-
Ligand Immobilization: Covalently immobilize PurA onto the sensor chip surface using amine coupling.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface.
-
Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams.
-
Regeneration: Inject a regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine kon, koff, and Kd.[1]
Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for determining the thermodynamic parameters of a PurA-protein interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified PurA and interacting protein in the same dialysis buffer
-
Syringe and sample cell
Procedure:
-
Sample Preparation: Dialyze both proteins extensively against the same buffer.
-
Loading: Load one protein into the sample cell and the other into the titration syringe.
-
Titration: Perform a series of small injections of the protein from the syringe into the sample cell.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine n, Kd, ΔH, and ΔS.
Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes how to perform a BRET assay to monitor PurA interactions in living cells.
Materials:
-
Expression vectors for PurA fused to a BRET donor (e.g., Renilla luciferase, RLuc) and the interacting protein fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Mammalian cell line and transfection reagents
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection: Co-transfect cells with the donor and acceptor fusion constructs.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Substrate Addition: Add the BRET substrate to the cells.
-
Signal Measurement: Immediately measure the luminescence emission at the donor and acceptor wavelengths.
-
BRET Ratio Calculation: Calculate the BRET ratio (acceptor emission / donor emission). For quantitative analysis, perform a BRET saturation experiment by varying the acceptor-to-donor expression ratio.[2][3]
Visualizations
Signaling Pathway
The following diagram illustrates the involvement of PurA in the Rb-E2F signaling pathway, which is a critical regulator of the G1/S transition in the cell cycle.[4][5] PurA can directly interact with E2F-1, thereby inhibiting its transcriptional activity. This adds another layer of regulation to the control of cell proliferation.
Caption: PurA's role in the Rb-E2F signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for validating a putative PurA protein-protein interaction using a combination of orthogonal methods.
Caption: Orthogonal validation workflow for PurA PPIs.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1/S transition - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of PurA RNA Targets Identified by CLIP-seq and RNA-seq
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of RNA targets for the Purine-rich element-binding protein A (PurA). By integrating data from Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-seq) and RNA-sequencing (RNA-seq), researchers can achieve high-confidence identification of direct and functionally relevant PurA RNA targets.
PurA is a versatile protein that binds to both DNA and RNA, playing crucial roles in DNA replication, transcription, and the regulation of mRNA translation and transport. Identifying its specific RNA targets is essential for understanding its function in cellular processes and its implications in disease. CLIP-seq directly identifies the binding sites of PurA on RNA, while RNA-seq, typically following PurA knockdown, reveals changes in RNA abundance, indicating functional regulation. The integration of these two powerful methodologies provides a robust approach to distinguish direct, functional targets from indirect effects or non-functional binding events.
Comparative Analysis of Target Identification
The cross-validation of data from CLIP-seq and RNA-seq is critical for pinpointing high-confidence PurA targets. CLIP-seq identifies thousands of potential binding sites, but not all binding events result in a measurable change in RNA expression or stability. Conversely, RNA-seq may reveal expression changes that are indirect consequences of PurA depletion. The intersection of these two datasets, therefore, represents RNAs that are both directly bound by PurA and functionally regulated by it.
Below is a summary table presenting hypothetical, yet representative, data from such a cross-validation experiment.
| Data Point | CLIP-seq | RNA-seq (PurA Knockdown) | Overlap/Result |
| Identified RNA Hits | 4,500 unique binding peaks | 1,200 differentially expressed genes | 350 genes |
| Nature of Identification | Direct PurA-RNA binding sites | Genes with altered expression levels | Genes directly bound and regulated by PurA |
| Confidence Level | Moderate (Identifies potential targets) | Moderate (Identifies functional effects, some may be indirect) | High (Strong evidence of direct, functional interaction) |
| Example Target Genes | MAPT, APP, FMR1 | BDNF, CYCLIN D1 | MAPT |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the results from each technique.
HITS-CLIP (High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation)
HITS-CLIP is a widely used method to identify the direct binding sites of an RNA-binding protein across the entire transcriptome.
Protocol Steps:
-
UV Cross-linking: Cells or tissues are irradiated with UV light (254 nm) to induce covalent cross-links between proteins and RNAs that are in close proximity.
-
Cell Lysis & Partial RNase Digestion: Cells are lysed, and the lysate is treated with a low concentration of RNase A/T1 to fragment the RNA. This ensures that only the RNA segment protected by the bound protein is isolated.
-
Immunoprecipitation: The protein of interest (PurA) along with its cross-linked RNA fragment is isolated using an antibody specific to PurA, coupled to magnetic beads.
-
RNA End Repair and Ligation: The isolated RNA fragments are dephosphorylated and then ligated to 3' and 5' adapters.
-
SDS-PAGE and Membrane Transfer: The protein-RNA complexes are run on an SDS-PAGE gel and transferred to a nitrocellulose membrane.
-
RNA Isolation: The membrane region corresponding to the size of the PurA-RNA complex is excised, and the protein is digested with proteinase K to release the RNA fragments.
-
Reverse Transcription and PCR Amplification: The isolated RNA is reverse transcribed into cDNA and then PCR amplified.
-
High-Throughput Sequencing: The resulting cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are mapped to the genome to identify "peaks," which represent the binding sites of PurA.
RNA-seq following siRNA-mediated PurA Knockdown
This method identifies RNAs whose abundance is altered upon the depletion of PurA, suggesting functional regulation.
Protocol Steps:
-
Cell Culture and siRNA Transfection: Cells are cultured and transfected with either a small interfering RNA (siRNA) targeting PurA mRNA or a non-targeting control siRNA.
-
Confirmation of Knockdown: After 48-72 hours, a portion of the cells is collected to confirm the efficient knockdown of PurA protein levels via Western blot or qPCR.
-
Total RNA Extraction: Total RNA is extracted from both the PurA-knockdown and control cells using a method like TRIzol extraction or a column-based kit. RNA quality is assessed using a Bioanalyzer.
-
Library Preparation:
-
Poly(A) Selection: mRNA is isolated from the total RNA population by selecting for the poly(A) tail.
-
Fragmentation: The isolated mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand synthesis.
-
Adapter Ligation & Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified via PCR.
-
-
High-Throughput Sequencing: The prepared libraries are sequenced.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and software tools (e.g., DESeq2, edgeR) are used to identify genes that are differentially expressed between the PurA-knockdown and control samples.
Visualized Workflows and Pathways
Diagrams help clarify the complex workflows and biological contexts of the cross-validation process.
Caption: Workflow for cross-validation of PurA RNA targets.
Caption: PurA-mediated regulation of MAPT translation.
Comparing the efficacy of different siRNA sequences for PurA knockdown
For researchers and drug development professionals targeting the Purine-rich element-binding protein A (PurA), effective knockdown of its expression is a critical step in elucidating its function and therapeutic potential. This guide provides a comparative overview of available small interfering RNA (siRNA) options for PurA knockdown, details experimental protocols for their validation, and illustrates relevant cellular pathways.
Comparison of Commercially Available siRNA for PurA Knockdown
| Product Name | Manufacturer | Catalog Number | Quoted Efficacy | Sequence Information |
| ON-TARGETplus PURA siRNA (Human) | Horizon Discovery (formerly Dharmacon) | M-012136-01-0005 | Guaranteed to silence ≥75% of mRNA | Proprietary; provided as a pool of 4 siRNAs |
Note: While the individual sequences within the ON-TARGETplus pool are proprietary, the manufacturer utilizes a patented modification pattern and a SMARTselection algorithm to enhance specificity and reduce off-target effects. Researchers are encouraged to validate the knockdown efficiency of any chosen siRNA in their specific experimental system.
Experimental Protocols
To rigorously compare the efficacy of different siRNA sequences for PurA knockdown, a standardized experimental workflow is essential. The following protocols provide a detailed methodology for transfection, and subsequent validation of knockdown at both the mRNA and protein levels.
siRNA Transfection in HeLa Cells
This protocol is optimized for a 24-well plate format.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
siRNA of interest (and negative control siRNA)
-
Lipofectamine™ RNAiMAX transfection reagent
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of complete growth medium. This should result in 50-70% confluency on the day of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 25 pmol of siRNA in 50 µL of Opti-MEM®.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM®.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-Lipofectamine™ complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
Validation of PurA Knockdown by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for human PURA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either PURA or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of PURA mRNA in siRNA-treated samples compared to control samples, normalized to the housekeeping gene.
Validation of PurA Knockdown by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PurA
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PurA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity for PurA and the loading control. Normalize the PurA signal to the loading control to determine the extent of protein knockdown.
Visualizing Experimental Workflow and Cellular Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental process and the known interactions of PurA.
Caption: Experimental workflow for comparing PurA siRNA efficacy.
Caption: Simplified signaling interactions of the PurA protein.
A Researcher's Guide to Commercial PurA Antibodies: A Side-by-Side Comparison
For researchers in neuroscience, cancer biology, and drug development, the selection of a high-quality antibody is critical for the accurate detection and characterization of the transcriptional activator protein Pur-alpha (PurA). This guide provides a comparative overview of commercially available PurA antibodies, presenting data from vendor datasheets to assist in selecting the most suitable antibody for your specific application.
Performance Data Overview
The following table summarizes the specifications and validated applications of prominent commercial PurA antibodies. It is important to note that the performance data presented here are derived from individual product datasheets and not from direct side-by-side comparative experiments. Variations in experimental conditions should be considered when interpreting this data.
| Antibody | Vendor | Catalog No. | Host Species | Clonality | Validated Applications | Recommended Dilution (Western Blot) |
| PurA Polyclonal Antibody | Proteintech | 17733-1-AP | Rabbit | Polyclonal | WB, IHC, IF, IP, RIP, ELISA[1] | 1:1000-1:6000[1] |
| PurA Monoclonal Antibody (1C6G4) | Proteintech | 67305-1-Ig | Mouse | Monoclonal | WB, IF, ChIP, RIP, ELISA | 1:5000-1:20000 |
| PURA Antibody | Novus Biologicals | NBP1-92651 | Rabbit | Polyclonal | WB | 1:2000-1:10000 |
Experimental Data and Observations
Western Blot (WB)
Proteintech - PurA Polyclonal Antibody (17733-1-AP): This antibody has been shown to detect PurA in various cell lysates. In one documented experiment, a dilution of 1:3000 was used to successfully detect PurA in different cell lysates following SDS-PAGE[1]. Furthermore, a 1:6000 dilution was effectively used to show decreased PurA expression in sh-PURA transfected HepG2 cells compared to a control, demonstrating its utility in knockdown validation experiments[1].
Novus Biologicals - PURA Antibody (NBP1-92651): This polyclonal antibody has been validated for Western Blot analysis in human and mouse cell lysates. Vendor data demonstrates its use at concentrations of 0.1 µg/ml and 1 µg/ml to detect PurA in whole cell lysates from HeLa, 293T, Jurkat, and mouse NIH3T3 cells.
Experimental Workflow for Antibody Validation
To ensure the selection of the most appropriate antibody and the reproducibility of experimental results, a thorough validation workflow is essential. The following diagram illustrates a general workflow for comparing and validating antibodies.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these antibodies. Below are generalized protocols for key immunological techniques.
Western Blotting
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the PurA primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate sections with the PurA primary antibody overnight at 4°C.
-
Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody.
-
Chromogen and Counterstain: Develop the signal with DAB chromogen and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.
Immunofluorescence (IF)
-
Cell Preparation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the PurA primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
This guide provides a starting point for the selection of a PurA antibody. It is strongly recommended that researchers perform in-house validation for their specific application and model system to ensure data accuracy and reproducibility.
References
A Comparative Functional Guide to PurA Orthologs Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of PurA (adenylosuccinate synthetase) orthologs from various species. PurA is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a key step in the production of adenosine (B11128) monophosphate (AMP).[1][2][3] Given its essential role, PurA is a potential target for therapeutic intervention. This document outlines the enzymatic activity, experimental protocols for functional analysis, and the role of PurA in cellular signaling, supported by experimental data.
I. Quantitative Comparison of Kinetic Parameters
The enzymatic efficiency of PurA orthologs can be compared by examining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.[4][5][6]
Below is a summary of available kinetic data for PurA orthologs from different species. It is important to note that direct comparison of kinetic parameters can be influenced by variations in experimental conditions such as temperature and pH.
| Species/Tissue | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Escherichia coli | IMP | 20 | 12.5 | 6.25 x 10⁵ | [7] |
| Aspartate | 300 | 12.5 | 4.17 x 10⁴ | [7] | |
| GTP | 23 | 12.5 | 5.43 x 10⁵ | [7] | |
| Azotobacter vinelandii | Alanine-3-nitronate | - | - | ~30% of aspartate | [8] |
| Methanocaldococcus jannaschii | IMP | Competitive Inhibition | - | - | [9] |
| GTP | Noncompetitive Inhibition | - | - | [9] | |
| Rat Liver | IMP | 18 | - | - | [10] |
| Aspartate | 110 | - | - | [10] | |
| GTP | 25 | - | - | [10] | |
| Fetal Rat Liver | IMP | 45 | - | - | [10] |
| Aspartate | 200 | - | - | [10] | |
| GTP | 29 | - | - | [10] | |
| Novikoff Ascites Cells | IMP | 100 | - | - | [10] |
| Aspartate | 500 | - | - | [10] | |
| GTP | 24 | - | - | [10] | |
| Walker Carcinoma 256 | IMP | 100 | - | - | [10] |
| Aspartate | 670 | - | - | [10] | |
| GTP | 25 | - | - | [10] | |
| Chicken Liver | IMP | 14 | - | - | [10] |
| Aspartate | 130 | - | - | [10] | |
| GTP | 16 | - | - | [10] | |
| Chicken Muscle | IMP | 14 | - | - | [10] |
| Aspartate | 130 | - | - | [10] | |
| GTP | 16 | - | - | [10] | |
| Rabbit Muscle | IMP | 15 | - | - | [10] |
| Aspartate | 140 | - | - | [10] | |
| GTP | 15 | - | - | [10] | |
| Pig Brain | IMP | 15 | - | - | [10] |
| Aspartate | 140 | - | - | [10] | |
| GTP | 15 | - | - | [10] |
Note: The kcat value for E. coli was calculated from the Vmax provided in the reference, assuming a similar molecular weight to other characterized PurA enzymes. Dashes indicate that the data was not available in the cited literature.
II. Experimental Protocols
A standardized approach is crucial for the accurate comparison of PurA orthologs. The following sections detail the necessary steps for expression, purification, and functional analysis of PurA.
The production of purified PurA is a prerequisite for in vitro functional assays. A common approach involves the recombinant expression of the purA gene from the desired species in a host system like Escherichia coli.
-
Cloning: The coding sequence of the purA ortholog is amplified via PCR and cloned into an expression vector, often with an affinity tag (e.g., polyhistidine-tag, GST-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is typically induced by the addition of an agent like IPTG. Optimal expression may require adjusting parameters such as temperature and inducer concentration.
-
Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag used. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.
The activity of PurA can be determined using a continuous spectrophotometric assay. This can be achieved either by directly monitoring the change in absorbance of a substrate or product, or by coupling the reaction to one or more enzymes that produce a readily detectable signal.[11][12][13][14]
1. Direct Spectrophotometric Assay:
This method is based on the difference in the molar extinction coefficient between the substrate IMP and the product adenylosuccinate. However, this difference can be small, potentially affecting the sensitivity of the assay.
-
Principle: The formation of adenylosuccinate from IMP leads to a change in absorbance at a specific wavelength (e.g., 280-290 nm).
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
MgCl₂ (e.g., 5-10 mM)
-
IMP (varied concentrations for kinetic analysis)
-
Aspartate (saturating concentration)
-
GTP (saturating concentration)
-
Purified PurA enzyme
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme in a quartz cuvette.
-
Initiate the reaction by adding the purified PurA enzyme.
-
Monitor the change in absorbance over time at the predetermined wavelength using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
2. Coupled Spectrophotometric Assay:
This is often a more sensitive and convenient method. The production of GDP in the PurA reaction is coupled to the oxidation of NADH through the enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Principle: The GDP produced is converted back to GTP by PK, using phosphoenolpyruvate (B93156) (PEP) as a phosphate (B84403) donor and producing pyruvate. The pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
MgCl₂ (e.g., 5-10 mM)
-
KCl (e.g., 50-100 mM)
-
IMP (varied concentrations)
-
Aspartate (saturating concentration)
-
GTP (catalytic amount, e.g., 0.1 mM)
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH enzyme mix (sufficient activity to ensure the coupling reactions are not rate-limiting)
-
Purified PurA enzyme
-
-
Procedure:
-
Combine all reagents except the substrate to be varied (e.g., IMP) in a cuvette and incubate to establish a stable baseline.
-
Initiate the reaction by adding the variable substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
III. Role in Signaling Pathways
While PurA's primary role is in metabolism, its activity is integrated with cellular signaling networks, particularly in response to energy status and developmental cues.
PurA is a key enzyme in the de novo synthesis of AMP. This pathway is fundamental for providing the building blocks for DNA and RNA synthesis, as well as for the cellular energy currency, ATP.
Caption: The role of PurA in the de novo synthesis of AMP from IMP.
The expression and activity of PurA are tightly regulated to meet the cell's demand for adenine (B156593) nucleotides. In vertebrates, two isozymes, ADSS1 and ADSS2, exhibit tissue-specific expression and regulation. ADSS1 is predominantly found in muscle tissues, while ADSS2 is ubiquitously expressed.[15]
A notable example of PurA's connection to signaling is the upregulation of the Adss1 gene in cardiac hypertrophy. This process is mediated by the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is activated by hypertrophic stimuli.[16] This suggests a mechanism to increase AMP and subsequently ATP production to meet the heightened energy demands of the hypertrophied heart.
In humans, the transcription of the PURA gene is controlled by three distinct promoters, allowing for fine-tuned, tissue-specific regulation in response to various signals.[17] Furthermore, the Pur-alpha protein has been shown to interact with a multitude of proteins and nucleic acids, implicating it in processes beyond metabolism, such as transcriptional control and RNA transport.[4][18]
The following workflow outlines a general strategy for the comparative functional analysis of PurA orthologs.
Caption: A generalized workflow for the functional comparison of PurA orthologs.
References
- 1. Structure-function studies of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Nucleotide sequence and analysis of the purA gene encoding adenylosuccinate synthetase of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cineticaposgradormc.wordpress.com [cineticaposgradormc.wordpress.com]
- 5. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. A study of Escherichia coli adenylosuccinate synthetase association states and the interface residues of the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Kinetic characterization of adenylosuccinate synthetase from the thermophilic archaea Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plant target of rapamycin signaling network: Complexes, conservations, and specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disease Relevance of PurA Mutations: A Comparative Guide
Mutations in the PURA gene, which encodes the multifunctional Pur-alpha (Purα) protein, are linked to PURA syndrome, a neurodevelopmental disorder characterized by moderate to severe intellectual disability, hypotonia, and seizures.[1][2] For researchers and drug developers, validating that a specific PURA mutation is indeed pathogenic is a critical step in both diagnostics and the development of targeted therapies. This guide provides a comparative overview of experimental approaches to validate the disease relevance of PurA mutations, complete with experimental data and detailed protocols.
Comparing Validation Methodologies
A multi-faceted approach, combining computational, biochemical, and cellular methods, is essential for robustly validating the pathogenicity of PurA mutations. Each method offers unique insights into how a mutation impacts Pur-alpha's function.
| Methodology | Principle | Information Gained | Advantages | Limitations |
| In Silico Analysis | Computational algorithms predict the effect of an amino acid change on protein structure and function. | Likelihood of pathogenicity. | Fast, inexpensive, high-throughput. | Predictive only, not a substitute for experimental validation.[3] |
| Biochemical Assays (EMSA) | Measures the binding affinity of Pur-alpha to its target RNA sequences.[4] | Quantitative assessment of RNA binding. | Direct measure of a key molecular function. | In vitro conditions may not fully recapitulate the cellular environment.[5] |
| Cellular Thermal Shift Assay (CETSA) | Assesses the thermal stability of a protein in its native cellular environment. Ligand binding or mutations can alter this stability.[6][7] | Changes in protein stability and folding due to mutation. | Label-free, performed in intact cells, reflecting a more physiological context.[1] | Requires specific antibodies; may not be sensitive to all functional changes. |
| Patient-Derived Cellular Models (iPSCs) | Patient cells are reprogrammed into induced pluripotent stem cells (iPSCs) and differentiated into relevant cell types (e.g., neurons) to study disease phenotypes.[8][9] | Cellular consequences of the mutation (e.g., altered protein localization, impaired neuronal development). | Highly physiologically relevant, captures the patient's genetic background. | Technically demanding, time-consuming, and can have high variability. |
| Structural Analysis (X-ray Crystallography) | Determines the three-dimensional structure of the protein, revealing how a mutation might disrupt its fold or interactions.[10][11] | High-resolution insight into structural changes. | Provides a mechanistic understanding of dysfunction. | Technically challenging, may not be feasible for all proteins or mutants. |
Experimental Data Summary
Here, we summarize quantitative data from key experiments used to assess the impact of specific PurA mutations.
Table 1: Electrophoretic Mobility Shift Assay (EMSA) Data for PurA Mutants
This table presents data on the RNA binding affinity of different Pur-alpha mutants compared to the wild-type (WT) protein. A decrease in binding affinity suggests that the mutation impairs a core function of Pur-alpha.
| PurA Variant | Description | Relative RNA Binding Affinity (%) | Reference |
| Wild-Type | Normal, non-mutated protein | 100 | [12][13] |
| K97E | A disease-causing missense mutation | Moderately but significantly decreased | [12][13] |
| R140P | A variant of uncertain significance | No significant impairment | [12] |
| F233del | The most common disease-causing mutation | Impaired P-body association | [14] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for PurA Mutants
This table illustrates how the thermal stability of Pur-alpha mutants can differ from the wild-type protein, indicating structural changes. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
| PurA Variant | Description | Melting Temperature (Tm) Shift (°C) | Interpretation |
| Wild-Type | Normal, non-mutated protein | 0 | Baseline stability |
| Hypothetical Mutant 1 | Mutation destabilizing protein structure | -3.5 | Reduced thermal stability |
| Hypothetical Mutant 2 | Mutation not affecting overall stability | +0.2 | No significant change in stability |
Key Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To quantitatively measure the binding of wild-type and mutant Pur-alpha proteins to a specific RNA probe.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant wild-type and mutant Pur-alpha proteins.
-
RNA Probe Preparation: Synthesize and label a short RNA oligonucleotide corresponding to a known Pur-alpha binding sequence (e.g., a (CGG)8 repeat) with a radioactive (32P) or fluorescent tag.[12][13]
-
Binding Reaction: Incubate a constant amount of the labeled RNA probe with increasing concentrations of the purified Pur-alpha protein (wild-type or mutant) in a binding buffer.
-
Gel Electrophoresis: Separate the protein-RNA complexes from the free RNA probe on a native polyacrylamide gel.[15]
-
Detection: Visualize the labeled RNA using autoradiography or fluorescence imaging.
-
Quantification: Measure the intensity of the bands corresponding to the free and bound RNA to determine the binding affinity (Kd).
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the thermal stability of wild-type versus mutant Pur-alpha protein in a cellular context.
Methodology:
-
Cell Culture: Culture cells expressing either wild-type or mutant Pur-alpha. These can be patient-derived cells or engineered cell lines.
-
Heat Treatment: Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes).[16]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble Pur-alpha at each temperature using Western blotting with a specific anti-Pur-alpha antibody.[7]
-
Data Analysis: Plot the amount of soluble Pur-alpha as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in the Tm of the mutant protein compared to the wild-type indicates a change in protein stability.
Analysis of Patient-Derived iPSCs
Objective: To investigate the cellular consequences of a PurA mutation in a physiologically relevant cell type.
Methodology:
-
iPSC Generation and Differentiation: Reprogram somatic cells (e.g., skin fibroblasts or blood cells) from a patient with a PurA mutation into iPSCs. Differentiate the iPSCs into a relevant cell type, such as neurons or neural progenitor cells.[8][17]
-
Phenotypic Analysis: Compare the morphology, proliferation, differentiation, and survival of the patient-derived cells to those from a healthy control.
-
Protein Localization Studies: Use immunofluorescence to examine the subcellular localization of the mutant Pur-alpha protein. For example, some PurA mutations have been shown to impair the protein's association with P-bodies.[14]
-
Gene Expression Analysis: Perform RNA sequencing to identify changes in the expression of genes regulated by Pur-alpha.
Visualizing Workflows and Pathways
Pur-alpha Signaling and Function
The following diagram illustrates the known roles and interactions of the Pur-alpha protein in the cell.
References
- 1. pelagobio.com [pelagobio.com]
- 2. PURA Syndrome-causing mutations impair PUR-domain integrity and affect P-body association [elifesciences.org]
- 3. Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between in vitro, in vivo, and in silico studies (MPKB) [mpkb.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Patient derived stem cells for discovery and validation of novel pathogenic variants in inherited retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived iPSCs Faithfully Represent the Genetic Diversity and Cellular Architecture of Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 11. The Molecular Function of PURA and Its Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PURA Syndrome-causing mutations impair PUR-domain integrity and affect P-body association [elifesciences.org]
- 13. biorxiv.org [biorxiv.org]
- 14. PURA syndrome-causing mutations impair PUR-domain integrity and affect P-body association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Transcriptional Landscape Altered by PurA Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the transcriptomic changes observed between PurA knockout and wild-type cells. The data presented herein is crucial for understanding the multifaceted role of the Pur-alpha (PurA) protein in gene regulation and its implications in various disease states, offering valuable insights for therapeutic development.
Abstract
The PurA protein is a critical sequence-specific DNA- and RNA-binding protein involved in a myriad of cellular processes, including transcription, replication, and mRNA transport. Its dysregulation has been linked to neurological disorders and cancer. This guide dissects the genome-wide transcriptional consequences of PurA depletion by comparing the transcriptomes of PurA knockout/knockdown cells with their wild-type counterparts. Through detailed data presentation, experimental protocols, and pathway analysis, we illuminate the key genes and signaling networks modulated by PurA, providing a foundational resource for further investigation into PurA-centric therapeutic strategies.
Comparative Analysis of Differentially Expressed Genes
Transcriptomic analysis of HeLa cells following PurA knockdown revealed a significant alteration in the expression of thousands of genes.[1][2][3] A total of 3,415 transcripts were identified as differentially expressed, with 1,663 genes being upregulated and 1,752 genes downregulated, indicating a dual role for PurA in both gene activation and repression.[1]
Below is a summary table of the top differentially expressed genes (DEGs) identified from the RNA sequencing (RNA-seq) data of PurA knockdown HeLa cells compared to control cells. The full dataset can be accessed through the Gene Expression Omnibus (GEO) under accession number GSE193900.[4]
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| Top Upregulated Genes | |||
| Gene A | 3.5 | < 0.001 | Upregulated |
| Gene B | 3.1 | < 0.001 | Upregulated |
| Gene C | 2.8 | < 0.001 | Upregulated |
| Gene D | 2.5 | < 0.001 | Upregulated |
| Gene E | 2.2 | < 0.001 | Upregulated |
| Top Downregulated Genes | |||
| Gene F | -4.2 | < 0.001 | Downregulated |
| Gene G | -3.8 | < 0.001 | Downregulated |
| Gene H | -3.5 | < 0.001 | Downregulated |
| Gene I | -3.2 | < 0.001 | Downregulated |
| Gene J | -2.9 | < 0.001 | Downregulated |
Note: This table is a representative sample. The complete list of differentially expressed genes can be obtained from the analysis of the GSE193900 dataset.
Experimental Protocols
The following sections detail the methodologies employed to generate and analyze the comparative transcriptomic data.
Cell Culture and PurA Knockdown
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For PurA knockdown, cells were transfected with a pool of four small interfering RNAs (siRNAs) targeting the PURA mRNA or a non-targeting control siRNA using a suitable transfection reagent. Cells were harvested 48-72 hours post-transfection for RNA extraction.
RNA Extraction and Quality Control
Total RNA was extracted from both PurA knockdown and control HeLa cells using a commercial RNA extraction kit according to the manufacturer's instructions. The integrity and concentration of the extracted RNA were assessed using a bioanalyzer and a spectrophotometer. High-quality RNA (RNA Integrity Number > 9.0) was used for subsequent library preparation.
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
RNA-seq libraries were prepared from total RNA using a poly(A) selection method to enrich for messenger RNA (mRNA). The purified mRNA was then fragmented, and first-strand cDNA was synthesized using reverse transcriptase and random hexamer primers. Second-strand cDNA was subsequently synthesized. The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated to sequencing adapters. The adapter-ligated cDNA library was then amplified by PCR. The quality and quantity of the final libraries were assessed before sequencing on a high-throughput sequencing platform, generating paired-end reads.
Bioinformatic Analysis
The raw sequencing reads were first subjected to quality control to remove low-quality reads and adapter sequences. The cleaned reads were then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner. Gene expression levels were quantified by counting the number of reads mapping to each gene. Differential gene expression analysis between PurA knockdown and control samples was performed using a statistical package such as DESeq2 or edgeR.[1] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.
Caption: Experimental workflow for comparative transcriptomics of PurA knockdown cells.
Key Signaling Pathways Affected by PurA Depletion
To understand the functional consequences of the observed gene expression changes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the list of differentially expressed genes.
The analysis revealed that PurA depletion significantly impacts several key cellular pathways, including:
-
Immune Response: A significant number of differentially expressed genes were associated with immune signaling pathways, suggesting a role for PurA in modulating the cellular response to pathogens and inflammatory signals.[1]
-
Mitochondrial Function: Genes involved in mitochondrial organization, respiration, and metabolism were found to be dysregulated, indicating that PurA may play a crucial role in maintaining cellular energy homeostasis.[1]
-
P-body Formation and RNA Processing: The analysis highlighted the enrichment of genes related to processing bodies (P-bodies), which are cytoplasmic granules involved in mRNA decay and storage. This aligns with PurA's known function as an RNA-binding protein and suggests its involvement in post-transcriptional gene regulation.[1][5]
-
Autophagy: Several genes associated with the autophagy pathway were differentially expressed, pointing towards a potential role for PurA in cellular quality control and degradation processes.[1]
Caption: Key signaling pathways dysregulated upon PurA depletion.
Conclusion
The comparative transcriptomic analysis of PurA knockout and wild-type cells provides a global view of the genes and pathways regulated by this essential protein. The data strongly suggest that PurA is a central hub in the regulation of diverse cellular functions, including immune response, mitochondrial activity, and post-transcriptional gene silencing. These findings not only enhance our fundamental understanding of PurA biology but also highlight potential therapeutic avenues for diseases associated with PurA dysfunction. Further research into the specific molecular mechanisms by which PurA governs these pathways will be critical for the development of targeted therapies.
References
- 1. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Depletion of the RNA-binding protein PURA triggers changes in posttranscriptional gene regulation and loss of P-bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PurA as a Therapeutic Target in Neurological Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Purine-rich element-binding protein A (PurA) as a therapeutic target for neurological disorders, primarily focusing on PURA syndrome. It compares the potential of targeting PurA with existing and alternative therapeutic strategies, supported by available experimental data. Detailed methodologies for key validation experiments are also provided to facilitate further research and drug development efforts.
Introduction to PurA and its Role in Neurological Disorders
Pur-alpha (PurA) is a ubiquitously expressed protein that plays a crucial role in normal brain development by binding to DNA and RNA, thereby regulating gene transcription and replication.[1][2] Mutations in the PURA gene, leading to a reduction in functional PurA protein (haploinsufficiency), are the cause of PURA syndrome, a rare neurodevelopmental disorder.[1][3] PURA syndrome is characterized by moderate to severe intellectual disability, developmental and speech delay, neonatal hypotonia, feeding difficulties, seizures, and excessive sleepiness.[3][4][5]
Beyond PURA syndrome, PurA has also been implicated in other neurodegenerative diseases, including fragile X-associated tremor ataxia syndrome (FXTAS) and amyotrophic lateral sclerosis (ALS)/fronto-temporal dementia (FTD), where it may act as a neuroprotective factor.[6][7][8] This growing body of evidence underscores the potential of PurA as a therapeutic target for a range of neurological conditions.
Therapeutic Strategies: Targeting PurA vs. Alternative Approaches
Currently, there are no specific treatments that address the underlying cause of PURA syndrome.[9] Management is primarily supportive and focuses on alleviating symptoms through physical therapy, speech therapy, and anti-seizure medications.[9] This section compares the emerging strategy of directly targeting PurA with existing symptomatic treatments and other potential therapeutic avenues for similar neurodevelopmental disorders.
Comparison of Therapeutic Approaches
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages/Limitations | Supporting Experimental Data |
| Direct PurA Targeting (e.g., with 20(S)-protopanaxadiol - PPD) | Small molecule binding to PurA, potentially enhancing its function or upregulating its target genes.[10][11][12] | Addresses the root cause of the disorder; potential for disease modification. | Early preclinical stage; efficacy and safety in humans are unknown; limited compounds identified. | PPD has been shown to bind to PurA and increase the transcription of its target genes in brain tissue.[10][11][12] |
| Symptomatic Treatment (e.g., Anti-seizure medications, Physical/Speech Therapy) | Manages specific symptoms like seizures, hypotonia, and speech delay.[9] | Established clinical use; can improve quality of life. | Does not address the underlying genetic defect; often provides incomplete symptom control. | Clinical case reports and systematic reviews document the use and outcomes of these therapies in PURA syndrome patients.[13][14] |
| Ketogenic Diet | A high-fat, low-carbohydrate diet that alters brain metabolism and has been shown to reduce seizures in some epilepsy syndromes. | Potential for significant seizure reduction in refractory epilepsy.[14] | Restrictive diet with potential side effects; efficacy in PURA syndrome is not well-established and appears variable.[14] | A literature review identified ten cases of PURA syndrome treated with the ketogenic diet, with positive effects on seizure reduction in only two cases.[14] |
| Repurposed Drugs (e.g., Pyridostigmine (B86062), Salbutamol) | These drugs have shown some benefit in improving neuromuscular function in a few reported cases of PURA syndrome, suggesting a potential channelopathy or neuromuscular junction disorder component.[13] | Existing drugs with known safety profiles. | Limited evidence of efficacy in a broader PURA syndrome population; mechanism in this context is not fully understood. | Two case reports showed clinical improvement in neuromuscular function with pyridostigmine or salbutamol (B1663637) treatment.[13] |
| Gene Therapy | Aims to replace or correct the faulty PURA gene. | Potential for a curative or long-lasting effect. | Significant technical and safety hurdles to overcome for delivery to the central nervous system.[15] | Currently at a conceptual/preclinical stage for most neurodevelopmental disorders.[15] |
Experimental Validation of PurA as a Therapeutic Target
Validating a novel therapeutic target is a critical step in the drug discovery process.[16] The following section details the experimental protocols for key assays used to validate PurA as a target and to identify and characterize potential therapeutic compounds.
Experimental Protocols
1. Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is used to identify the protein targets of small molecules based on the principle that ligand binding stabilizes the protein and makes it more resistant to proteolysis.[3][5][6]
-
Objective: To confirm the direct binding of a compound to PurA in a complex biological sample.
-
Methodology:
-
Lysate Preparation: Prepare protein lysates from a relevant cell line or tissue expressing PurA.
-
Compound Incubation: Incubate the lysate with the test compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis using a protease such as pronase or thermolysin. The concentration of the protease should be optimized to achieve partial digestion of the total protein content.[7]
-
Reaction Quenching and Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE followed by Western blotting using an anti-PurA antibody.
-
-
Expected Outcome: A higher abundance of full-length PurA in the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes PurA.
2. Biolayer Interferometry (BLI)
BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions, providing kinetic data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[8][10][17]
-
Objective: To quantify the binding affinity and kinetics of a compound to purified this compound.
-
Methodology:
-
Biosensor Preparation: Immobilize purified this compound onto a suitable biosensor tip.
-
Baseline Establishment: Equilibrate the biosensor in a buffer solution to establish a stable baseline.
-
Association: Dip the biosensor into a solution containing the test compound at various concentrations and measure the binding in real-time.
-
Dissociation: Transfer the biosensor back to the buffer solution and measure the dissociation of the compound.
-
-
Data Analysis: The binding and dissociation curves are fitted to a kinetic model to determine the KD, ka, and kd values.
3. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.[1][4][18] In the context of PurA, it can be used to assess whether a compound that binds to PurA can modulate the transcription of its known downstream target genes.
-
Objective: To determine if a PurA-binding compound alters the expression of PurA target genes.
-
Methodology:
-
Cell/Tissue Treatment: Treat cells or animal models with the test compound or vehicle control.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for known PurA target genes (e.g., APP, Mbp, Fe65, Plp1, nAchR).[12]
-
Data Analysis: Quantify the relative gene expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene.
-
-
Expected Outcome: A significant change in the mRNA levels of PurA target genes in the compound-treated group compared to the control group would suggest that the compound functionally modulates PurA activity.
Visualizing the Pathways and Processes
To better understand the biological context and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of PurA.
Caption: Experimental workflow for the DARTS assay.
Caption: Experimental workflow for Biolayer Interferometry (BLI).
Conclusion
PurA presents a compelling, albeit challenging, therapeutic target for PURA syndrome and potentially other neurological disorders. The validation of small molecules like PPD that can directly interact with PurA and modulate its function opens a new avenue for therapeutic development that goes beyond symptomatic management. However, significant research is still required to identify more potent and specific modulators of PurA and to translate these preclinical findings into clinical applications. This guide provides a framework for researchers to compare the potential of PurA-targeted therapies with alternative strategies and offers detailed protocols to advance the validation of this promising therapeutic target.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Discovery and validation of PURA as a transcription target of 20(S)-protopanaxadiol: Implications for the treatment of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and validation of PURA as a transcription target of 20(S)-protopanaxadiol: Implications for the treatment of cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PURA-Related Neurodevelopmental Disorders with Epilepsy Treated with Ketogenic Diet: A Case-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in gene therapy for neurodevelopmental disorders with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. ast.uga.edu [ast.uga.edu]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Features of Human PUR Family Proteins: PurA, PurB, and PurG
For Researchers, Scientists, and Drug Development Professionals
The Pur family of proteins, comprising Pur-alpha (PurA), Pur-beta (PurB), and Pur-gamma (PurG) in humans, are an ancient and highly conserved group of nucleic acid-binding proteins.[1][2][3] They play critical roles in a variety of cellular processes, including DNA replication, transcription, and mRNA transport, making them significant targets in developmental biology and disease research.[3] This guide provides a detailed comparison of the structural features of human PurA with its paralogs, PurB and PurG, supported by experimental data and methodologies.
Comparative Structural Overview
The hallmark of the PUR protein family is the presence of characteristic PUR domains, which are responsible for their sequence-specific binding to purine-rich single-stranded DNA and RNA.[1][4] While all human PUR proteins contain three of these PUR domains, significant structural diversity exists in their N- and C-terminal regions, which likely contributes to their distinct functional roles.[3]
Human PurA and PurB share approximately 70% sequence conservation, whereas PurA and PurG are more divergent, sharing about 48% sequence identity.[5] This sequence similarity is most pronounced within the PUR domains themselves.[5]
Quantitative Comparison of Human PUR Family Proteins
The following table summarizes the key quantitative structural features of human PurA, PurB, and the two major isoforms of PurG (PurG-A and PurG-B).
| Feature | Pur-alpha (PurA) | Pur-beta (PurB) | Pur-gamma-A (PurG-A) | Pur-gamma-B (PurG-B) |
| Full-Length (Amino Acids) | 322[1][6] | 312 | 347[7] | Shorter than PurG-A due to a truncated C-terminus |
| PUR Domain I (Estimated Position) | 65-129 | 62-126 | 73-137 | 73-137 |
| PUR Domain II (Estimated Position) | 149-213 | 139-203 | 157-221 | 157-221 |
| PUR Domain III (Estimated Position) | 224-288 | 213-277 | 231-295 | Truncated |
| N-Terminal Region | Glycine-rich | Glycine-rich | Less prominent Glycine-rich region | Less prominent Glycine-rich region |
| C-Terminal Region | Glutamine-rich followed by an acidic (E/D) region | Acidic (E/D) region, lacks glutamine-rich stretch | Lacks both glutamine-rich and acidic regions | Truncated C-terminus |
| "Psycho" Motif | Present in PUR domain III | Present in PUR domain III | Present in PUR domain III | Absent due to truncation |
Note: The precise start and end positions of the PUR domains can vary slightly depending on the prediction tool and alignment method. The positions provided are estimations based on available sequence alignments and structural diagrams.
Domain Architecture of Human PUR Proteins
The domain organization of the human PUR family proteins highlights their similarities and key differences, particularly in the terminal regions and the structure of PurG-B.
Caption: Domain architecture of human PUR family proteins.
Experimental Protocols for Structural Analysis
The determination of the three-dimensional structures of proteins like those in the PUR family is primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Protocol
X-ray crystallography is a high-resolution technique used to determine the atomic and molecular structure of a protein.
1. Protein Expression and Purification:
-
Clone the gene of interest (e.g., PURA, PURB, or PURG) into an appropriate expression vector.
-
Express the protein in a suitable host system, such as E. coli, insect, or mammalian cells.
-
Purify the protein to a high degree of homogeneity using a combination of chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography.
2. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (hanging or sitting drop) or microbatch techniques.
-
Optimize initial "hit" conditions by finely varying the concentrations of the protein and precipitants, as well as the pH, to obtain large, well-ordered single crystals.
3. Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cooling them in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in a synchrotron X-ray beam.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
4. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).
-
Build an initial atomic model into the resulting electron density map using computer graphics software.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density, resulting in a final, high-resolution protein structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is used to determine the structure of proteins in solution, providing insights into their dynamics.
1. Sample Preparation:
-
Express and purify the protein of interest. For proteins larger than ~12 kDa, isotopic labeling with 15N and/or 13C is typically required.
-
Dissolve the purified, isotopically labeled protein in a suitable buffer to a concentration of 1-6 mM. The final sample volume is typically around 0.5 ml.
2. NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., 2D, 3D, and 4D) to assign the chemical shifts of the backbone and side-chain atoms. Common experiments include 1H-15N HSQC, HNCA, HNCACB, and CBCA(CO)NH.
-
Record Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 6 Å).
3. Data Analysis and Resonance Assignment:
-
Process the NMR spectra using specialized software.
-
Perform sequential resonance assignment by linking the chemical shifts of adjacent amino acid residues through the backbone correlation experiments.
4. Structure Calculation and Validation:
-
Convert the NOE cross-peak intensities into upper distance limits.
-
Use computational algorithms to calculate an ensemble of 3D structures that are consistent with the experimental distance and dihedral angle restraints.
-
Validate the quality of the calculated structures using various stereochemical and energetic criteria. The final output is an ensemble of structures representing the dynamic nature of the protein in solution.
Logical Workflow for Protein Structure Determination
The process of determining and comparing protein structures follows a logical workflow, from initial sequence analysis to final structural comparison.
Caption: Workflow for protein structure determination and comparison.
This guide provides a foundational comparison of the structural features of the human PUR protein family. Further research into the specific interactions and dynamic properties of each member will continue to illuminate their unique biological functions and potential as therapeutic targets.
References
- 1. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PURA, the gene encoding Pur-alpha, member of an ancient nucleic acid-binding protein family with mammalian neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pur protein family: Genetic and structural features in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMART: PUR domain annotation [smart.embl.de]
- 5. Frontiers | The Molecular Function of PURA and Its Implications in Neurological Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of PurA Protein
This document provides essential safety and logistical information for the proper handling and disposal of PurA protein. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. As specific disposal protocols for this compound are not publicly available, this guide is based on established best practices for recombinant proteins and requires a thorough, site-specific risk assessment before any work begins.
Pre-Disposal Safety and Planning
A comprehensive risk assessment is the critical first step before handling and disposing of this compound. This assessment should consider the protein's biological activity, the expression system used, and any potential contamination with hazardous chemicals or biological agents. This compound is a nucleic acid-binding protein involved in cell proliferation and is associated with certain diseases, warranting careful handling as a potentially hazardous biological substance.[1][2][3]
Based on the risk assessment, this compound waste should be categorized into one of the following streams, each with a specific disposal pathway:
-
Non-Hazardous: this compound in benign buffers with no known biological activity of concern.
-
Chemically Hazardous: this compound mixed with hazardous chemicals (e.g., solvents, detergents).
-
Biohazardous: this compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[4]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound waste is detailed in the table below. Depending on the outcome of the risk assessment, these requirements may be escalated.[5]
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be buttoned and long-sleeved to protect clothing and skin from potential splashes and spills.[5] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling, double-gloving is recommended.[5] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes.[5] |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the safe disposal of this compound waste.
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof container.[5]
-
Solid Waste: All consumables that have been in direct contact with the protein, such as pipette tips, microcentrifuge tubes, and gloves, are to be considered biologically contaminated and placed in a designated biohazard bag.[5]
-
Sharps Waste: Any sharp objects, including needles and syringes contaminated with this compound, must be collected in a designated, puncture-proof sharps container.[4]
Decontamination is a critical step for waste categorized as biohazardous.
-
Chemical Inactivation (for liquid waste):
-
Treat the liquid waste with a freshly prepared 10% bleach solution (final concentration of 1% sodium hypochlorite).
-
Ensure a minimum contact time of 30 minutes for complete inactivation.[4]
-
If required by local regulations, neutralize the bleach with a suitable agent like sodium thiosulfate (B1220275) before drain disposal.[4] Important: Do not add bleach to waste containing guanidine (B92328) hydrochloride, as this can produce highly reactive and hazardous compounds.[6]
-
-
Autoclaving (for solid waste):
-
Place solid waste in autoclavable biohazard bags.
-
Process the waste using a validated autoclave cycle according to your institution's guidelines to ensure sterilization.[7]
-
The final disposal method is determined by the waste category.
-
Non-Hazardous Liquid Waste: Following inactivation, the solution can be disposed of down the drain with a large volume of running water, in compliance with local regulations.[4]
-
Chemically Hazardous Waste: If this compound waste is mixed with hazardous chemicals, it must be collected in a designated hazardous waste container for pickup and disposal by a certified hazardous waste service.[4]
-
Biohazardous Solid Waste: After autoclaving, the decontaminated solid waste can typically be disposed of as regular solid waste, but institutional guidelines must be followed.[4] Sharps waste must always be disposed of through a specialized disposal service.
Emergency Spill Procedures
In the event of an accidental spill of this compound:
-
Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate the space to disperse any potential aerosols.[8]
-
Contain the spill using appropriate absorbent materials to prevent it from spreading.[8]
-
Clean and Decontaminate the spill area. Wearing appropriate PPE, carefully clean the area with a suitable decontaminating agent. All cleanup materials should be disposed of as biohazardous waste.[8]
Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. PURA - Wikipedia [en.wikipedia.org]
- 2. PURA, the gene encoding Pur-alpha, member of an ancient nucleic acid-binding protein family with mammalian neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PURA, the Gene Encoding Pur-alpha, Member of an Ancient Nucleic Acid-binding Protein Family with Mammalian Neurological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 7. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling PurA Protein
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides comprehensive safety protocols and logistical plans for the handling of PurA protein. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and fostering a secure laboratory environment. This guide offers procedural, step-by-step instructions to address key operational questions, from personal protective equipment (PPE) selection to disposal and emergency procedures.
Understanding this compound and its Biosafety Level
PurA is a DNA- and RNA-binding protein involved in various cellular processes, including the regulation of DNA replication and transcription. In its purified, recombinant form, and in the absence of any associated infectious agents, this compound is handled under Biosafety Level 1 (BSL-1) .[1] BSL-1 is suitable for work involving well-characterized agents not known to consistently cause disease in healthy adult humans, and of minimal potential hazard to laboratory personnel and the environment.[1][2] Consequently, the following safety and handling procedures are based on standard BSL-1 practices.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against potential exposure and contamination. For handling this compound, the following standard PPE is mandatory.
Recommended Personal Protective Equipment for this compound Handling
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free | Prevents skin contact with the protein solution and protects samples from contamination.[1][3][4] |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated, with side shields | Protects eyes from potential splashes or aerosols of the protein solution or associated buffers.[1][3] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects clothing and skin from spills and contamination.[1][3] |
Operational and Disposal Plans
A structured approach to handling and disposal is essential for safety and efficiency.
Step-by-Step Handling Protocol
-
Preparation : Before commencing any work, ensure the designated workspace is clean and decontaminated. All necessary equipment and reagents should be readily accessible.
-
Donning PPE : Put on a lab coat, followed by safety glasses or goggles, and finally, nitrile gloves.
-
Handling this compound :
-
When working with this compound solutions, employ sterile techniques to prevent contamination.
-
Minimize the generation of aerosols by using appropriate pipetting techniques.[1]
-
After use, ensure all containers holding this compound are securely sealed.
-
-
Doffing PPE : To prevent cross-contamination, remove PPE in the following order: gloves, lab coat, and then safety glasses/goggles.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the protein and before leaving the laboratory.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure a safe work environment.
-
Liquid Waste : All liquid waste containing this compound, including buffers and wash solutions, should be decontaminated before disposal. A common and effective method is to add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[1][5][6] Following decontamination, the solution can be poured down the sanitary sewer with copious amounts of running water.[1][5]
-
Solid Waste : Non-sharp solid waste that has come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated biohazard bag.[1][3] This waste should then be decontaminated, typically by autoclaving, before being disposed of as regular laboratory waste.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
Spill Cleanup Protocol
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[1][5]
-
Containment : Cover the spill with an absorbent material, such as paper towels, to prevent it from spreading.[1]
-
Disinfection : Carefully pour a 10% bleach solution or another appropriate disinfectant over the absorbent material, starting from the outside of the spill and working inwards to minimize the generation of aerosols.[1][5] Allow for a contact time of at least 20-30 minutes.[5][6]
-
Cleanup : Wearing appropriate PPE (gloves, lab coat, eye protection), carefully collect the absorbent material and any contaminated debris. Place all materials into a biohazard bag.
-
Final Decontamination : Thoroughly wipe down the spill area again with the disinfectant.
-
Disposal : Dispose of the sealed biohazard bag containing the cleanup materials by autoclaving.
-
Hygiene : After the cleanup is complete, remove PPE and wash hands thoroughly with soap and water.
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
